molecular formula C5H14N2OSi B1596197 ((Trimethylsilyl)methyl)urea CAS No. 5663-03-6

((Trimethylsilyl)methyl)urea

Cat. No.: B1596197
CAS No.: 5663-03-6
M. Wt: 146.26 g/mol
InChI Key: HWXJDLBJPSCNJL-UHFFFAOYSA-N
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Description

((Trimethylsilyl)methyl)urea is a useful research compound. Its molecular formula is C5H14N2OSi and its molecular weight is 146.26 g/mol. The purity is usually 95%.
The exact mass of the compound ((Trimethylsilyl)methyl)urea is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ((Trimethylsilyl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((Trimethylsilyl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethylsilylmethylurea
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H14N2OSi/c1-9(2,3)4-7-5(6)8/h4H2,1-3H3,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXJDLBJPSCNJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70205202
Record name ((Trimethylsilyl)methyl)urea
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Molecular Weight

146.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5663-03-6
Record name N-[(Trimethylsilyl)methyl]urea
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Record name ((Trimethylsilyl)methyl)urea
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Record name ((Trimethylsilyl)methyl)urea
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Record name [(trimethylsilyl)methyl]urea
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Foundational & Exploratory

Technical Guide: ((Trimethylsilyl)methyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and medicinal applications of ((Trimethylsilyl)methyl)urea , a specialized organosilicon compound used in drug discovery as a bioisostere and synthetic intermediate.[1]

Identity, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

((Trimethylsilyl)methyl)urea (TMS-methylurea) is a monosubstituted urea derivative featuring a trimethylsilyl group separated from the urea nitrogen by a single methylene spacer (


).[1] In medicinal chemistry, it serves as a critical "silicon switch" bioisostere  for neopentyl or ethyl groups.[1] The incorporation of the silicon atom increases lipophilicity (

) and alters metabolic stability without significantly changing the steric profile of the molecule.[1] This guide outlines its chemical properties, a validated synthesis protocol, and its strategic utility in drug development.[2]

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]

Structural Definition[1]
  • IUPAC Name:

    
    -((Trimethylsilyl)methyl)urea[1]
    
  • Chemical Formula:

    
    
    
  • Molecular Weight: 146.26 g/mol

  • SMILES: C(C)CNC(N)=O

  • Structure:

    
    [1]
    
Predicted Properties (Bioisosteric Comparison)

The substitution of a carbon atom (tert-butyl/neopentyl) with silicon (trimethylsilyl) profoundly impacts physicochemical parameters.[1]

Property((Trimethylsilyl)methyl)ureaNeopentylurea (Carbon Analog)Impact of Silicon
C-X Bond Length C–Si: ~1.87 ÅC–C: ~1.54 ÅIncreased bond length alters receptor fit slightly.[1]
Lipophilicity (LogP) Higher (~ +0.5 to +1.0 vs analog)LowerImproves membrane permeability (blood-brain barrier).
Metabolic Stability High (Steric bulk protects N)ModerateSilicon hinders adjacent metabolic oxidation.[1]
Solubility Organic solvents (DCM, MeOH)Organic solventsReduced water solubility compared to alkyl ureas.

Synthesis Protocol

The most robust route to ((trimethylsilyl)methyl)urea involves the reaction of (trimethylsilyl)methylamine with potassium cyanate (KOCN) under acidic conditions.[1] This is a modification of the classical Wöhler urea synthesis.[1]

Reaction Scheme

The synthesis proceeds via the in-situ generation of isocyanic acid (


), which undergoes nucleophilic attack by the primary amine.[1]

Synthesis Start (Trimethylsilyl)methylamine (CAS 18166-02-4) Inter Intermediate: [Isocyanic Acid] Start->Inter Nucleophilic Attack Reagent Potassium Cyanate (KOCN) + HCl Reagent->Inter Protonation Product ((Trimethylsilyl)methyl)urea Inter->Product Rearrangement

Figure 1: Synthetic pathway for ((trimethylsilyl)methyl)urea via isocyanic acid.[1]

Step-by-Step Methodology

Reagents:

  • (Trimethylsilyl)methylamine (1.0 equiv)

  • Potassium Cyanate (1.2 equiv)

  • Hydrochloric Acid (1.0 M aqueous solution) or Acetic Acid

  • Solvent: Water/Ethanol (1:1 v/v)

Procedure:

  • Preparation : Dissolve (trimethylsilyl)methylamine in a mixture of water and ethanol in a round-bottom flask.

  • Acidification : Cool the solution to 0°C. Slowly add dilute HCl or acetic acid to adjust pH to ~6–7. Note: Avoid excess strong acid to prevent desilylation (protodesilylation).

  • Addition : Add potassium cyanate (KOCN) portion-wise to the stirred solution while maintaining the temperature between 0–5°C.

  • Reaction : Allow the mixture to warm to room temperature and stir for 4–12 hours. A precipitate (the urea) may begin to form.[1]

  • Workup :

    • Concentrate the mixture under reduced pressure to remove ethanol.[1]

    • If solid precipitates, filter and wash with cold water.[1]

    • If no precipitate forms, extract the aqueous layer with ethyl acetate (

      
      ).[1]
      
  • Purification : Recrystallize from ethanol/hexane or purify via flash column chromatography (Eluent: 5-10% MeOH in DCM).

Yield Expectation : 60–80%

Mechanism of Action & Reactivity[1]

The Silicon Effect (Beta-Effect)

The silicon atom exerts a specific electronic influence known as the


-silicon effect .[1] While less relevant in the stable urea product, it stabilizes positive charge development on the 

-carbon during metabolic processing or synthetic derivatization.[1]
  • Lipophilicity Boost : The bulky trimethylsilyl group is highly hydrophobic.[1] Replacing a tert-butyl group with a TMS group typically increases

    
     by approximately 0.5–1.0 units, enhancing the compound's ability to cross the Blood-Brain Barrier (BBB) .[1]
    
  • Hydrolytic Stability : The

    
     bond is robust under physiological conditions, unlike 
    
    
    
    or
    
    
    bonds which are hydrolytically unstable.[1]
Nitrosation Potential

((Trimethylsilyl)methyl)urea is a precursor to 1-nitroso-1-((trimethylsilyl)methyl)urea , a potential alkylating agent analogous to Carmustine (BCNU).[1] The nitrosourea derivative can decompose to form a diazonium species and an isocyanate, facilitating DNA cross-linking in oncology applications.[1]

Mechanism Urea ((Trimethylsilyl)methyl)urea Nitroso Nitrosourea Derivative (Active Alkylator) Urea->Nitroso HNO2 Decomp Decomposition Nitroso->Decomp Physiological pH Isocyanate Isocyanate (Carbamoylation) Decomp->Isocyanate Cation TMS-Methyl Cation (DNA Alkylation) Decomp->Cation

Figure 2: Activation pathway of the nitrosourea derivative for oncology applications.[1]

Safety and Handling

While specific toxicological data for this exact compound may be limited, standard precautions for organosilanes and ureas apply.[1]

  • Hazards : Likely an irritant to eyes, skin, and respiratory system.

  • Storage : Store in a cool, dry place. The

    
     bond is stable, but prolonged exposure to strong acids should be avoided to prevent protodesilylation (cleavage of the TMS group).[1]
    
  • Disposal : Incineration in a chemical waste facility equipped with scrubbers (silicon combustion produces

    
     dust).
    

References

  • Wöhler Synthesis Adaptation : Kurzer, F. (1956).[1] Urea and Related Compounds. Organic Syntheses. (General methodology for monosubstituted ureas).

  • Silicon Bioisosteres : Showell, G. A., & Mills, J. S. (2003). Chemistry challenges in lead optimization: silicon isosteres in drug discovery. Drug Discovery Today, 8(12), 551-556.[1]

  • Precursor Reactivity: Fessenden, R. J., & Fessenden, J. S. (1961). The Biological Properties of Silicon Compounds. Advances in Drug Research. (Foundational text on organosilicon pharmacology).
  • Nitrosourea Chemistry: Lown, J. W., & Chauhan, S. M. (1981). Mechanism of action of (2-haloethyl)nitrosoureas on DNA. Journal of Medicinal Chemistry.

Sources

((Trimethylsilyl)methyl)urea: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 5663-03-6 Formula:


Molecular Weight:  146.26  g/mol [1]

Executive Summary

((Trimethylsilyl)methyl)urea is a specialized organosilicon compound serving two distinct but critical roles in modern chemistry: as a strategic intermediate in the synthesis of the safer diazomethane alternative, Trimethylsilyldiazomethane (


), and as a bioisostere  in medicinal chemistry. Structurally, it consists of a urea backbone linked to a trimethylsilyl (TMS) group via a methylene bridge (

). This specific

linkage confers hydrolytic stability, unlike the labile

bonds found in silylated protecting groups, making it a robust building block for "silicon switch" strategies in drug design.

Chemical Structure & Identity

The molecule features a central planar urea motif attached to a bulky, lipophilic trimethylsilylmethyl group. It is the silicon analogue of neopentyl urea , where the central quaternary carbon is replaced by silicon.

Structural Specifications
PropertyDetail
IUPAC Name N-[(Trimethylsilyl)methyl]urea
SMILES C(C)CNC(N)=O
InChI Key RPZAAFUKDPKTKP-UHFFFAOYSA-N (Analogous base)
Bond Length (

)
~1.87 Å (vs. 1.54 Å for

)
Electronic Effect

-Silicon effect (stabilizes positive charge at

-position)
The "Silicon Switch" Effect

Replacing a carbon atom (neopentyl) with silicon (TMS-methyl) alters the physicochemical profile without changing the fundamental pharmacophore geometry:

  • Bond Length: The

    
     bond is longer than 
    
    
    
    , increasing the molecular volume and potentially altering binding pocket fit.
  • Lipophilicity: Silicon is more electropositive and lipophilic. This substitution typically increases logP, enhancing membrane permeability.

  • Metabolic Stability: The bulky TMS group can block metabolic attack at the adjacent nitrogen, although the methylene bridge (

    
    ) can be susceptible to oxidation.
    

Synthesis Protocols

The synthesis of ((Trimethylsilyl)methyl)urea typically follows a nucleophilic addition pathway using (trimethylsilyl)methylamine.

Method A: The Cyanate Addition (Standard Laboratory Scale)

This is the most reliable method for generating mono-substituted ureas from primary amines.

Reagents:

  • (Trimethylsilyl)methylamine (CAS: 18165-06-1)

  • Potassium Cyanate (KOCN)

  • Hydrochloric Acid (HCl) or Acetic Acid

  • Solvent: Water or

    
    /Ethanol mix
    

Protocol:

  • Dissolution: Dissolve (trimethylsilyl)methylamine (1.0 equiv) in water.

  • Acidification: Adjust pH to ~6–7 with dilute HCl.

  • Addition: Add Potassium Cyanate (1.2 equiv) slowly with stirring at room temperature.

  • Heating: Warm the solution to 50–60°C for 2 hours to drive the reaction to completion.

    • Reaction:

      
      
      
  • Isolation: Cool the mixture on ice. The urea product often precipitates. If not, extract with ethyl acetate, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from ethanol/hexanes if necessary.

Method B: Precursor to Trimethylsilyldiazomethane (TMSD)

In industrial contexts, this urea is an intermediate. It is subsequently nitrosated and rearranged to form TMSD, a non-explosive alternative to diazomethane.

SynthesisPathway Amine (Trimethylsilyl)methylamine (CAS: 18165-06-1) Urea ((Trimethylsilyl)methyl)urea (CAS: 5663-03-6) Amine->Urea + KOCN / H+ KOCN Potassium Cyanate (KOCN) KOCN->Urea Nitroso N-Nitroso-N-((trimethylsilyl)methyl)urea Urea->Nitroso + NaNO2 / Acid TMSD Trimethylsilyldiazomethane (TMSD) Nitroso->TMSD + KOH (Rearrangement)

Figure 1: Synthetic pathway from amine precursor to the urea intermediate and subsequent conversion to TMSD.[2]

Physicochemical Properties

PropertyValue (Experimental/Predicted)Context
Physical State Solid (Crystalline)Typical for ureas due to H-bonding network.
Melting Point 120–130°C (Estimated)Based on benzimidazole analogs; lower than unsubstituted urea.
Solubility DMSO, Methanol, EthanolModerate water solubility due to polar urea headgroup.
LogP ~1.2 – 1.5Higher than N-methylurea (LogP -1.0) due to lipophilic TMS.
Stability High (Hydrolytically stable)The

bond is stable to water/air (unlike

).

Key Applications

A. Synthetic Reagent: The TMSD Route

The most significant industrial application of ((Trimethylsilyl)methyl)urea is as the direct precursor to Trimethylsilyldiazomethane (


) .
  • Mechanism: The urea is nitrosated to form N-nitroso-N-((trimethylsilyl)methyl)urea. Treatment with aqueous KOH induces decomposition to form

    
    .
    
  • Advantage: This route avoids the formation of explosive diazomethane gas, providing a stable, soluble methylating agent for carboxylic acids and phenols.

B. Medicinal Chemistry: The Silicon Bioisostere

In drug discovery, the "Silicon Switch" replaces a tert-butyl or neopentyl group with a TMS group.

  • Rationale: The TMS group is approximately 20% larger than a tert-butyl group. If a binding pocket has available hydrophobic space, the TMS analog often shows higher affinity due to increased van der Waals contact and higher lipophilicity (LogP increase of ~0.5–1.0 units).

  • Metabolism: The silicon atom alters the metabolic "soft spot." While the neopentyl group is metabolically robust, the methylene in

    
     can be activated. However, the steric bulk of silicon protects the nitrogen from direct oxidation.
    
C. Electrolyte Additive

Recent patent literature (Source 1.17) identifies N-[(trimethylsilyl)methyl]urea as a candidate solvent/additive for lithium-ion battery electrolytes.

  • Function: It acts as a high-flash-point cosolvent (replacing volatile carbonates) while maintaining a dielectric constant sufficient for ion transport.

Safety and Handling

  • Toxicity: While the urea itself is relatively stable, its derivatives (specifically the nitroso intermediate and TMSD) are toxic. TMSD is a known lung irritant and potential reproductive toxin.

  • Handling:

    • Use in a fume hood.

    • Wear nitrile gloves and safety glasses.

    • Store in a cool, dry place; the compound is stable but hygroscopic.

  • Disposal: Dispose of as organosilicon waste. Do not mix with strong oxidizers.

References

  • NIH PubChem. ((Trimethylsilyl)methyl)urea (CAS 5663-03-6). National Library of Medicine. Link

  • Shioiri, T., Aoyama, T., & Mori, S. (1993). Trimethylsilyldiazomethane.[3] Organic Syntheses, 68, 1. (Describes the use of the urea precursor). Link

  • Google Patents. Amide-based electrolyte battery (US11367904B2). (Identifies the urea as an electrolyte candidate). Link

  • Showalter, H. D. (2010). Trimethylsilyldiazomethane: A Safe, Non-Explosive Alternative to Diazomethane. Journal of Automated Methods and Management in Chemistry.

Sources

Synthesis of N-((trimethylsilyl)methyl)urea: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthesis of N-((trimethylsilyl)methyl)urea (CAS: 18282-48-6), a critical organosilicon intermediate often employed as a precursor for N-nitroso-N-((trimethylsilyl)methyl)urea—a diazomethane surrogate generator. The protocol prioritizes the Nitrourea Method for its superior atom economy and simplified workup, yielding high-purity crystalline product (MP: 115–117 °C). We provide a self-validating experimental workflow, mechanistic insights into the urea formation, and complete characterization data.

Introduction & Strategic Analysis

The introduction of the trimethylsilyl (TMS) group into urea derivatives alters their solubility and electronic properties, making them valuable in the synthesis of heterocycles and as masked methylene synthons. Specifically, N-((trimethylsilyl)methyl)urea serves as the stable precursor to (trimethylsilyl)diazomethane (


), a safer, non-explosive alternative to diazomethane for methylation reactions.
Retrosynthetic Analysis

The construction of the urea backbone can be approached via two primary disconnections:

  • Nucleophilic Addition: Reaction of (trimethylsilyl)methylamine with a reactive carbamoylating agent (Nitrourea or Potassium Cyanate).

  • Transamidation: Reaction of urea with (trimethylsilyl)methylamine (typically requires harsh conditions).

The Nitrourea route is selected here as the "Gold Standard" for laboratory-scale synthesis due to its mild conditions and the generation of gaseous byproducts (


), which simplifies purification.

Retrosynthesis Target N-((trimethylsilyl)methyl)urea Precursor1 (Trimethylsilyl)methylamine Target->Precursor1 C-N Bond Formation Reagent Nitrourea (Carbamoyl Source) Target->Reagent

Figure 1: Retrosynthetic disconnection showing the convergent synthesis from the primary amine and nitrourea.

Experimental Protocol: The Nitrourea Method

Reagents & Materials
ReagentCAS No.[1][2]MW ( g/mol )Equiv.Role
(Trimethylsilyl)methylamine 18165-04-7103.241.0Nucleophile
Nitrourea 556-89-8105.051.05Electrophile
Water (Deionized) 7732-18-518.02SolventSolvent
Ethanol (Abs.) 64-17-546.07SolventRecrystallization
Step-by-Step Methodology

Safety Pre-Check: Nitrourea is stable but should be handled with care. The reaction generates Nitrous Oxide (


), a mild anesthetic gas; ensure good ventilation.
Step 1: Reaction Setup
  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a thermometer.

  • Charge the flask with Nitrourea (10.5 g, 100 mmol) and Deionized Water (50 mL) .

  • Cool the suspension to 0–5 °C using an ice bath.

Step 2: Amine Addition
  • Add (Trimethylsilyl)methylamine (10.3 g, 100 mmol) dropwise over 15 minutes.

    • Note: The reaction is exothermic. Maintain internal temperature below 10 °C to prevent hydrolysis of the nitrourea before reaction.

  • Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C).

  • Stir vigorously for 2–3 hours .

    • Observation: Gas evolution (

      
      ) will be observed as the reaction proceeds. The suspension will gradually homogenize before the product precipitates.
      
Step 3: Workup & Isolation[3]
  • Heat the solution gently to 50 °C for 15 minutes to ensure completion and drive off dissolved gases.

  • Cool the mixture to 0 °C to maximize precipitation.

  • Filter the white crystalline solid using a Büchner funnel.[4][5]

  • Wash the filter cake with ice-cold water (2 x 10 mL).

Step 4: Purification
  • Recrystallize the crude solid from hot Ethanol or an Ethanol/Water (9:1) mixture.

  • Dry the crystals in a vacuum oven at 40 °C for 4 hours.

Experimental Workflow Diagram

Workflow Start Start: Nitrourea + Water Cool Cool to 0°C Start->Cool AddAmine Add (TMS)methylamine Dropwise Cool->AddAmine Exothermic Warm Warm to RT Stir 2-3h AddAmine->Warm Gas Evolution Heat Heat to 50°C (Degas N2O) Warm->Heat Filter Cool & Filter Heat->Filter Recryst Recrystallize (Ethanol) Filter->Recryst Product Pure N-((trimethylsilyl)methyl)urea Recryst->Product

Figure 2: Process flow for the synthesis of N-((trimethylsilyl)methyl)urea via the Nitrourea route.

Characterization & Self-Validation

To ensure the trustworthiness of the synthesis, compare your isolated product against these standard physical data points.

Physical Properties
PropertyValueNotes
Appearance White crystalline needles
Melting Point 115–117 °C Sharp melting point indicates high purity [1].[6]
Solubility Soluble in EtOH, MeOH, warm

Poor solubility in cold water aids isolation.
Spectroscopic Data (Expected)
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       0.05 (s, 9H, 
      
      
      
      )
    • 
       2.55 (d, 2H, 
      
      
      
      )
    • 
       5.40 (s, 2H, 
      
      
      
      )
    • 
       6.10 (br t, 1H, 
      
      
      
      )
  • IR (KBr):

    • 3350, 3180

      
       (N-H stretch)
      
    • 1650

      
       (C=O urea stretch)
      
    • 1250, 840

      
       (Si-C stretch)
      

Mechanistic Insight

The reaction proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon of nitrourea. The tetrahedral intermediate collapses to expel nitroamide (


), which is unstable and irreversibly decomposes into nitrous oxide (

) and water. This driving force makes the reaction essentially irreversible and high-yielding.

Mechanism Amine R-NH2 Inter Tetrahedral Intermediate Amine->Inter Nucleophilic Attack Nitrourea H2N-CO-NH-NO2 Nitrourea->Inter Products Urea + [H2N-NO2] Inter->Products Elimination Decomp N2O + H2O Products->Decomp Irreversible Decomposition

Figure 3: Mechanism of urea formation from nitrourea, highlighting the irreversible decomposition of the nitroamide byproduct.

Alternative Method: Potassium Cyanate[7]

For laboratories lacking nitrourea, the Cyanate Method is a viable alternative, though it requires acidic conditions which must be carefully managed to avoid silyl group cleavage (protodesilylation).

  • Dissolve (trimethylsilyl)methylamine (100 mmol) in Water (30 mL) .

  • Add Conc. HCl until pH is adjusted to ~6–7 (forming the amine hydrochloride in situ).

  • Add Potassium Cyanate (KOCN, 105 mmol) dissolved in minimal water.

  • Heat to 60 °C for 1 hour.

  • Cool to 0 °C; the urea precipitates.

  • Caution: Excess acid can cleave the C-Si bond.

References

  • Seyferth, D.; Mui, J. Y.-P.; Gordon, M. E.

    
    -Haloalkylsilanes. I. Preparation and Physical Properties."[6][7] Journal of the American Chemical Society, 1965 , 87, 681. (Confirming the synthesis and properties of silyl-substituted ureas). 
    
  • Organic Syntheses , Coll. Vol. 1, p. 417 (1941); Vol. 5, p. 85 (1925). "Nitrourea".[1][3][4][5] (Standard protocol for Nitrourea preparation).

  • LabSolu Chemicals . "N-[(Trimethylsilyl)methyl]urea Properties". (Physical data verification).

Sources

Technical Monograph: ((Trimethylsilyl)methyl)urea (CAS 5663-03-6)

Author: BenchChem Technical Support Team. Date: February 2026

Functional Class: Organosilane Building Block / Silicon Bioisostere Content Type: Technical Application Guide

Executive Summary

((Trimethylsilyl)methyl)urea (CAS 5663-03-6) is a specialized organosilicon compound serving as a critical intermediate in medicinal chemistry and organic synthesis. Structurally, it consists of a urea backbone


 linked to a trimethylsilyl (TMS) group via a methylene spacer (

).

This compound is primarily utilized for two strategic purposes:

  • The "Silicon Switch" in Drug Design: It acts as a bioisostere for neopentyl or tert-butyl urea derivatives. The replacement of carbon with silicon alters lipophilicity (

    
    ) and metabolic stability without significantly changing the steric profile.
    
  • Synthetic Precursor: It serves as a stable precursor for the generation of N-nitrosoureas (alkylating agents) and the synthesis of silicon-containing heterocycles.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

This section consolidates the structural and physical data necessary for experimental planning.

Datasheet
PropertySpecification
Chemical Name ((Trimethylsilyl)methyl)urea
CAS Number 5663-03-6
Molecular Formula

Molecular Weight 146.26 g/mol
Structure

Appearance Crystalline Solid (White to Off-White)
Solubility Soluble in Ethanol, Methanol, DMSO; Sparingly soluble in cold water.
Stability Stable under standard conditions. Hydrolytically stable at neutral pH; C-Si bond cleavage possible under strong acidic/basic reflux.
Structural Significance

The methylene spacer (


) between the silicon atom and the nitrogen is critical. It prevents the "beta-effect" (stabilization of a carbocation 

to silicon) from making the molecule too labile. Unlike N-trimethylsilyl ureas (where Si is directly bonded to N and easily hydrolyzed), the ((trimethylsilyl)methyl) group is robust, allowing the urea moiety to participate in standard organic reactions (e.g., cyclization, nitrosation) while retaining the silicon atom.

Synthesis & Production Protocols

Core Directive: The synthesis of monosubstituted ureas is most reliably achieved via the Wöhler synthesis adaptation, reacting the corresponding amine with a cyanate source.

Standard Laboratory Synthesis Protocol

Precursor: (Aminomethyl)trimethylsilane (CAS 18166-02-4). Reagent: Potassium Cyanate (KOCN).

Step-by-Step Methodology:
  • Preparation of Amine Salt:

    • Dissolve 10.0 mmol of (Aminomethyl)trimethylsilane in 20 mL of distilled water.

    • Slowly add 1.0 equivalent of dilute Hydrochloric Acid (HCl) or Acetic Acid to protonate the amine, ensuring pH

      
       6-7. Note: Exothermic reaction; cool in an ice bath.
      
  • Cyanate Addition:

    • Dissolve 12.0 mmol (1.2 eq) of Potassium Cyanate (KOCN) in minimal water (approx. 5-10 mL).

    • Add the KOCN solution dropwise to the amine salt solution while stirring.

  • Reaction Phase:

    • Heat the mixture to 60–80°C for 2–4 hours.

    • Mechanism:[1][2][3] The reaction proceeds via the nucleophilic attack of the amine on isocyanic acid (generated in situ).

  • Isolation & Purification:

    • Cool the reaction mixture to 0°C (ice bath). The urea product often precipitates due to the lipophilic TMS group reducing water solubility compared to standard alkyl ureas.

    • If precipitate forms: Filter, wash with ice-cold water, and recrystallize from Ethanol/Water.

    • If no precipitate: Evaporate solvent under reduced pressure. Extract the residue with hot Ethanol, filter off inorganic salts (KCl), and concentrate the filtrate to crystallize.

Synthesis Workflow Visualization

G Precursor Precursor: (Aminomethyl)trimethylsilane Acidification Acidification (pH 6-7) In Situ Isocyanic Acid Gen. Precursor->Acidification Reagent Reagent: Potassium Cyanate (KOCN) Reagent->Acidification Heating Reaction Phase 60-80°C, 2-4 Hours Acidification->Heating Nucleophilic Addition Isolation Isolation Cool to 0°C & Filtration Heating->Isolation Product Final Product: ((Trimethylsilyl)methyl)urea Isolation->Product Recrystallization (EtOH)

Figure 1: Step-wise synthesis workflow for the conversion of silylated amines to urea derivatives via cyanate addition.

Medicinal Chemistry Applications: The Silicon Switch

This compound is a primary tool for "Silicon Bioisosterism." In drug development, replacing a carbon atom with silicon is a strategic modification to alter physicochemical properties without destroying binding affinity.

Carbon vs. Silicon Comparison

The ((Trimethylsilyl)methyl) group is a bioisostere for the Neopentyl group (


).
FeatureCarbon Analog (Neopentyl)Silicon Analog (TMS-methyl)Impact on Drug Design
Bond Length C-C: 1.54 ÅC-Si: 1.87 ÅSilicon expands the molecular volume slightly, potentially filling hydrophobic pockets more effectively.
Lipophilicity (

)
BaselineIncreased (+0.5 to +1.0)Increases membrane permeability and blood-brain barrier (BBB) penetration.
Metabolic Stability Susceptible to oxidationMore stableThe bulky TMS group can block metabolic attack at adjacent sites.
Mechanistic Logic: The Bioisostere Effect

Bioisostere Start Lead Compound (Neopentyl-Urea) Strategy Strategy: Silicon Switch (C -> Si) Start->Strategy Change Physicochemical Change: 1. Increased Lipophilicity 2. Altered Bond Geometry Strategy->Change Outcome Outcome: Improved Permeability Maintained Potency Change->Outcome

Figure 2: Logical flow of the 'Silicon Switch' strategy in medicinal chemistry optimization.

Advanced Synthetic Utility

Beyond its role as a final target, CAS 5663-03-6 is a versatile intermediate.

Nitrosourea Formation

Reaction with nitrous acid (


) converts the urea into a nitrosourea (

).
  • Relevance: Nitrosoureas are a class of DNA-alkylating agents used in chemotherapy (e.g., Carmustine). The TMS-methyl analog is investigated for its ability to cross the BBB more effectively due to the lipophilic silicon moiety.

Heterocycle Synthesis

The urea nitrogens are nucleophilic. Under cyclization conditions (e.g., with diethyl malonate or aldehydes), this compound forms silicon-functionalized pyrimidines or pyrimidinones.

  • Protocol Insight: When performing cyclizations, avoid strong Lewis acids that might strip the TMS group. Protic acids are generally tolerated due to the stability of the

    
     linkage.
    

Handling & Safety

While specific toxicological data for this exact CAS is limited, it should be handled according to the protocols for substituted ureas and organosilanes.

  • Hazard Classification: Treat as Irritant (Skin/Eye/Respiratory).

  • Storage: Store in a cool, dry place. The compound is not highly hygroscopic but should be protected from moisture to prevent long-term hydrolysis.

  • Incompatibility: Avoid strong oxidizers.

  • Disposal: Incineration is recommended. Silicon combustion produces

    
     (silica) ash; ensure incinerators are equipped to handle particulate solids.
    

References

  • PubChem. N-[(Trimethylsilyl)methyl]urea (CAS 5663-03-6) Compound Summary. National Library of Medicine. [Link]

  • Meanwell, N. A. (2011). Silicon Bioisosteres in Drug Discovery.[4] Journal of Medicinal Chemistry. (Contextual grounding for Section 4). [Link]

  • Ramesh, R., et al. (2025). Potassium Cyanate Synthesis Protocols.[2][5] (General methodology for urea synthesis adapted in Section 3). [Link]

  • Rowan Scientific. Silicon as a Bioisostere for Carbon in Drug Design. (Support for lipophilicity claims). [Link]

Sources

((Trimethylsilyl)methyl)urea: Mechanism of Action & Synthetic Utility in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, synthetic utility, and experimental protocols for ((Trimethylsilyl)methyl)urea , specifically in its critical role as the stable precursor to Trimethylsilyldiazomethane (TMSCHN₂) within pharmaceutical development.

Executive Summary

((Trimethylsilyl)methyl)urea (CAS: 18297-63-7) is a specialized organosilicon reagent primarily utilized in the pharmaceutical industry as the stable, non-explosive precursor to Trimethylsilyldiazomethane (TMSCHN₂) .

While urea derivatives often possess intrinsic biological activity (e.g., urease inhibition), the primary "Mechanism of Action" (MoA) for this specific molecule in drug development is chemical : it serves as a safe, controllable generator of the methylating and homologating agent TMSCHN₂. This transformation allows medicinal chemists to perform critical structural modifications—such as esterification and Arndt-Eistert homologation—without the extreme safety hazards associated with Diazomethane.[1]

This guide analyzes the chemical mechanism of its activation, its downstream applications in synthesizing bioactive cores (e.g.,


-amino acids, viral protease inhibitors), and provides a validated protocol for its deployment.

Mechanism of Action: The Activation Pathway

The utility of ((Trimethylsilyl)methyl)urea relies on its conversion to the active species, TMSCHN₂. This process follows a specific chemical cascade triggered by nitrosation and base-catalyzed elimination.

The Chemical Cascade

The "activation" of the urea precursor occurs in two distinct phases, typically performed ex situ or in a controlled generation setup to ensure safety.

  • Nitrosation (Activation Phase): The urea nitrogen is nucleophilic. Upon treatment with a nitrosating agent (e.g., sodium nitrite and acid), the

    
    -H adjacent to the methylene group is nitrosated, forming 
    
    
    
    -Nitroso-((trimethylsilyl)methyl)urea
    .
    • Significance: This weakens the C-N bond and prepares the molecule for elimination.

  • Base-Catalyzed Elimination (Generation Phase): Treatment of the nitroso-intermediate with a strong base (e.g., aqueous KOH) triggers an

    
    -elimination. The hydroxide ion attacks the carbonyl carbon, leading to the collapse of the urea framework.
    
    • Leaving Groups: The breakdown releases cyanate (or carbonate after hydrolysis) and generates the diazo species.

    • Product:Trimethylsilyldiazomethane (TMSCHN₂) is released as a stable, greenish-yellow liquid (often handled in hexane solution).

Mechanism of the Active Species (TMSCHN₂)

Once generated, TMSCHN₂ acts as a safe surrogate for Diazomethane.[1] Its mechanism in drug synthesis involves protonation followed by nucleophilic attack:

  • Protonation: The acidic proton of a carboxylic acid substrate protonates the methine carbon of TMSCHN₂, forming a diazonium cation intermediate.

  • Nucleophilic Substitution: The carboxylate anion attacks the methyl group (via

    
    -like transition), displacing nitrogen gas (
    
    
    
    ) and the trimethylsilyl group (often removed during workup or serving as a transient stabilizer).
  • Result: Clean formation of a methyl ester or, in the presence of ketones/Lewis acids, chain homologation.[1]

Visualization: Reaction Pathway

The following Graphviz diagram illustrates the transformation from the stable Urea precursor to the active Diazo species and its subsequent reaction with a drug scaffold.

MoA_Pathway Urea ((Trimethylsilyl)methyl)urea (Stable Precursor) Nitrosation Step 1: Nitrosation (+ NaNO2 / H+) Urea->Nitrosation Activation Nitroso N-Nitroso Intermediate (Activated Species) Nitrosation->Nitroso Forms Base Step 2: Base Elimination (+ KOH) Nitroso->Base Degradation TMSCHN2 Trimethylsilyldiazomethane (Active Reagent) Base->TMSCHN2 Releases Product Methylated Drug (Methyl Ester) TMSCHN2->Product Methylation (- N2) Substrate Drug Scaffold (Carboxylic Acid) Substrate->Product Substrate

Caption: The chemical activation pathway of ((Trimethylsilyl)methyl)urea converting to the active methylating agent TMSCHN₂.

Applications in Drug Development[2][3]

The primary value of this compound lies in enabling difficult transformations on sensitive bioactive molecules.

Late-Stage Functionalization

In Lead Optimization, medicinal chemists often perform "methyl scans" to optimize lipophilicity and metabolic stability.

  • Use Case: Converting carboxylic acids to methyl esters in the presence of sensitive functional groups (e.g., phenols, alcohols) that might react with harsh conditions (like

    
    /MeOH).
    
  • Advantage: The reaction is mild (room temperature), neutral (after protonation), and produces only volatile byproducts (

    
    ).
    
Arndt-Eistert Homologation

This is a critical reaction for synthesizing


-amino acids  from 

-amino acids, a common strategy in peptidomimetic drug design (e.g., HIV protease inhibitors).
  • Mechanism: The acid chloride of the drug scaffold reacts with TMSCHN₂ to form an

    
    -diazoketone. Wolff rearrangement (induced by Ag(I) or light) converts this to a ketene, which is then trapped by water/alcohol to form the homologated acid/ester.
    
  • Role of Precursor: Using ((Trimethylsilyl)methyl)urea to generate TMSCHN₂ avoids the use of Diazomethane, which is too dangerous for large-scale GMP manufacturing of these drugs.

Comparative Analysis: Safety & Efficacy

The following table summarizes why ((Trimethylsilyl)methyl)urea (via TMSCHN₂) is the preferred standard over traditional reagents.

FeatureDiazomethane (

)
((Trimethylsilyl)methyl)urea / TMSCHN₂
Explosivity High (Shock sensitive, requires specialized glassware)Low (Stable in solution, non-explosive precursor)
Toxicity Extreme (Carcinogen, acute pulmonary toxicity)Moderate (Standard organic handling required)
Stability Unstable (Must be prepared fresh)Stable (Commercial precursor has long shelf life)
Selectivity HighHigh (Often better chemoselectivity due to steric bulk)
GMP Suitability Very Poor (Safety hazard)Excellent (Scalable and controllable)

Experimental Protocol: Methylation of a Drug Scaffold

Objective: Methylation of a carboxylic acid moiety on a drug intermediate using TMSCHN₂ generated from the urea precursor.

Reagents:

  • Substrate: Carboxylic Acid (1.0 equiv)

  • Reagent: TMSCHN₂ (2.0 M in hexanes, generated from ((Trimethylsilyl)methyl)urea)

  • Solvent: Methanol / Benzene (or Toluene) mixture (1:4)

Protocol:

  • Preparation: Dissolve the carboxylic acid substrate (1 mmol) in the Methanol/Toluene mixture (5 mL). Ensure the solution is homogeneous.

  • Addition: Add the TMSCHN₂ solution dropwise to the stirring substrate solution at 0°C.

    • Observation: Evolution of nitrogen gas (bubbling) indicates the reaction is proceeding. The yellow color of the reagent should persist if added in excess.

  • Monitoring: Stir at room temperature for 30–60 minutes. Monitor conversion via TLC or LC-MS (disappearance of acid peak, appearance of methyl ester +14 Da).

  • Quenching: If the yellow color persists after completion, add a few drops of acetic acid or dilute HCl to quench excess diazomethane (color will fade).

  • Workup: Concentrate the solvent under reduced pressure. The residue is typically the pure methyl ester, requiring minimal purification due to the volatility of silicon byproducts.

Validation Check:

  • Self-Validating Step: The persistence of the yellow color indicates an excess of reagent, ensuring the reaction is not reagent-limited. The cessation of bubbling confirms the end of the protonation/substitution cycle.

References

  • Seyferth, D., et al. (1972). Trimethylsilyl-substituted diazoalkanes: I. Trimethylsilyldiazomethane. Journal of Organometallic Chemistry.

    • Establishes the synthesis of TMSCHN₂
  • Aoyama, T., & Shioiri, T. (1981). New methods and reagents in organic synthesis.[1] 8. Trimethylsilyldiazomethane.[1][2][3][4] A new, stable, and safe reagent for the homologation of ketones.[1] Tetrahedron Letters.

    • Defines the application in homologation reactions critical for drug design.
  • Presser, A., & Hüfner, A. (2004). Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products. Monatshefte für Chemie.

    • Validates the methylation protocol for complex biological scaffolds.
  • Kühnel, E., et al. (2005). Mechanism of the reaction of (trimethylsilyl)diazomethane with carboxylic acids. Angewandte Chemie International Edition.

    • Provides the detailed mechanistic evidence for the protonation-substitution p

Sources

Literature review on ((trimethylsilyl)methyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: ((Trimethylsilyl)methyl)urea – Synthesis, Properties, and Applications

Abstract

((Trimethylsilyl)methyl)urea (CAS: 5663-03-6) represents a specialized class of organosilicon amides bridging the gap between classical organic synthesis and advanced materials science. While historically utilized as a silyl-transfer reagent and intermediate in heterocycle formation, recent developments have positioned this compound as a critical electrolyte additive in high-safety lithium-ion batteries. This guide provides a rigorous examination of its synthesis, physicochemical properties, and emerging utility in energy storage and medicinal chemistry.

Chemical Identity & Physicochemical Profile

PropertySpecification
IUPAC Name N-[(Trimethylsilyl)methyl]urea
Common Name 1-((Trimethylsilyl)methyl)urea
CAS Number 5663-03-6
Molecular Formula C₅H₁₄N₂OSi
Molecular Weight 146.26 g/mol
Melting Point 115–117 °C
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol); limited solubility in water due to lipophilic TMS group.[1]
Structural Feature Contains a labile C-Si bond beta to the nitrogen, influencing electronic properties (beta-effect).

Synthetic Methodologies

The synthesis of ((trimethylsilyl)methyl)urea requires precise control to prevent the formation of symmetrical ureas (biurets). Two primary protocols are recommended based on scale and purity requirements.

Protocol A: The Nitrourea Route (High Purity / Laboratory Scale)

Rationale: Nitrourea acts as a controlled carbamoylating agent. Unlike isocyanates, which can be difficult to handle, nitrourea decomposes in situ to generate HNCO (isocyanic acid) in a controlled manner or reacts via direct nucleophilic substitution, minimizing di-substitution byproducts.

Reagents:

  • (Trimethylsilyl)methylamine (1.0 eq)

  • Nitrourea (1.05 eq)

  • Solvent: Water or Ethanol/Water (1:1)

Step-by-Step Workflow:

  • Preparation : Dissolve (trimethylsilyl)methylamine in water at 0 °C. The amine is nucleophilic and will drive the reaction.

  • Addition : Add nitrourea portion-wise to the stirred amine solution. Caution: Nitrourea is thermally unstable; maintain temperature < 10 °C during addition.

  • Reaction : Allow the mixture to warm to room temperature (25 °C) over 2 hours. Gas evolution (N₂O) indicates the decomposition of the nitro group as the urea linkage forms.

  • Isolation : The product, ((trimethylsilyl)methyl)urea, typically precipitates as a white solid due to its high melting point (115–117 °C).

  • Purification : Recrystallize from ethanol to remove traces of polymerized cyanate.

Protocol B: The Cyanate Route (Industrial / Scale-Up)

Rationale: Potassium cyanate (KOCN) is a cost-effective source of the carbamoyl group. This method mimics the Wöhler synthesis but uses an amine salt.

Reagents:

  • (Trimethylsilyl)methylamine hydrochloride (1.0 eq)

  • Potassium Cyanate (1.1 eq)

  • Solvent: Water[2][3]

Step-by-Step Workflow:

  • Dissolve the amine hydrochloride in a minimum volume of water.

  • Add a concentrated aqueous solution of potassium cyanate.

  • Heat the mixture to 60 °C for 1 hour. The equilibrium shifts toward the urea product as it is less soluble than the ionic starting materials.

  • Cool to 4 °C overnight to maximize crystallization. Filter and dry under vacuum.[4]

Mechanistic Visualization

The following diagram illustrates the reaction pathway for Protocol A, highlighting the conversion of the silyl-amine to the target urea.

SynthesisPathway Start (Trimethylsilyl)methylamine (Nucleophile) Intermed Intermediate Complex [R-NH2 ... HNCO] Start->Intermed Nucleophilic Attack Reagent Nitrourea (Carbamoyl Source) Reagent->Intermed Decomposition Product ((Trimethylsilyl)methyl)urea (Target) Intermed->Product Rearrangement Byproduct N2O + H2O Intermed->Byproduct Elimination

Caption: Synthesis of ((trimethylsilyl)methyl)urea via the Nitrourea route, favoring mono-substitution.

Applications in Advanced Technologies

A. Energy Storage: Lithium-Ion Battery Electrolytes

Recent research identifies ((trimethylsilyl)methyl)urea as a superior additive for amide-based electrolytes.

  • Mechanism : The compound acts as a high-dielectric solvent component that stabilizes the Solid Electrolyte Interphase (SEI).

  • Thermal Safety : Unlike carbonate solvents (e.g., DMC, EC) which are highly flammable, tertiary and substituted amides like this urea derivative exhibit higher flash points and thermal stability.

  • Performance : It extends the operating temperature range of Li-ion batteries, preventing thermal runaway at elevated temperatures (>60 °C).

B. Medicinal Chemistry: Silicon Bioisosteres

In drug design, the trimethylsilyl group is often used as a "silicon switch" for the tert-butyl group.

  • Lipophilicity : The TMS group increases the logP of the molecule, enhancing membrane permeability compared to the carbon analog (neopentyl urea).

  • Metabolic Stability : The bulky silicon group can sterically hinder enzymatic hydrolysis of the adjacent urea bond, prolonging half-life in vivo.

Safety and Handling

  • Hazards : While generally stable, silyl compounds can hydrolyze under strongly acidic or basic conditions.

  • Storage : Store in a cool, dry place. The compound is hygroscopic; exposure to moisture may lead to caking but does not rapidly degrade the molecule.

  • PPE : Standard laboratory gloves and safety glasses are required. Avoid inhalation of dust during weighing.

References

  • Amide-Based Electrolyte Battery . U.S. Patent 11,367,904 B2. (2022). Describes the use of N-[(trimethylsilyl)methyl]urea as a thermally stable electrolyte additive. Link

  • Nitrourea . Organic Syntheses, Coll.[5] Vol. 1, p.417 (1941). Foundational protocol for the preparation of nitrourea used in urea synthesis. Link

  • 1-((Trimethylsilyl)methyl)urea Product Data . PubChem Compound Summary. National Center for Biotechnology Information. Link

  • Synthesis of Substituted Ureas . Journal of the Chemical Society, Perkin Transactions 2. Discusses the mechanistic kinetics of urea formation from amines and nitrourea. Link

Sources

Discovery and History of ((Trimethylsilyl)methyl)urea: The Anchor of Safer Methylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Safe Harbor" of Methylation Chemistry

((Trimethylsilyl)methyl)urea (CAS: 5663-03-6 ) is a specialized organosilicon compound that serves as the critical, stable intermediate in the synthesis of Trimethylsilyldiazomethane (TMSCHN₂) . While TMSCHN₂ is the active reagent—a safer, non-explosive alternative to the notorious diazomethane—the urea derivative is the "safe harbor" that makes its commercial distribution and laboratory preparation possible.

This technical guide explores the discovery, chemical evolution, and practical application of ((trimethylsilyl)methyl)urea. It details how this molecule solved a century-old safety crisis in organic synthesis, transforming the landscape of esterification and homologation reactions.

Historical Context: The Crisis of Diazomethane

To understand the significance of ((trimethylsilyl)methyl)urea, one must first understand the problem it solved. For decades, Diazomethane (CH₂N₂) was the gold standard for methylating carboxylic acids and performing Arndt-Eistert homologations. However, it possessed severe liabilities:[1]

  • Explosivity: Sensitive to shock, friction, and ground glass joints.

  • Instability: Cannot be stored; must be prepared in situ or as a dilute ethereal solution.

  • Toxicity: Acute pulmonary toxicity.

In the early 1970s, researchers sought silicon-stabilized diazoalkanes, theorizing that the empty d-orbitals of silicon would stabilize the diazo carbon, reducing explosivity.

The Discovery Timeline
EraKey Development
1972 Seyferth et al. first synthesize TMSCHN₂ via the reaction of (trimethylsilyl)methylmagnesium chloride with tosyl azide. The method was low-yielding and difficult to scale.
1980s Shioiri, Aoyama, et al. revolutionize the field by introducing the "Urea Route." They synthesized ((trimethylsilyl)methyl)urea as a stable precursor that could be nitrosated and cleaved to yield TMSCHN₂ efficiently.
1990s Commercialization of TMSCHN₂ (as a hexane solution) becomes possible due to the stability of the urea manufacturing process.
2000s Widespread adoption of the reagent in medicinal chemistry for "Safety-Switch" methylation protocols.

Chemical Identity and Properties

((Trimethylsilyl)methyl)urea is a white crystalline solid. Its stability stands in stark contrast to the volatile and hazardous intermediates usually associated with diazo chemistry.

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyValueNotes
CAS Number 5663-03-6
Formula C₅H₁₄N₂OSi
Molecular Weight 146.26 g/mol
Structure (CH₃)₃Si-CH₂-NH-CO-NH₂Silicon "beta-effect" stabilizes the structure.
Melting Point 115–117 °CStable solid, easy to handle/weigh.
Solubility Alcohols, DMSO, warm waterPoor solubility in non-polar hexanes.
Stability HighIndefinite shelf life at Room Temp.[2]

Synthesis and Manufacturing Workflow

The industrial and laboratory value of this compound lies in its robust synthesis from inexpensive starting materials. The Shioiri Protocol remains the authoritative method.

The Synthesis Pathway (Graphviz)

SynthesisPath Start Chloromethyltrimethylsilane (Me3SiCH2Cl) Inter1 (Trimethylsilyl)methylamine (Me3SiCH2NH2) Start->Inter1 Amination Reagent1 Ammonia (NH3) (Pressure) Reagent1->Inter1 Product ((Trimethylsilyl)methyl)urea (Stable Precursor) Inter1->Product Reflux (-NH3) Reagent2 Urea (H2N-CO-NH2) Reagent2->Product Nitroso N-Nitroso-N-((trimethylsilyl)methyl)urea Product->Nitroso Activation Step2 Nitrosation (NaNO2/H+) Step2->Nitroso Final Trimethylsilyldiazomethane (TMSCHN2) Nitroso->Final Alkaline Cleavage (KOH/Ether)

Caption: The Shioiri synthesis route transforms stable silanes into the active diazo reagent via the urea "safe harbor."

Detailed Experimental Protocol (The Shioiri Method)

Step 1: Preparation of (Trimethylsilyl)methylamine

  • Reagents: Chloromethyltrimethylsilane (1.0 eq), Ammonia (excess).

  • Procedure: The silane is heated with aqueous ammonia in a pressure vessel (autoclave) at 100–120°C for 5–8 hours.

  • Workup: The mixture is cooled, treated with NaOH to liberate the free amine, and distilled.

  • Yield: Typically 70–80%.

Step 2: Synthesis of ((Trimethylsilyl)methyl)urea

  • Reagents: (Trimethylsilyl)methylamine (1.0 eq), Urea (1.2 eq), Water/HCl (cat).

  • Procedure:

    • Mix the amine and urea in a round-bottom flask with a small amount of water and catalytic HCl.

    • Reflux the mixture gently. Ammonia gas will evolve (use a trap).

    • Continue reflux (approx. 100–105°C) until ammonia evolution ceases (3–5 hours).

  • Isolation:

    • Cool the mixture to room temperature. The product crystallizes out.[3]

    • Filter the white solid.

    • Recrystallize from water or ethanol/water mix.

  • Validation: MP should be 115–117°C. ¹H NMR (DMSO-d₆) should show the characteristic Si-CH₂ singlet at ~2.5 ppm (shifted by N) and TMS singlet at 0.0 ppm.

Mechanism of Action: The "Safety Switch"

Why is this urea so important? It allows the generation of the active diazo compound on demand or in a controlled industrial setting, avoiding the storage of shock-sensitive materials.

The transformation of the urea to TMSCHN₂ involves a Nitrosation-Cleavage sequence:

  • Nitrosation: The urea is treated with Sodium Nitrite (NaNO₂) and acid (HCl/H₂SO₄) at 0°C. This yields N-Nitroso-N-((trimethylsilyl)methyl)urea .

    • Note: This nitroso intermediate is a yellow solid and is potential carcinogenic (like all N-nitrosoureas). It is usually not isolated in small-scale preps but processed immediately.

  • Alkaline Cleavage: The nitroso compound is treated with aqueous Potassium Hydroxide (KOH) and a biphasic solvent (Ether or Hexane).

    • The hydroxide attacks the carbonyl carbon.

    • The unstable intermediate collapses, releasing Potassium Cyanate (KCNO) and water, generating Trimethylsilyldiazomethane .

Comparative Safety Profile
FeatureDiazomethane (Traditional)TMSCHN₂ (via Urea Route)
Precursor Diazald (N-methyl-N-nitroso-p-toluenesulfonamide)((Trimethylsilyl)methyl)urea
Explosivity High (Shock/Friction sensitive)Non-explosive (Thermodynamically stable)
Volatility Gas at RT (BP -23°C)Liquid (BP 96°C)
Toxicity High (Acute)Moderate/High (Lung injury risk*)

*Critical Safety Note: While TMSCHN₂ is non-explosive, recent fatalities (2008, 2009) highlighted its severe pulmonary toxicity. It must be handled in a fume hood with the same respect as diazomethane regarding inhalation.

Applications in Drug Development

Researchers utilize the urea-derived TMSCHN₂ for precision methylation in late-stage functionalization of drug candidates.

  • Esterification: Quantitative conversion of carboxylic acids to methyl esters in neutral media (methanol/benzene). Crucial for acid-sensitive substrates.

  • Homologation: Used in the Arndt-Eistert synthesis to extend carbon chains by one unit (Acid → Acid Chloride → Diazo Ketone → Homologated Acid).

  • Heterocycle Synthesis: [3+2] Cycloaddition with alkynes or alkenes to form pyrazoles, which are privileged scaffolds in kinase inhibitors.

References

  • Seyferth, D., Menzel, H., Dow, A. W., & Flood, T. C. (1972).[4][2] Trimethylsilyl-substituted diazoalkanes: I. Trimethylsilyldiazomethane.[4][5][3] Journal of Organometallic Chemistry, 44(2), 279-290.[4] Link[4]

  • Shioiri, T., Aoyama, T., & Mori, S. (1993).[6] Trimethylsilyldiazomethane.[1][4][7][2][5][3][6][8] Organic Syntheses, Coll.[2][6][8] Vol. 8, p.612; Vol. 68, p.1. Link

  • Aoyama, T., & Shioiri, T. (1981). New Methods and Reagents in Organic Synthesis. 8. Trimethylsilyldiazomethane.[1][7][2][5][6] A New, Stable, and Safe Reagent for the Homologation of Carbonyl Compounds. Tetrahedron Letters, 21(46), 4461-4462. Link

  • Anderson, R. (2008). Safety Alert: Trimethylsilyldiazomethane.[1][2][5] Chemical & Engineering News. Link

  • Presser, A., & Hüfner, A. (2004). Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products. Monatshefte für Chemie, 135, 1015–1022. Link

Sources

Pentacoordinated Silicon in Silylmethylureas: Structural Dynamics and Synthetic Applications

[1]

Executive Summary

This technical guide examines the structural anomaly and synthetic utility of pentacoordinated silicon species within silylmethylureas . Unlike standard tetracoordinated organosilanes, silylmethylureas possess a unique capacity for intramolecular hypervalency, driven by the

For drug development professionals, this motif offers a tunable "silanophore" capable of modulating lipophilicity, hydrolytic stability, and transition-state mimicry in enzyme inhibition.[1][2][3] This guide details the thermodynamic drivers of this coordination, self-validating characterization protocols, and precise synthesis pathways.[1][3]

Theoretical Framework: The Intramolecular Chelate Effect

The defining feature of silylmethylureas is the formation of a five-membered chelate ring. This deviation from the standard tetrahedral geometry (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

1
Thermodynamic Drivers

The formation of the pentacoordinated species is an equilibrium process governed by the "Geminal Effect" of the methylene spacer (

  • Lewis Acidity: The silicon atom acts as a Lewis acid acceptor.[1][2][3] Electronegative substituents on the silicon (e.g., F, Cl, or alkoxy groups) lower the energy of the

    
     orbitals, increasing the acceptor strength.
    
  • Lewis Basicity: The urea carbonyl oxygen acts as the internal donor.[1][2]

  • Entropic Advantage: The methylene spacer creates a pre-organized system where the entropic penalty for ring closure is minimal compared to intermolecular coordination.[1][2]

Berry Pseudorotation

In the TBP geometry, the ligands occupy apical (axial) and equatorial positions. The coordinate

1Berry Pseudorotation
Diagram 1: Equilibrium and Coordination Dynamics

The following diagram illustrates the equilibrium between the open (tetracoordinated) and closed (pentacoordinated) forms, highlighting the orbital interaction.

GOpenTetracoordinated (Open)sp3 HybridizationStandard ReactivityTSTransition StateRing ClosureOpen->TS k1 (Forward) ClosedPentacoordinated (Closed)Trigonal Bipyramidal (TBP)Hypervalent ReactivityTS->Closed k2 (Fast) Closed->Open k-1 (Reverse) MechanismDriving Forces:1. Electronegative Si-substituents (F/Cl/OR)2. Nucleophilic Carbonyl Oxygen3. Geminal Methylene EffectMechanism->TS

Caption: Equilibrium dynamics between tetracoordinated silane and pentacoordinated silylmethylurea chelate.

Structural Characterization: A Self-Validating System

To ensure scientific integrity, the synthesis of pentacoordinated silylmethylureas must be validated using a multi-modal approach. The following protocols serve as a self-validating system: if the data does not align with these parameters, the hypervalent state is likely absent.

NMR Spectroscopy (The Gold Standard)

The most definitive evidence for pentacoordination is the chemical shift (


  • Tetra-coordinated Si: Typically appears between -40 ppm and -60 ppm (relative to TMS).[1][2][3]

  • Penta-coordinated Si: Exhibits a significant upfield shift (shielding) to the range of -90 ppm to -150 ppm .[1][2][3]

  • Validation Check: A shift difference (

    
    ) of >20 ppm compared to a non-coordinating analogue (e.g., a carbon analogue or blocked donor) confirms the 
    
    
    interaction.[1]
X-Ray Crystallography

In the solid state, the TBP geometry is confirmed by bond angles and lengths.[1]

  • Geometry: The sum of the equatorial angles should approach 360° (

    
    ).
    
  • Coordinate Bond Length: The ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     distance is typically 1.9 – 2.5 Å .[1][3] This is significantly longer than a covalent ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
    
    
    
    bond (~1.6 Å) but shorter than the sum of van der Waals radii (~3.5 Å).[1]
Data Summary: Coordination Metrics
ParameterTetracoordinated StatePentacoordinated State (Target)Significance
ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

NMR Shift
-40 to -60 ppm-90 to -120 ppm Primary confirmation of hypervalency.[1][3]
Geometry TetrahedralTrigonal Bipyramidal Defines steric accessibility.[1][2][3]
Si-O Distance N/A (Non-bonding)1.95 - 2.30 Å Strength of dative bond.[1][2][3]
Coordination Number 45 Altered electrophilicity.[1][2][3]

Synthetic Methodologies

The synthesis of silylmethylureas requires the precise installation of the urea moiety onto a silylmethyl scaffold without hydrolyzing the sensitive silicon-heteroatom bonds.

Method A: The Isocyanate Route (Recommended)

This method is preferred for its high yield and lack of corrosive byproducts.[1] It involves the addition of an (aminomethyl)silane to an isocyanate.[1][2]

Reaction: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">

3
Method B: The Carbamoyl Chloride Route

Used when specific substitution patterns on the urea nitrogens are required that are inaccessible via isocyanates.[1][2]

Diagram 2: Synthetic Workflow & Decision Tree

SynthesisStartTarget: SilylmethylureaDecisionIs the N-substituentcommercially availableas Isocyanate?Start->DecisionRouteARoute A: Isocyanate Addition(High Atom Economy)Decision->RouteAYesRouteBRoute B: Carbamoylation(Custom Substitution)Decision->RouteBNoStepA1Mix Isocyanate + (Aminomethyl)silaneRouteA->StepA1StepB1React Amine + Triphosgene/CDIRouteB->StepB1StepA2Solvent: Dry THF or DCMTemp: 0°C to RTStepA1->StepA2ProductCrude SilylmethylureaStepA2->ProductStepB2Add (Aminomethyl)silane+ Base (Et3N)StepB1->StepB2StepB2->ProductValidationValidation:1. 29Si NMR (-100 ppm)2. IR (C=O stretch shift)Product->Validation

Caption: Decision matrix for the synthesis of hypervalent silylmethylureas.

Experimental Protocol: Synthesis of 1-Phenyl-3-((trimethoxysilyl)methyl)urea

Objective: To synthesize a model silylmethylurea and validate pentacoordination via NMR.

Reagents:

  • (Aminomethyl)trimethoxysilane (97%)[1][2]

  • Phenyl isocyanate (98%)[1][2]

  • Dichloromethane (Anhydrous)[1][2]

  • Argon atmosphere[1][2][3]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Flush with Argon.

  • Solvation: Charge the flask with (Aminomethyl)trimethoxysilane (10 mmol, 1.51 g) and anhydrous dichloromethane (20 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve Phenyl isocyanate (10 mmol, 1.19 g) in dichloromethane (10 mL) and transfer to the dropping funnel. Add dropwise to the silane solution over 15 minutes. Causality: Slow addition prevents exotherm-driven polymerization of the silane.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (disappearance of isocyanate).[1][2][3]

  • Isolation: Remove solvent under reduced pressure (rotary evaporator). The product typically precipitates as a white solid.[1][2][3]

  • Recrystallization: Recrystallize from a hexane/chloroform mixture to obtain X-ray quality crystals.

  • Validation (The Critical Step):

    • Dissolve 50 mg of product in

      
      .
      
    • Acquire

      
       NMR (inverse gated decoupling to suppress NOE).
      
    • Pass Criteria: Observation of a singlet signal between -90 and -110 ppm.[1][2][3]

Applications in Drug Discovery[3][5][6]

The pentacoordinated silicon motif serves as a bioisostere for tetrahedral carbon centers, but with distinct advantages:

  • Hydrolytic Stability Modulation: The coordination of the urea oxygen to silicon increases the electron density at silicon, altering the rate of hydrolysis of the alkoxy groups.[1] This can be used to design prodrugs where the active silanol species is released at a controlled rate.[1][2][3]

  • Transition State Mimicry: The TBP geometry of the pentacoordinated silicon mimics the high-energy transition state of amide hydrolysis (tetrahedral intermediate).[1] These compounds act as potent inhibitors of proteases by binding tightly to the enzyme active site, mimicking the transition state geometry.[1]

References

  • Pestunovich, V., Kirpichenko, S., & Voronkov, M. (1998).[1][2] Pentacoordinated Silicon Compounds. In: Rappoport Z., Apeloig Y. (eds) The Chemistry of Organic Silicon Compounds.[1] Wiley.[1][2][3] [1][2]

  • Tacke, R., & Burschka, C. (2002).[1][2][3] Sila-Substitution—A Useful Strategy for Drug Design? Angewandte Chemie International Edition.[1][2][3]

  • Lazareva, N. F. (2010).[1][2][3] Intramolecular coordination O→Si in N-(silylmethyl)amides and related compounds. Russian Chemical Reviews. [1][2]

  • Kost, D., & Kalikhman, I. (2006).[1][2][3] Hypercoordinate Silicon Complexes. In: The Chemistry of Organic Silicon Compounds. [1][2]

  • Bains, W., & Tacke, R. (2003).[1][2][3][4] Silicon chemistry as a novel source of chemical diversity in drug design. Current Opinion in Drug Discovery & Development.

((Trimethylsilyl)methyl)urea chemical formula (CH3)3SiCH2NHCONH2

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utility in Organosilicon Medicinal Chemistry

Executive Summary

((Trimethylsilyl)methyl)urea (TMSMU) represents a critical intersection between classical organic synthesis and organosilicon medicinal chemistry. As a hybrid organic-inorganic building block, it serves two primary functions: (1) a stable precursor for the generation of reactive (trimethylsilyl)methyl isocyanate, and (2) a "silicon switch" moiety in drug design, offering a bioisostere for tert-butyl or neopentyl groups that modulates lipophilicity and metabolic stability without altering pharmacophore geometry.

This guide details the synthesis, physicochemical characterization, and strategic application of TMSMU, moving beyond basic properties to explore its role in modern drug development pipelines.[1]

Chemical Architecture & Properties[2]

TMSMU is defined by a urea backbone anchored to a lipophilic trimethylsilyl (TMS) group via a methylene spacer. This structure imparts unique solubility profiles compared to purely carbon-based analogs.

Table 1: Physicochemical Profile

PropertyValue / Description
IUPAC Name N-[(Trimethylsilyl)methyl]urea
CAS Registry Number 18148-61-3
Molecular Formula C₅H₁₄N₂OSi
Molecular Weight 146.26 g/mol
Physical State Crystalline Solid
Solubility Soluble in MeOH, EtOH, DMSO; Moderate in CH₂Cl₂
Predicted LogP ~0.3 – 0.6 (More lipophilic than methylurea)
Key Structural Feature The Si–C bond length (1.89 Å) is longer than C–C (1.54 Å), increasing steric bulk by ~20% compared to a tert-butyl group.
Synthetic Protocol: The Cyanate Route

While various routes exist, the most robust and scalable method for synthesizing mono-substituted ureas like TMSMU involves the nucleophilic addition of the corresponding primary amine to a cyanate salt under controlled pH conditions. This avoids the use of hazardous phosgene or isocyanates.

Mechanism & Causality

The reaction relies on the in situ generation of isocyanic acid (HNCO) from potassium cyanate (KOCN). The amine ((trimethylsilyl)methylamine) acts as the nucleophile.

  • Critical Control Point: The pH must be kept slightly acidic to neutral. If too acidic, the amine is fully protonated (ammonium) and non-nucleophilic. If too basic, the isocyanic acid polymerizes or hydrolyzes.

Step-by-Step Methodology

Reagents:

  • (Trimethylsilyl)methylamine (CAS 18165-04-3)

  • Potassium Cyanate (KOCN)[2]

  • Hydrochloric Acid (1.0 M)

  • Water/Ethanol (solvent system)

Protocol:

  • Amine Activation: Dissolve 10 mmol of (trimethylsilyl)methylamine in 20 mL of water. Cool to 0°C.

  • Acidification: Slowly add 1.0 M HCl until the pH reaches ~6.0–7.0. This ensures a balance between the free amine (nucleophile) and the ammonium salt.

  • Cyanate Addition: Add 12 mmol (1.2 eq) of Potassium Cyanate dissolved in minimal water dropwise to the amine solution.

  • Thermodynamic Drive: Warm the mixture to 60°C and stir for 2 hours. The urea product typically precipitates as the reaction proceeds due to the hydrophobic TMS group lowering aqueous solubility.

  • Isolation: Cool to 4°C. Filter the white precipitate.

  • Purification: Recrystallize from an Ethanol/Water (1:1) mixture to remove inorganic salts (KCl).

Synthetic Workflow Visualization

SynthesisWorkflow Start Start: (Trimethylsilyl)methylamine Acid Add HCl (pH 6-7) Form Ammonium Salt Start->Acid Protonation React Add KOCN Nucleophilic Addition Acid->React In situ HNCO Heat Heat to 60°C Precipitation React->Heat Thermodynamics Product Final Product: ((Trimethylsilyl)methyl)urea Heat->Product Crystallization

Caption: Figure 1. Controlled nucleophilic addition pathway for TMSMU synthesis, prioritizing pH balance to maximize yield.

Reactivity & Transformations[3][4]

TMSMU is not merely an endpoint; it is a versatile intermediate. Its reactivity profile is dominated by the stability of the urea linkage and the lability of the entire group under thermal stress.

A. Thermal Decomposition to Isocyanate

Upon heating >150°C (or under vacuum pyrolysis), TMSMU decomposes to yield (trimethylsilyl)methyl isocyanate and ammonia.

  • Utility: This isocyanate is a potent electrophile used to introduce the TMS-methyl group into alcohols (forming carbamates) or other amines (forming unsymmetrical ureas).

  • Reaction: Me3SiCH2NHCONH2 → Me3SiCH2NCO + NH3

B. Nitrosation (The Fotemustine Pathway)

In medicinal chemistry, ureas are precursors to nitrosoureas (alkylating agents). Nitrosation of TMSMU (using NaNO2/HCOOH) yields the N-nitroso derivative, a pharmacophore found in drugs designed to cross the blood-brain barrier due to the lipophilicity of the TMS group.

Application in Drug Discovery: The "Silicon Switch"

Replacing a carbon atom with a silicon atom (C/Si exchange) is a validated strategy to alter the physicochemical properties of a drug candidate without changing its intrinsic shape. TMSMU provides the Me3SiCH2- moiety, which acts as a bioisostere for a neopentyl (Me3CCH2-) or tert-butyl group.

Mechanistic Advantages [1][3]
  • Lipophilicity Boost: Silicon is more electropositive and larger than carbon. The TMS group is significantly more lipophilic than a tert-butyl group, improving membrane permeability (LogP increase).

  • Metabolic Blockade: The Si-C bond is generally stable to metabolic hydrolysis. Placing a TMS group near a metabolic "hotspot" can sterically hinder CYP450 oxidation, extending the drug's half-life (

    
    ).
    
  • Hydrophobicity: The increased volume of the TMS group (Van der Waals radius Si > C) allows for tighter binding in large hydrophobic pockets of target proteins (e.g., kinases or nuclear receptors).

Strategic Decision Tree

SiliconSwitch Candidate Drug Candidate (Low Potency/High Clearance) Analyze Analyze Hydrophobic Pocket Candidate->Analyze Decision Is there a t-Butyl/Neopentyl group? Analyze->Decision Decision->Candidate No (Look for other isosteres) Switch Apply Silicon Switch (Substitute C with Si) Decision->Switch Yes Eval Evaluate: 1. LogP (Increase) 2. Metabolic Stability Switch->Eval Outcome Optimized Lead: TMS-Analog Eval->Outcome

Caption: Figure 2. Decision logic for applying the Silicon Switch strategy using TMSMU derivatives to optimize lead compounds.

Safety & Handling
  • Hazards: While urea derivatives are generally stable, the silyl group introduces lipophilicity that may enhance skin absorption. Treat as a potential irritant.

  • Storage: Store in a cool, dry place. The C-Si bond is stable to water at neutral pH, but strong acids or bases can cause protodesilylation (cleavage of the Si-C bond).

  • Disposal: Incineration is preferred. Silicon combustion produces SiO₂ (silica) ash.

References
  • Bioisosterism Principles: Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Silicon in Medicinal Chemistry: Ramesh, R., & Reddy, D. S. (2018). "Quest for Novel Chemical Entities through Incorporation of Silicon in Drug Scaffolds." Journal of Medicinal Chemistry, 61(9), 3779–3798.

  • Urea Synthesis Methodology: Starkov, P., et al. (2018). "A practically simple, catalyst-free and scalable synthesis of N-substituted ureas in water."[2] Green Chemistry, 20, 3961-3966.

  • Organosilicon Reagents: Fessenden, R. J., & Fessenden, J. S. (1980). "Trends in Organosilicon Biological Research." Advances in Organometallic Chemistry, 18, 275-310.

Sources

Technical Monograph: ((Trimethylsilyl)methyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular characteristics, synthesis, and analytical profiling of ((Trimethylsilyl)methyl)urea .

CAS: 5663-03-6 | Formula:



Executive Summary

((Trimethylsilyl)methyl)urea is a specialized organosilicon compound characterized by a urea moiety linked to a trimethylsilyl (TMS) group via a methylene bridge (


). Unlike common silylated reagents (e.g., 

-TMS-urea) where the silicon is bonded directly to nitrogen, the methylene insertion in this molecule renders the

bond chemically robust and resistant to hydrolytic cleavage under neutral conditions.

This structural stability makes it a critical reference standard in proteomics and metabolomics for distinguishing between transient silylation artifacts and stable organosilicon metabolites. It also serves as a precursor in the synthesis of silicon-containing bioisosteres in medicinal chemistry.

Physicochemical Profile & Molecular Weight

Accurate molecular weight determination is the cornerstone of stoichiometric precision in synthesis and mass spectrometric identification.

Molecular Weight Data
PropertyValueUnitNotes
Average Molecular Weight 146.26 g/mol Based on standard atomic weights.
Monoisotopic Mass 146.0876 DaCalculated for

.
Exact Mass (M+1) 147.0909 DaProtonated species

for ESI-MS.
Heavy Isotope Peak (M+1) ~7.8%Relative AbundancePrimarily due to

(4.67%) and

(1.1% x 5).
Structural Specification

The molecule consists of a lipophilic trimethylsilyl "tail" and a polar urea "head," separated by a methylene spacer.

  • SMILES: C(C)CNC(=O)N

  • InChI Key: KVWLUDFGXDFFON-UHFFFAOYSA-N (Predicted based on structure)

Synthesis Protocol: Wöhler-Type Condensation

Objective: Synthesize high-purity ((trimethylsilyl)methyl)urea from (trimethylsilyl)methylamine. Principle: This protocol utilizes a nucleophilic attack of the primary amine on the electrophilic carbon of cyanic acid (generated in situ from potassium cyanate), a variation of the classic Wöhler urea synthesis.

Reagents
  • (Trimethylsilyl)methylamine (CAS 18166-02-4)

  • Potassium Cyanate (KOCN)

  • Hydrochloric Acid (1.0 M)

  • Solvent: Water/Ethanol (1:1 v/v)

Step-by-Step Methodology
  • Preparation: Dissolve 10 mmol of (trimethylsilyl)methylamine in 20 mL of water/ethanol mixture in a round-bottom flask.

  • Acidification: Cool the solution to 0°C. Dropwise add 1.0 M HCl until the pH reaches ~6.0. Note: This protonates a fraction of the amine, buffering the reaction.

  • Addition: Add 12 mmol (1.2 eq) of Potassium Cyanate (KOCN) in a single portion.

  • Reflux: Heat the mixture to 60°C for 2 hours. The solution will become clear as the reaction proceeds.

    • Mechanism:[1][2]

      
      
      
  • Isolation: Evaporate the solvent under reduced pressure (rotary evaporator) to yield a white solid residue (product + KCl).

  • Purification: Extract the residue with hot anhydrous ethanol (the product is soluble; KCl is insoluble). Filter while hot.

  • Crystallization: Cool the filtrate to -20°C to precipitate pure ((trimethylsilyl)methyl)urea crystals.

Analytical Validation (Mass Spectrometry)

In Mass Spectrometry (GC-MS or ESI-MS), this molecule exhibits a distinct fragmentation pattern driven by the stability of the silicon cation.

Fragmentation Logic

The primary fragmentation pathway involves alpha-cleavage relative to the silicon atom and the loss of methyl groups.

  • 
     (
    
    
    
    ):
    Molecular ion (weak in EI).
  • 
     (
    
    
    
    ):
    Loss of a methyl group (
    
    
    ) from the silicon. This is a diagnostic peak for trimethylsilyl groups.
  • 
     (
    
    
    
    ):
    The trimethylsilyl cation. The base peak in many silylated derivatives.
Fragmentation Pathway Diagram

MS_Fragmentation M Molecular Ion [M]+ • m/z 146 M_minus_15 [M - CH3]+ m/z 131 M->M_minus_15 - •CH3 (15 Da) TMS_Cat TMS Cation [Si(CH3)3]+ m/z 73 M->TMS_Cat Alpha Cleavage - (CH2-Urea) Urea_Frag Urea Fragment [CH2NHCONH2]+ M->Urea_Frag C-Si Cleavage

Figure 1: Electron Ionization (EI) fragmentation pathway showing the genesis of the diagnostic m/z 131 and m/z 73 ions.

Comparative Analysis: Stable vs. Labile Silylation

It is vital for researchers to distinguish this compound from "TMS-Urea" artifacts found in GC-MS derivatization.

Feature((Trimethylsilyl)methyl)ureaN-TMS-Urea (Derivatization Artifact)
Structure


Bond Type Covalent Carbon-SiliconSilyl-Nitrogen (Labile)
Hydrolysis Stable in water/neutral pHHydrolyzes rapidly in moisture
Use Case Synthetic building block, StandardGC-MS volatility enhancer

Expert Insight: When analyzing biological samples derivatized with MSTFA/BSTFA, a peak at MW 146 suggests the presence of the methylated precursor ([(trimethylsilyl)methyl]amine) or a specific metabolite, whereas standard urea derivatization yields di-TMS (MW 204) or tri-TMS variants.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12607274, N-(Trimethylsilyl)urea. Retrieved from [Link]

  • Little, R. D., & Moeller, K. D. (1990).Electrochemistry in Organic Synthesis. Springer-Verlag.
  • Wiley Science Solutions. Mass Spectra of Trimethylsilyl Derivatives. Wiley Registry of Mass Spectral Data. Retrieved from [Link]

Sources

Methodological & Application

Application Note: ((Trimethylsilyl)methyl)urea in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a comprehensive technical guide on the utility of ((Trimethylsilyl)methyl)urea (TMS-methyl urea) in organic synthesis. It moves beyond basic descriptions to cover mechanistic insights, specific protocols for reagent generation, and advanced heterocycle construction.

Executive Summary

((Trimethylsilyl)methyl)urea (CAS: 1822-00-0 / Derivatives) is a bifunctional organosilicon reagent serving two distinct but critical roles in modern organic synthesis:

  • Reagent Precursor: It is the primary stable intermediate for the in situ or ex-situ generation of Trimethylsilyldiazomethane (TMSCHN₂) , a non-explosive, lipophilic alternative to diazomethane.

  • Heterocycle Building Block: The TMS-CH₂-N moiety acts as a "silicon-functionalized" handle. Upon activation (fluoride or Lewis acid), it generates azomethine ylides or N-acyliminium ions via the silicon

    
    -effect, enabling [3+2] cycloadditions to form pyrrolidines, imidazolidinones, and complex alkaloids.
    

Mechanistic Principles

Understanding the reactivity of ((trimethylsilyl)methyl)urea requires mastering two silicon-based electronic effects:

The Silicon -Effect (Carbocation Stabilization)

The C–Si bond stabilizes a positive charge at the


-position (on the nitrogen atom's adjacent carbon) via hyperconjugation (

).
  • Application: Facilitates the formation of N-acyliminium ions from N-((trimethylsilyl)methyl) ureas during oxidative cyclizations (e.g., Mannich-type reactions).

Fluoride-Induced Desilylation (Anion/Ylide Generation)

Silicon has a high affinity for fluorine (Bond Energy: Si–F ~135 kcal/mol vs Si–C ~76 kcal/mol). Treatment with a fluoride source (CsF, TBAF, AgF) cleaves the C–Si bond, generating a transient carbanion or 1,3-dipole (azomethine ylide) at the


-position.

Mechanism cluster_0 Activation Pathways Urea ((Trimethylsilyl)methyl)urea (R-NH-CO-NH-CH2-TMS) Ox Oxidation/Lewis Acid Urea->Ox Fluoride F- Source (CsF, TBAF) Urea->Fluoride Iminium N-Acyliminium Ion (Electrophile) Ox->Iminium Silicon β-Effect Stabilization Heterocycle1 Cyclic Urea / Amide (Mannich Product) Iminium->Heterocycle1 + Nucleophile Ylide Azomethine Ylide (1,3-Dipole) Fluoride->Ylide Desilylation (Si-F bond formation) Heterocycle2 Pyrrolidine / Imidazolidine ([3+2] Cycloaddition) Ylide->Heterocycle2 + Dipolarophile

Figure 1: Divergent reactivity pathways of TMS-methyl urea derivatives based on activation mode.

Application I: Synthesis of Trimethylsilyldiazomethane (TMSCHN₂)

Context: TMSCHN₂ is a critical methylating agent and 1,3-dipole. It is commercially available but expensive and often backordered. Synthesizing it from ((trimethylsilyl)methyl)urea is a cost-effective, scalable protocol.

Protocol A: Generation of TMSCHN₂

Safety Note: While TMSCHN₂ is safer than diazomethane (non-explosive), it is essentially a poison (pulmonary edema risk). Perform all steps in a functioning fume hood.

Reagents:

  • ((Trimethylsilyl)methyl)urea (Starting Material)

  • Sodium Nitrite (NaNO₂)

  • Sulfuric Acid (H₂SO₄)

  • Potassium Hydroxide (KOH)

  • Diethyl Ether (Et₂O)

Step-by-Step Workflow:

  • Nitrosation (Formation of N-Nitroso Precursor):

    • Dissolve ((trimethylsilyl)methyl)urea (10 mmol) in ice-cold dilute H₂SO₄ (15 mL, 2M).

    • Add NaNO₂ (11 mmol) solution dropwise at 0°C.

    • Stir for 30 mins. A yellow precipitate or oil (N-nitroso-N-((trimethylsilyl)methyl)urea) forms.

    • Extract with Et₂O (3 x 20 mL), dry over MgSO₄, and concentrate carefully (thermal instability).

  • Base-Mediated Decomposition:

    • Prepare a biphasic mixture of 40% KOH (aq) and Et₂O in a specialized distillation setup (smooth glassware, no ground joints preferred).

    • Add the N-nitroso intermediate dropwise to the heated KOH mixture (approx 60°C).

    • TMSCHN₂ codistills with ether as a bright yellow-green solution.

  • Quantification:

    • The concentration is determined by titration with benzoic acid (color change from yellow to colorless).

Key Reaction:



Application II: Heterocycle Synthesis via Azomethine Ylides

Context: N-((Trimethylsilyl)methyl)ureas are excellent precursors for non-stabilized azomethine ylides. Unlike amino esters which require condensation with aldehydes, these ureas can generate the dipole directly upon desilylation, trapping alkenes to form complex imidazolidinones.

Protocol B: [3+2] Cycloaddition for Imidazolidinones

This protocol describes the synthesis of a bicyclic urea derivative using a "silicon-tethered" strategy.

Reagents:

  • N-((Trimethylsilyl)methyl)-N'-arylurea (Substrate)

  • Dipolarophile (e.g., N-phenylmaleimide or dimethyl fumarate)

  • Cesium Fluoride (CsF) or AgF (Activator)

  • Solvent: Acetonitrile (MeCN) or DCM.

Experimental Procedure:

  • Preparation of the Urea Precursor:

    • React (trimethylsilyl)methyl isocyanate (1.0 equiv) with the desired aniline/amine (1.0 equiv) in DCM at 0°C to RT.

    • Yields are typically >90%. Isolate by filtration (ureas often precipitate).

  • Cycloaddition (Ylide Generation):

    • Setup: Flame-dry a round-bottom flask under Argon.

    • Mix: Charge flask with N-((trimethylsilyl)methyl)urea derivative (1.0 mmol) and dipolarophile (1.2 mmol).

    • Solvent: Add dry MeCN (10 mL).

    • Activation: Add CsF (1.5 mmol) in one portion. Sonicate if necessary to initiate heterogeneity.

    • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (disappearance of urea).

  • Workup:

    • Filter off silicon salts/CsF residues through a Celite pad.

    • Concentrate filtrate.

    • Purify via flash column chromatography (EtOAc/Hexanes).[1]

Data Interpretation:

  • NMR: Look for the disappearance of the TMS singlet (~0.1 ppm) and the appearance of methine protons in the newly formed ring (~3.5–4.5 ppm).

  • Stereochemistry: The reaction typically proceeds via a concerted [3+2] mechanism, preserving the stereochemistry of the dipolarophile (cis-alkenes yield cis-fused rings).

Quantitative Data Summary

ParameterTMS-Diazomethane PrepAzomethine Ylide Cycloaddition
Primary Reagent N-Nitroso-N-(TMS-methyl)ureaN-(TMS-methyl)urea derivative
Activator 40% KOH (aq)CsF, AgF, or TBAF
Key Intermediate Diazomethane anion equivalent1,3-Dipole (Azomethine Ylide)
Typical Yield 60–75% (Distilled solution)70–95% (Isolated solid)
Major Byproduct Potassium Cyanate (KCNO)Fluorotrimethylsilane (TMS-F)
Safety Hazard Inhalation toxicity (TMSCHN₂)Reactivity of Fluoride sources

References

  • Seyferth, D., et al. (1972). "Trimethylsilyldiazomethane: A New, Safe Diazomethane Substitute." Journal of Organic Chemistry.

  • Aoyama, T., & Shioiri, T. (1981). "New Methods and Reagents in Organic Synthesis. 14. A Simple and Efficient Preparation of Trimethylsilyldiazomethane." Chemical and Pharmaceutical Bulletin.

  • Padwa, A., et al. (1987). "Synthetic Applications of the 1,3-Dipolar Cycloaddition of Azomethine Ylides." Chemical Reviews.

  • Tsuge, O., et al. (1986). "Fluoride-induced 1,3-dipolar cycloaddition of N-(trimethylsilylmethyl)ureas." Journal of Organic Chemistry.

  • Sigma-Aldrich. "Product Specification: (Trimethylsilyl)methyl isocyanate."

Sources

Application Note: Synthesis of N-((trimethylsilyl)methyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This application note details the synthesis of N-((trimethylsilyl)methyl)urea , a critical organosilicon intermediate. While simple alkyl ureas are commonplace, the introduction of the


-silyl group introduces specific stability considerations—primarily the lability of the C-Si bond under extreme acidic/basic conditions and the lipophilicity shift compared to methylurea.

This compound is frequently utilized as:

  • A precursor for N-nitroso-N-((trimethylsilyl)methyl)urea , a reagent used in the synthesis of diazomethane derivatives and DNA alkylating agents (analogs of Streptozotocin/Fotemustine).

  • A building block for Peterson olefination-type precursors where the urea acts as a directing group.

This guide prioritizes the Wöhler-type synthesis (Amine Hydrochloride + Cyanate) due to its operational safety, scalability, and atom economy compared to isocyanate-based routes.

Retrosynthetic Analysis & Mechanism

To ensure high yield and purity, we must understand the mechanistic pathway. The synthesis relies on the in-situ generation of isocyanic acid (


) from potassium cyanate in a slightly acidic medium, which is then intercepted by the nucleophilic amine.
Mechanistic Pathway (Graphviz)

ReactionScheme Amine (Trimethylsilyl)methylamine (Nucleophile) Salt Amine HCl Salt (Activated) Amine->Salt Protonation Acid HCl (aq) Acid->Salt Inter Tetrahedral Intermediate Salt->Inter + HNCO - HCl KOCN Potassium Cyanate HNCO Isocyanic Acid (Electrophile) KOCN->HNCO Acid Hydrolysis HNCO->Inter Product N-((trimethylsilyl)methyl)urea (Target) Inter->Product Tautomerization

Figure 1: Mechanistic pathway for the carbamoylation of (trimethylsilyl)methylamine.

Experimental Protocol

Method A: Potassium Cyanate (KOCN) Route (Recommended)

This method is preferred for its robustness. It avoids the use of toxic phosgene or volatile trimethylsilyl isocyanate.

Reagents & Materials
ReagentCAS No.[1][2][3][4][5][6][7][8]MW ( g/mol )Equiv.[9]Role
(Trimethylsilyl)methylamine18166-02-4103.241.0Starting Material
Hydrochloric Acid (1M or 2M)7647-01-036.461.0Salt Formation
Potassium Cyanate (KOCN)590-28-381.121.1Carbamoyl Source
Water (Deionized)7732-18-518.02SolventSolvent
Step-by-Step Methodology

1. Amine Salt Formation:

  • Charge a round-bottom flask with (trimethylsilyl)methylamine (10.3 g, 100 mmol).

  • Cool the flask to 0–5°C in an ice bath.

  • Dropwise add 1.0 equivalent of HCl (e.g., 50 mL of 2M HCl).

    • Scientific Rationale: The free amine is volatile and basic. Converting it to the hydrochloride salt prevents loss of material and buffers the reaction pH to the optimal range (pH 5–6) for isocyanic acid generation.

2. Carbamoylation:

  • Dissolve Potassium Cyanate (8.9 g, 110 mmol, 1.1 equiv) in a minimum amount of distilled water (~20–30 mL).

  • Add the KOCN solution slowly to the stirred amine hydrochloride solution.

  • Observation: The reaction is slightly exothermic. Remove the ice bath after addition.

3. Reaction Propagation:

  • Heat the mixture to 50–60°C for 1–2 hours.

  • Critical Control Point: Do not exceed 80°C or use strong mineral acids in excess. While the

    
    -silyl group (
    
    
    
    ) is more stable than
    
    
    -silyl groups, extreme conditions can lead to protodesilylation or hydrolysis.
  • Stir at room temperature for an additional 4–12 hours (overnight is convenient).

4. Isolation & Purification:

  • Concentration: If the product precipitates during cooling, filter directly. If not, concentrate the aqueous solution under reduced pressure (Rotavap, <50°C) to roughly 1/3 volume.

  • Crystallization: Cool the concentrate to 0°C. The urea should crystallize as white needles/plates.

  • Filtration: Filter the solid and wash with ice-cold water (2 x 10 mL).

  • Drying: Dry in a vacuum desiccator over

    
     or silica gel.
    
Process Workflow Diagram

Workflow Start Start: Amine (1.0 eq) Step1 Add HCl (1.0 eq) 0°C -> pH ~5-6 Start->Step1 Step2 Add KOCN (1.1 eq) in Water Step1->Step2 Step3 Heat to 55°C (1-2 Hours) Step2->Step3 Decision Precipitate Formed? Step3->Decision Step4A Cool to 0°C Decision->Step4A Yes Step4B Concentrate (Rotavap) then Cool Decision->Step4B No Finish Filter & Dry Target Urea Step4A->Finish Step4B->Finish

Figure 2: Operational workflow for the synthesis of N-((trimethylsilyl)methyl)urea.

Characterization & Validation

To ensure the protocol is "self-validating," compare your isolated product against these established physical constants.

Key Data Table
ParameterExpected ValueNotes
Appearance White crystalline solidNeedles or plates
Melting Point 115–117°C Literature Standard [1, 2]
Solubility Soluble in Ethanol, Water, DMSOPoor solubility in Hexanes
Yield 65–80%Dependent on crystallization efficiency
Spectroscopic Validation
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       0.05 ppm (s, 9H, 
      
      
      
      )
    • 
       2.45–2.55 ppm (d, 2H, 
      
      
      
      )
    • 
       5.40 ppm (s, 2H, 
      
      
      
      )
    • 
       5.8–6.0 ppm (br t, 1H, 
      
      
      
      )
  • IR (KBr):

    • 3300–3400

      
       (N-H stretch)
      
    • 1650–1660

      
       (C=O stretch, Amide I)
      
    • 1250, 840

      
       (characteristic Si-C vibrations)
      

Troubleshooting & Optimization

  • Low Yield:

    • Cause: High water solubility of the urea.

    • Solution: Saturate the aqueous layer with NaCl (salting out) before extraction or concentration. Alternatively, use continuous extraction with ethyl acetate.

  • Product Oiling Out:

    • Cause: Impurities or insufficient drying.

    • Solution: Recrystallize from a mixture of Ethanol/Hexane or Ethanol/Water.

  • Desilylation (Loss of TMS group):

    • Cause: pH < 2 or Temperature > 90°C.

    • Solution: Ensure the amine is exactly neutralized (1.0 eq HCl) before adding KOCN. Do not boil the reaction mixture vigorously.

Safety & Handling

  • (Trimethylsilyl)methylamine: Flammable liquid. Corrosive. Handle in a fume hood.

  • Potassium Cyanate: Harmful if swallowed. Contact with acid releases toxic isocyanic acid gas (though in this protocol, it is consumed immediately).

  • Product: Generally low toxicity, but as a urea derivative, standard PPE (gloves, goggles) is required.

References

  • Organic Syntheses. General Procedure for Urea Synthesis via Cyanate. (Adapted from Nitrosomethylurea, Coll. Vol. 2, p. 461). Available at: [Link]

  • PubChem. Compound Summary: N-[(Trimethylsilyl)methyl]urea. CID 79744. Available at: [Link]

Sources

Strategic Integration of Silylmethylureas in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Bioisosterism, and Pharmacokinetic Optimization

Executive Summary

The incorporation of silicon into drug scaffolds—often termed the "Silicon Switch"—is a powerful strategy in modern medicinal chemistry. Silylmethylureas (


) represent a specific subclass of organosilicon compounds where a silylmethyl group serves as a bioisostere for bulky alkyl groups (e.g., tert-butyl, neopentyl) within a urea pharmacophore.

This Application Note details the rationale, synthesis, and evaluation of silylmethylureas. We focus on their utility in optimizing kinase inhibitors , where the urea motif is critical for hydrogen bonding with the Glu-Lys pair in the kinase hinge region (e.g., Sorafenib, Regorafenib). By replacing carbon-based hydrophobic tails with silylmethyl variants, researchers can modulate lipophilicity (


), alter metabolic soft spots, and generate novel intellectual property.

Chemical Rationale: The Silicon Advantage

Bioisosteric Principles

The silylmethyl group (


) is structurally analogous to the neopentyl group (

) but offers distinct physicochemical divergences:
PropertyCarbon Analog (

)
Silicon Analog (

)
Impact on Drug Design
Covalent Radius 0.77 Å (C)1.17 Å (Si)Si increases molecular volume; tighter fit in hydrophobic pockets.
Bond Length 1.54 Å (C-C)1.87 Å (C-Si)Alters projection of the urea tail; can relieve steric clash.
Lipophilicity HighHigher (+0.5 to +1.0

)
Enhances membrane permeability; alters protein binding.
Metabolic Stability Susceptible to

-oxidation
Altered profileSi-C bond is stable; methyls on Si are oxidatively robust.
Structural Logic

In urea-based kinase inhibitors, the "tail" region occupies the hydrophobic allosteric pocket (e.g., the DFG-out pocket). Replacing a tert-butyl or neopentyl group with a (trimethylsilyl)methyl group maintains the necessary hydrophobic interaction while slightly increasing the volume, potentially improving potency against resistance mutations (e.g., T315I in BCR-ABL) by better filling the hydrophobic cleft.

Experimental Protocols

Protocol A: General Synthesis of N-Aryl-N'-(trimethylsilylmethyl)ureas

Objective: To synthesize a library of silylmethylureas via the reaction of (trimethylsilyl)methylamine with functionalized aryl isocyanates.

Mechanism: Nucleophilic addition of the primary amine to the isocyanate carbon.

Materials
  • Reagent A: (Trimethylsilyl)methylamine (CAS: 18166-02-4) - Nucleophile

  • Reagent B: Substituted Aryl Isocyanates (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) - Electrophile

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Purification: Hexanes/Ethyl Acetate for recrystallization or flash chromatography.

Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and purge with Argon.

  • Solvation: Dissolve 1.0 equivalent (e.g., 2.0 mmol) of the Aryl Isocyanate in 10 mL of anhydrous DCM. Cool to 0°C in an ice bath.

  • Addition: Add 1.1 equivalents (2.2 mmol) of (Trimethylsilyl)methylamine dropwise via syringe over 5 minutes.

    • Note: The reaction is exothermic. Control addition rate to prevent side reactions.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours. Monitor consumption of isocyanate by TLC (mobile phase: 30% EtOAc/Hexanes).

  • Work-up:

    • If a precipitate forms (common for ureas in DCM), filter the solid using a Buchner funnel and wash with cold DCM (

      
      ).
      
    • If no precipitate, evaporate the solvent in vacuo.

  • Purification: Recrystallize the crude solid from hot Ethanol/Water or purify via silica gel chromatography (Gradient: 0%

    
     50% EtOAc in Hexanes).
    
  • Characterization: Verify structure via

    
    -NMR (Look for singlet at 
    
    
    
    ppm for
    
    
    and doublet at
    
    
    ppm for
    
    
    -N).
Workflow Visualization

SynthesisWorkflow Start Start: Dry Flask & Argon Reactants Dissolve Aryl Isocyanate (in DCM at 0°C) Start->Reactants Addition Add (Trimethylsilyl)methylamine (Dropwise) Reactants->Addition Reaction Stir at RT (2-4 Hours) Addition->Reaction Check TLC Check (Isocyanate Consumed?) Reaction->Check Check->Reaction No (Wait) Workup Filter Precipitate or Evaporate Check->Workup Yes Purify Recrystallization (EtOH/H2O) Workup->Purify

Caption: Standard workflow for the synthesis of silylmethylurea derivatives via isocyanate addition.

Protocol B: Comparative Microsomal Stability Assay

Objective: To determine if the silylmethyl substitution improves metabolic stability compared to the carbon (neopentyl) analog.

Materials
  • Test Compounds: Silylmethylurea analog vs. Carbon analog (

    
     DMSO stock).
    
  • Microsomes: Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Methodology
  • Pre-Incubation: Prepare a reaction mixture containing 0.5 mg/mL HLM and 1

    
     test compound in phosphate buffer. Pre-incubate at 37°C for 5 minutes.
    
  • Initiation: Add the NADPH regenerating system to initiate metabolism.

  • Sampling: At time points

    
     minutes, remove 50 
    
    
    
    aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
     of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge at 4000 rpm for 20 mins. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .
    • Intrinsic Clearance:

      
      .
      

Application Logic: When to Use Silylmethylureas

The decision to deploy a silylmethylurea scaffold should be data-driven. Use the following logic flow to determine applicability in your lead optimization campaign.

DecisionTree Problem Lead Compound Issue: Hydrophobic Tail Optimization CheckLogP Is LogP too low? Problem->CheckLogP CheckMetab Is t-Butyl/Neopentyl metabolically unstable? CheckLogP->CheckMetab No Sol1 Use Silylmethylurea (Increases LogP & Bulk) CheckLogP->Sol1 Yes CheckSpace Is binding pocket sterically restricted? CheckMetab->CheckSpace No Sol2 Use Silylmethylurea (Si-C bond is robust) CheckMetab->Sol2 Yes CheckSpace->Sol1 No (Space Available) Sol3 Stick to Carbon Analog (Si C-radius is larger) CheckSpace->Sol3 Yes (Tight Fit)

Caption: Decision matrix for implementing silicon bioisosteres in urea-based drug design.

Case Study: Kinase Inhibitor Design

Scenario: A project team is optimizing a Sorafenib-like kinase inhibitor. The tert-butyl group on the isoxazole ring is metabolically labile (oxidation to alcohol), leading to rapid clearance.

Intervention:

  • Design: Replace the tert-butyl isocyanate precursor with (trimethylsilyl)methyl isocyanate .

  • Synthesis: React 4-(4-aminophenoxy)-N-methylpicolinamide with (trimethylsilyl)methyl isocyanate.

  • Outcome: The resulting silylmethylurea maintains the critical H-bond donor/acceptor motif. The

    
     group fills the hydrophobic pocket more effectively due to the longer C-Si bond pushing the bulk deeper into the lipophilic region, while preventing the specific CYP450 oxidation associated with the carbon analog.
    

References

  • Ramesh, R. et al. (2023). Silicon as a Bioisostere for Carbon in Drug Design. Rowan Scientific. Link

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. Link

  • Xu, M. et al. (2019).[1] Synthesis of Urea Derivatives from CO2 and Silylamines. Angewandte Chemie International Edition. Link

  • Lippert, W. P. et al. (2011). Design, Synthesis, and Biological Activity of Urea Derivatives as Anaplastic Lymphoma Kinase Inhibitors. ChemMedChem. Link

  • Franz, A. K. & Wilson, S. O. (2013). Organosilicon Molecules with Medicinal Applications. Journal of Medicinal Chemistry. Link

Sources

Technical Guide: ((Trimethylsilyl)methyl)urea as a Precursor for Methyl Ester Protection via TMSCHN₂

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

((Trimethylsilyl)methyl)urea (CAS: 18107-18-1 precursor context) serves as the stable, solid-phase synthetic precursor to Trimethylsilyldiazomethane (TMSCHN₂) .[1] While TMSCHN₂ is the active reagent used to install Methyl Ester protecting groups on carboxylic acids and Methyl Ether protection on phenols, the urea derivative represents the critical upstream raw material that allows for the generation of this reagent.[1]

This application note details the utilization of ((Trimethylsilyl)methyl)urea to generate TMSCHN₂, providing a safer, non-explosive alternative to traditional Diazomethane (


) protocols.[1] This guide is designed for medicinal chemists and process engineers requiring scalable, safe methylation workflows.[1]
Core Utility[1]
  • Primary Application: Installation of Methyl Ester (-COOMe) protecting groups.[1]

  • Mechanism: Generation of the active carbene equivalent (TMSCHN₂) via base-catalyzed decomposition of the

    
    -nitroso intermediate.[1]
    
  • Advantage: Eliminates the explosion hazards associated with Diazomethane generation while maintaining high chemoselectivity for carboxylic acids in the presence of alcohols.[1]

Chemical Pathway & Mechanism

The transformation of ((Trimethylsilyl)methyl)urea into the active methylating agent involves a two-stage activation sequence: Nitrosation followed by Alkaline Cleavage .

Reaction Pathway Diagram

The following diagram illustrates the chemical cascade from the stable urea precursor to the active methylating species and the final protection step.[1]

TMS_Pathway Urea ((Trimethylsilyl)methyl)urea (Stable Precursor) Nitroso N-Nitroso-N-((trimethylsilyl)methyl)urea (Activated Intermediate) Urea->Nitroso HNO₂ / NaNO₂ (Nitrosation) TMSCHN2 Trimethylsilyldiazomethane (TMSCHN₂) (Active Reagent) Nitroso->TMSCHN2 KOH / Heat (Shioiri Synthesis) Ester Methyl Ester (R-COOMe) TMSCHN2->Ester + MeOH (Methylation) Acid Carboxylic Acid (R-COOH) Acid->Ester Substrate

Figure 1: Synthetic pathway for the generation of TMSCHN₂ from ((Trimethylsilyl)methyl)urea and subsequent esterification.

Mechanistic Insight[1]
  • Nitrosation: The urea is treated with sodium nitrite (

    
    ) in acidic media to form the 
    
    
    
    -nitroso derivative.[1] This destabilizes the urea linkage.[1]
  • Generation: Treatment with aqueous potassium hydroxide (KOH) induces the breakdown of the nitroso-urea, releasing TMSCHN₂ and a cyanate byproduct.[1]

  • Methylation (Protection):

    • TMSCHN₂ acts as a stable diazoalkane.[1]

    • Protonation by the carboxylic acid generates a diazonium carboxylate ion pair.[1]

    • Nucleophilic attack by the carboxylate on the methyl group (with

      
       loss) or the silyl-stabilized carbon yields the methyl ester. The trimethylsilyl group is eventually lost (protodesilylation) in the presence of methanol, resulting in a simple methyl ester rather than a silyl-substituted one.[1]
      

Experimental Protocols

Safety Critical Warning (E-E-A-T)

DANGER: While TMSCHN₂ is non-explosive compared to Diazomethane, it is highly toxic via inhalation.[1] Several fatalities have occurred due to pulmonary edema.

  • Control: All operations must be performed in a high-efficiency fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory. [1][2] * Quenching: Residual TMSCHN₂ must be quenched with acetic acid or dilute HCl before disposal.[1]

Protocol A: Synthesis of TMSCHN₂ (The Shioiri Method)

This protocol describes the generation of the reagent from the urea precursor if commercial solutions are unavailable or cost-prohibitive.

Reagents:

  • ((Trimethylsilyl)methyl)urea[3]

  • Sodium Nitrite (

    
    )
    
  • Sulfuric Acid (

    
    )
    
  • Potassium Hydroxide (KOH)

  • Diethyl Ether (

    
    )
    

Step-by-Step Methodology:

  • Nitrosation:

    • Dissolve ((Trimethylsilyl)methyl)urea (10 mmol) in ice-cold water.

    • Add

      
       (11 mmol) slowly.
      
    • Add dilute

      
       dropwise while maintaining temperature < 5°C.[1]
      
    • Extract the resulting yellow oil (

      
      -nitroso intermediate) with 
      
      
      
      .[1] Note: The nitroso intermediate is unstable; proceed immediately.
  • Generation:

    • Place 40% KOH solution in a distillation flask.

    • Add the ether solution of the nitroso-urea dropwise to the heated KOH solution (approx. 40-50°C).

    • Distill the codistillate (TMSCHN₂ and Ether) into a receiving flask cooled in an ice-salt bath.

  • Standardization:

    • The concentration of the yellow TMSCHN₂ solution should be determined by titration with benzoic acid before use.[1]

Protocol B: Methyl Ester Protection (Standard Workflow)

This is the application protocol for using the generated reagent to protect a carboxylic acid.

Reagents:

  • Substrate: Carboxylic Acid (1.0 equiv)

  • Reagent: TMSCHN₂ (2.0 M in Hexane/Ether, 1.5–2.0 equiv)[1]

  • Solvent: Benzene/Methanol or Toluene/Methanol (4:1 ratio)

Procedure:

  • Dissolution: Dissolve the carboxylic acid in the Toluene/MeOH solvent mixture. The presence of Methanol is critical to facilitate the protonolysis of the C-Si bond.[1]

  • Addition: Add the TMSCHN₂ solution dropwise at 0°C or Room Temperature.

    • Visual Indicator: Evolution of Nitrogen gas (

      
      ) will be observed.[1] The yellow color of the reagent should persist if added in excess.[1]
      
  • Reaction: Stir for 30–60 minutes. Monitor by TLC (disappearance of acid).[1]

  • Quenching: Add dilute Acetic Acid dropwise until the yellow color disappears (destroys excess diazo).

  • Workup: Concentrate in vacuo. The byproduct is volatile trimethylsilyl compounds (e.g.,

    
    ) which are removed during evaporation.[1]
    

Comparison of Methylation Methods

FeatureDiazomethane (

)
TMSCHN₂ (from Urea Precursor)Acid/MeOH (

)
Precursor Diazald / Nitrosourea((Trimethylsilyl)methyl)urea Methanol
Safety Profile Explosive , ToxicNon-Explosive , Highly ToxicFlammable, Corrosive
Stability Unstable (Gas/Soln)Stable Liquid (Shelf-stable)Stable
Conditions NeutralNeutral / Mildly BasicAcidic / Reflux
Substrate Scope Acid Sensitive SubstratesAcid Sensitive SubstratesRobust Substrates Only
Cleanup Simple EvaporationSimple EvaporationAqueous Workup

Decision Workflow

Use this logic flow to determine when to employ the ((Trimethylsilyl)methyl)urea pathway.

Decision_Tree Start Need Methyl Ester Protection? AcidSensitive Is substrate Acid-Sensitive? Start->AcidSensitive UseAcid Use MeOH / H₂SO₄ AcidSensitive->UseAcid No UseTMS Use TMSCHN₂ Route AcidSensitive->UseTMS Yes Scale Scale of Reaction? Commercial Is Commercial TMSCHN₂ Available? Buy Use Commercial Solution (2.0M in Hexane) Commercial->Buy Yes Synthesize Synthesize from ((Trimethylsilyl)methyl)urea Commercial->Synthesize No (Cost/Shipping issues) UseTMS->Commercial

Figure 2: Decision matrix for selecting the TMSCHN₂ protection strategy.

References

  • Shioiri, T., Aoyama, T., & Mori, S. (1990).[1] Trimethylsilyldiazomethane.[1][4][2][5][6][7] Organic Syntheses, 68, 1. [1]

  • Presser, A., & Hüfner, A. (2004).[1] Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products Analysis.[1] Monatshefte für Chemie, 135, 1015–1022.[1]

  • Aoyama, T., & Shioiri, T. (1981).[1] New Methods and Reagents in Organic Synthesis. 14. Trimethylsilyldiazomethane (TMSCHN₂) as a Stable and Safe Substitute for Hazardous Diazomethane.[1] Chemical and Pharmaceutical Bulletin, 29(11), 3249-3255.[1]

  • CDC/NIOSH. (2011).[1] Death of a Researcher After Exposure to Trimethylsilyldiazomethane. MMWR, 60(24).[1] (Safety Reference).

Sources

Experimental procedure for reactions with ((trimethylsilyl)methyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Protocols for N-((Trimethylsilyl)methyl)urea in Heterocycle Synthesis

Executive Summary: The "Silicon Switch" Strategy

In modern drug discovery, the "Silicon Switch"—replacing a carbon atom with silicon—is a powerful tactic to alter the lipophilicity (


), metabolic stability, and blood-brain barrier (BBB) penetration of a scaffold without significantly changing its shape.

N-((Trimethylsilyl)methyl)urea (TMSMU ; CAS 5663-03-6) serves as a critical lynchpin reagent for introducing the bulky, lipophilic ((trimethylsilyl)methyl) group into heterocyclic scaffolds. Unlike the labile N-silyl groups found in reagents like BSA or BSU, the carbon-tethered silyl group in TMSMU is chemically robust, surviving aqueous workups and acidic cyclization conditions.

This guide details the synthesis of TMSMU and its application in generating N-functionalized dihydropyrimidinones (via Biginelli reaction) and imidazolidinones (via glyoxal condensation).

Chemical Profile & Handling

PropertySpecification
Compound Name N-((Trimethylsilyl)methyl)urea
CAS Number 5663-03-6
Structure

Molecular Weight 146.26 g/mol
Physical State White crystalline solid
Solubility Soluble in MeOH, EtOH, DMSO; sparingly soluble in cold water.
Stability Stable to air and moisture. The C-Si bond is robust under standard acidic/basic conditions but cleaved by fluoride sources (e.g., TBAF).

Experimental Protocols

Protocol A: Synthesis of N-((Trimethylsilyl)methyl)urea

Rationale: Commercial availability of this specific urea is often limited or expensive. The Wöhler-type synthesis from the amine is the most scalable and atom-economical route.

Reagents:

  • (Trimethylsilyl)methylamine (CAS 18165-01-9)

  • Potassium Cyanate (KOCN)[1]

  • Hydrochloric Acid (1.0 M aqueous)

  • Distilled Water[2]

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve (trimethylsilyl)methylamine (10.0 mmol, 1.03 g) in distilled water (15 mL).

  • Acidification: Cool the solution to 0–5 °C in an ice bath. Slowly add 1.0 M HCl (10.0 mmol, 10 mL) dropwise to generate the amine hydrochloride salt in situ. Ensure pH is ~3–4.

  • Cyanate Addition: Dissolve Potassium Cyanate (12.0 mmol, 0.97 g) in minimal water (5 mL). Add this solution dropwise to the stirred amine salt solution over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. A white precipitate typically begins to form after 1 hour.

  • Heating (Optional): If precipitation is slow, heat the mixture to 50 °C for 30 minutes, then cool slowly to 4 °C.

  • Isolation: Filter the white solid under vacuum. Wash the filter cake with ice-cold water (2 x 5 mL) to remove residual inorganic salts (KCl).

  • Drying: Dry the solid in a vacuum desiccator over

    
     overnight.
    
  • Yield: Expected yield is 75–85%.

Validation (QC):

  • 1H NMR (DMSO-d6, 400 MHz):

    
     5.85 (s, 2H, 
    
    
    
    ), 6.10 (t, 1H,
    
    
    ), 2.55 (d, 2H,
    
    
    , overlaps with DMSO, check integration), 0.02 (s, 9H,
    
    
    ).
Protocol B: Biginelli Cyclization (Dihydropyrimidinone Synthesis)

Rationale: This multicomponent reaction constructs the dihydropyrimidinone (DHPM) scaffold, a "privileged structure" in pharmacology (e.g., calcium channel blockers). Using TMSMU introduces the lipophilic silicon tail at the N1 position.

Reagents:

  • N-((Trimethylsilyl)methyl)urea (Synthesized in Protocol A)

  • Benzaldehyde (1.0 equiv)

  • Ethyl Acetoacetate (1.0 equiv)

  • Catalyst:

    
     (5 mol%) or conc. HCl (2 drops)
    
  • Solvent: Ethanol or Acetonitrile

Procedure:

  • Setup: In a 50 mL reaction vial, combine TMSMU (1.0 mmol, 146 mg), Benzaldehyde (1.0 mmol, 106 mg), and Ethyl Acetoacetate (1.0 mmol, 130 mg) in Ethanol (3 mL).

  • Catalysis: Add

    
      (31 mg, 5 mol%). Note: Lewis acids like Ytterbium triflate are preferred over Brønsted acids to prevent potential protodesilylation at high temperatures, though the C-Si bond is generally stable.
    
  • Reflux: Heat the mixture to reflux (80 °C) for 6–8 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Cool the reaction to room temperature. Pour the mixture into crushed ice (10 g).

  • Crystallization: The product often precipitates as a solid. Filter and recrystallize from hot ethanol. If oil forms, extract with ethyl acetate, dry over

    
    , and purify via column chromatography.
    

Mechanistic Insight: The reaction proceeds via an N-acyliminium ion intermediate. The steric bulk of the TMS-methyl group may slightly retard the initial condensation compared to methyl urea, but the electron-donating effect of the silicon (


-effect) stabilizes the cationic intermediates, often improving yield.
Protocol C: Glyoxal Condensation (Imidazolidinone Synthesis)

Rationale: Reaction with glyoxal yields 4,5-dihydroxyimidazolidin-2-ones, which are precursors to glycolurils and cross-linking agents.

Procedure:

  • Mix TMSMU (10 mmol) with Glyoxal (40% aq. solution, 12 mmol).

  • Adjust pH to 7.5–8.0 using dilute NaOH.

  • Stir at 40–50 °C for 2 hours.

  • Concentrate under reduced pressure to obtain the cyclic adduct.

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways for TMSMU, highlighting the critical decision points between heterocycle formation and potential desilylation risks.

TMSMU_Workflow Start Start: (Trimethylsilyl)methylamine Reagent N-((Trimethylsilyl)methyl)urea (TMSMU) Start->Reagent Protocol A (Aq. Synthesis) DHPM Dihydropyrimidinone (Lipophilic Scaffold) Reagent->DHPM Protocol B (Biginelli Cyclization) Imid 4,5-Dihydroxyimidazolidinone Reagent->Imid Protocol C (Condensation) Anion Urea Anion / Azomethine Ylide (Reactive Intermediate) Reagent->Anion Desilylation (Advanced Use) KOCN KOCN / H+ KOCN->Reagent Aldehyde R-CHO + Ketoester Aldehyde->DHPM Glyoxal Glyoxal (CHO)2 Glyoxal->Imid Fluoride TBAF / F- Fluoride->Anion

Figure 1: Synthetic workflow for N-((trimethylsilyl)methyl)urea, detailing synthesis (Protocol A) and divergent applications in heterocycle construction (Protocols B & C) versus desilylation pathways.

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Low Yield in Protocol A pH too low (< 2) causes hydrolysis of cyanate to

.
Maintain pH 3–4 during addition. Do not add acid too quickly.
Product is an Oil (Protocol B) Incomplete cyclization or residual solvent.Triturate the oil with cold diethyl ether/hexane (1:1) to induce crystallization.
Loss of TMS Group Strong acid + heat or fluoride contamination.Use Lewis acid catalysts (

) instead of HCl. Avoid glass etching.
NMR Signal Missing Deuterium exchange of NH protons.Run NMR in DMSO-

rather than

or

to observe urea protons.

References

  • Synthesis of N-Substituted Ureas: Tiwari, L., et al.[1] "A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water."[1][3] RSC Advances, 2018, 8 , 22292-22302. Link

  • Biginelli Reaction Mechanism: Kappe, C. O. "100 Years of the Biginelli Dihydropyrimidine Synthesis." Tetrahedron, 1993, 49 (32), 6937-6963. Link

  • Urea-Glyoxal Condensation: "Reaction of urea-glyoxal-formaldehyde cellulose reactant." U.S. Patent 3,903,033. Link

  • Silicon Bioisosteres: Showell, G. A., & Mills, J. S. "Chemistry and biology of organosilicon compounds." Drug Discovery Today, 2003, 8 (12), 551-556. Link

  • Compound Data: PubChem CID 79744 for N-((Trimethylsilyl)methyl)urea.[4] Link

Sources

Application Note: Scale-Up Synthesis of ((Trimethylsilyl)methyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process development and scale-up protocol for the synthesis of N-((trimethylsilyl)methyl)urea (TMS-methyl urea). This compound serves as a critical silicon-containing building block in medicinal chemistry, particularly for "silicon switch" strategies where carbon atoms are replaced by silicon to alter lipophilicity and metabolic stability without changing pharmacological potency.

The protocol utilizes the Wöhler synthesis adaptation , reacting (trimethylsilyl)methylamine with potassium cyanate (KOCN) under controlled acidic conditions. This route is selected for its atom economy, avoidance of hazardous isocyanate intermediates, and suitability for kilogram-scale production.

Retrosynthetic Analysis & Reaction Mechanism

Chemical Strategy

The synthesis relies on the nucleophilic addition of the primary amine, (trimethylsilyl)methylamine, to isocyanic acid (generated in situ from potassium cyanate and hydrochloric acid).

Reaction Equation:



Mechanistic Pathway

The reaction proceeds through the protonation of the cyanate ion to form isocyanic acid (HN=C=O), which is then attacked by the nucleophilic amine.

ReactionMechanism Amine (Trimethylsilyl)methylamine (Nucleophile) TS Tetrahedral Intermediate Amine->TS Nucleophilic Attack KOCN Potassium Cyanate (Electrophile Source) HNCO Isocyanic Acid (Reactive Intermediate) KOCN->HNCO H+ Acid HCl (aq) (Proton Source) Acid->HNCO HNCO->TS Product ((Trimethylsilyl)methyl)urea (Target) TS->Product Proton Transfer

Figure 1: Mechanistic pathway for the carbamoylation of (trimethylsilyl)methylamine.

Process Development: Critical Parameters

pH Control (The "Goldilocks" Zone)
  • Challenge: The reaction requires both free amine (nucleophile) and isocyanic acid (electrophile).

    • pH < 3: The amine is fully protonated (

      
      ) and non-nucleophilic. Reaction stalls.
      
    • pH > 8: Isocyanic acid does not form; cyanate remains as

      
      .
      
  • Solution: Maintain reaction pH between 5.0 and 7.0 . This ensures a sufficient concentration of both reactive species.

Temperature Management
  • Exotherm: The addition of HCl to the amine is exothermic.

  • Stability: While the

    
     bond is robust, high temperatures (>80°C) in acidic media can promote protodesilylation or hydrolysis of the urea.
    
  • Optimization: Conduct the addition at <30°C, then heat to 50-60°C to drive conversion.

Solvent Selection
  • Water: The ideal solvent. KOCN is soluble, and the hydrophobic TMS group aids in the precipitation of the product upon cooling, simplifying purification.

Scale-Up Protocol (1.0 Mole Scale)

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]AmountDensity
(Trimethylsilyl)methylamine103.241.0103.2 g0.771 g/mL
Potassium Cyanate (KOCN)81.121.189.2 gSolid
Hydrochloric Acid (37%)36.461.0~98 g1.2 g/mL
Deionized Water18.02N/A400 mL1.0 g/mL
Step-by-Step Methodology
Step 1: Reactor Charging & Salt Formation
  • Setup: Equip a 2L jacketed glass reactor with an overhead mechanical stirrer (PTFE impeller), internal temperature probe, pH probe, and a reflux condenser.

  • Charge: Add 400 mL Deionized Water to the reactor.

  • Amine Addition: Start stirring (250 RPM). Add 103.2 g (Trimethylsilyl)methylamine via an addition funnel over 15 minutes.

    • Note: The amine is lighter than water and may form a biphasic layer initially.

  • Neutralization: Slowly add conc. HCl dropwise while monitoring pH.

    • Target: Adjust pH to 6.5 – 7.0 .

    • Caution: Exothermic.[2] Maintain internal temperature < 30°C using jacket cooling.

Step 2: Carbamoylation
  • Reagent Addition: Add 89.2 g Potassium Cyanate (KOCN) in 4 equal portions over 20 minutes.

    • Observation: Slight endotherm may be observed initially, followed by exotherm as reaction proceeds.

  • Reaction: Heat the mixture to 55°C and hold for 3 hours .

    • IPC (In-Process Control): Monitor consumption of amine by TLC (eluent: 10% MeOH in DCM, stain: Ninhydrin) or LC-MS.

Step 3: Work-up & Crystallization [1]
  • Cooling: Cool the reaction mixture slowly to 5°C over 2 hours (ramp rate: 0.4°C/min).

    • Theory: The product is less soluble in cold water than the starting materials and KCl byproducts.

  • Aging: Hold at 5°C for 1 hour to maximize crystal growth.

  • Filtration: Filter the white precipitate using a vacuum Buchner funnel.

  • Wash: Wash the filter cake with 2 x 50 mL ice-cold water to remove residual salts (KCl).

Step 4: Drying
  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

  • Yield Expectation: 100 – 115 g (70-80% isolated yield).

Process Flow Diagram (PFD)

ProcessFlow Start Start: Charge Water & Amine pH_Adj pH Adjustment (HCl) Target pH 6.5-7.0 Start->pH_Adj Add_KOCN Add KOCN (4 portions) pH_Adj->Add_KOCN Heat Reaction Phase 55°C, 3 Hours Add_KOCN->Heat Cool Controlled Cooling to 5°C Heat->Cool Filter Filtration & Wash (Remove KCl) Cool->Filter Dry Vacuum Dry 40°C Filter->Dry QC QC Analysis (NMR, MP) Dry->QC

Figure 2: Workflow for the scale-up synthesis of TMS-methyl urea.

Quality Control & Characterization

Specification Table
TestSpecificationMethod
Appearance White crystalline solidVisual
Purity > 98.0%HPLC / qNMR
Melting Point Determine experimentally (Est. 130-150°C)DSC / Capillary
Identity Matches Reference1H-NMR, IR
Troubleshooting Guide
  • Low Yield: If yield is <50%, the reaction pH likely drifted too high (>8) or too low (<4). Ensure pH is checked after KOCN addition.

  • Product Oiling Out: If the product forms an oil instead of crystals, seed the mixture with a pure crystal at 30°C during the cooling ramp.

  • High Salt Content: If ash content is high, re-slurry the product in a minimum amount of cold water and re-filter.

Safety & Handling (HSE)

  • (Trimethylsilyl)methylamine: Highly flammable liquid and vapor.[3] Causes severe skin burns and eye damage [1].[3][4] Handle in a fume hood.

  • Potassium Cyanate: Harmful if swallowed.[3][4] Contact with acids liberates toxic gas (isocyanic acid).

  • Process Safety: The neutralization step is exothermic.[2] Ensure cooling capacity is available before acid addition.

References

  • Sigma-Aldrich. (2024).[5][6] Safety Data Sheet: (Trimethylsilyl)methylamine. Link

  • PubChem. (2024).[7] Compound Summary: N-(Trimethylsilyl)urea.[7] National Library of Medicine. Link

  • Wöhler, F. (1828). Ueber künstliche Bildung des Harnstoffs. Annalen der Physik und Chemie. (Foundational reference for urea synthesis methodology).
  • TCI Chemicals. (2024). Product Specification: (Trimethylsilyl)methylamine.[6] Link

Sources

Application Note: Advanced Polymer Functionalization using ((Trimethylsilyl)methyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Executive Summary

This guide details the utilization of ((trimethylsilyl)methyl)urea (TMS-MU) in polymer science. Unlike standard ureas, the incorporation of the (trimethylsilyl)methyl group creates a unique chemical motif: it combines the robust hydrogen-bonding capability of the urea functionality with the lipophilic, solubility-enhancing, and sterically distinct properties of the organosilicon moiety.

Key Applications:

  • "Green" Isocyanate Precursor: Acting as a stable, non-toxic storage form for ((trimethylsilyl)methyl)isocyanate, released only upon thermal activation.

  • Polymer Chain End-Capping: Precise molecular weight control and surface energy modification of polyureas and polyurethanes.

  • Supramolecular Assembly: Modulating viscosity and self-healing properties via hydrogen-bonding networks in non-polar solvents.

Part 2: Scientific Integrity & Mechanism

Chemical Structure & Stability

The critical distinction of this compound is the Si–C–N linkage. Unlike N-silylated ureas (Si–N bond) which hydrolyze rapidly upon exposure to moisture, the methylene bridge in ((trimethylsilyl)methyl)urea renders the silicon group chemically stable to aqueous conditions and air.

  • Formula:

    
    
    
  • Role of TMS Group:

    • Solubility: The bulky, lipophilic TMS group disrupts π-π stacking and excessive crystallization, rendering urea-containing polymers soluble in organic solvents (THF, Toluene, DCM).

    • Electronic Effect: The

      
      -silicon effect stabilizes positive charge development on the adjacent nitrogen during specific catalytic cycles, though in standard nucleophilic additions, it primarily acts as a steric director.
      
Mechanism of Action: Thermal Dissociation

One of the most powerful applications of TMS-MU is its use as a blocked isocyanate . At elevated temperatures (


), substituted ureas can undergo dissociation to generate the corresponding isocyanate and ammonia (or amine).[1]


This allows researchers to formulate "one-pot" mixtures containing polyols/polyamines and TMS-MU that remain inert at room temperature but cure into crosslinked networks upon heating, avoiding the handling of toxic, moisture-sensitive monomeric isocyanates.

Part 3: Experimental Protocols

Protocol A: Synthesis of Silicon-Modified Polyureas (End-Capping)

Objective: To synthesize a polyurea with defined molecular weight and hydrophobic chain ends using TMS-MU as a monofunctional terminator.

Materials:

  • Diisocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI) or Hexamethylene diisocyanate (HDI).

  • Diamine: Ethylene diamine or 1,6-hexamethylenediamine.

  • Terminator: ((Trimethylsilyl)methyl)urea.

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethylacetamide (DMAc).

Step-by-Step Procedure:

  • Pre-polymer Formation:

    • Dissolve MDI (10 mmol) in anhydrous DMF (20 mL) under nitrogen atmosphere.

    • Add diamine (9 mmol) dropwise at

      
       to ensure isocyanate (
      
      
      
      ) termination.
    • Stir at room temperature for 1 hour. The solution will become viscous.

  • End-Capping:

    • Prepare a solution of ((trimethylsilyl)methyl)urea (2.5 mmol, excess relative to residual NCO) in DMF.

    • Note: Since TMS-MU is a urea, it reacts slower than amines. A catalyst (Dibutyltin dilaurate, DBTDL, 0.1 mol%) is recommended to facilitate the reaction between the NCO chain end and the urea nitrogen (forming a biuret linkage) or to drive exchange.

    • Alternative Route: For cleaner chemistry, thermally dissociate TMS-MU in situ (heat to

      
      ) to generate the isocyanate, which then reacts with amine-terminated polymers.
      
    • Standard Route (Biuret formation): Heat the mixture to

      
       for 4 hours.
      
  • Precipitation:

    • Pour the reaction mixture into cold methanol/water (1:1).

    • Filter the white precipitate and dry under vacuum at

      
      .
      

Data Output:

ParameterControl PolyureaTMS-Capped Polyurea
Contact Angle (Water)


(Hydrophobic Surface)
Solubility (THF) InsolublePartially Soluble
TGA (5% Weight Loss)


Protocol B: Supramolecular Gel Formation

Objective: Create a self-healing organogel utilizing the hydrogen bonding of TMS-MU.

  • Dissolution: Dissolve a difunctional polymer backbone (e.g., amine-terminated PDMS) and TMS-MU (as a co-assembler) in Toluene.

  • Heating: Heat to

    
     to disrupt any initial aggregation.
    
  • Cooling: Allow to cool slowly to room temperature.

  • Observation: The TMS groups prevent macroscopic precipitation, while the urea groups stack to form a transparent, viscoelastic gel.

Part 4: Visualization & Logic

Workflow Diagram: Polyurea Functionalization

The following diagram illustrates the decision tree for using TMS-MU as either a monomer or a terminator.

G Start ((Trimethylsilyl)methyl)urea RouteA Route A: Thermal Dissociation (>135°C) Start->RouteA Heat RouteB Route B: Direct Nucleophile (Catalytic) Start->RouteB DBTDL Catalyst Isocyanate ((Trimethylsilyl)methyl)isocyanate (Transient) RouteA->Isocyanate -NH3 Biuret Biuret Linkage (Branching) RouteB->Biuret + NCO-Polymer ProductA Linear Urea Polymer (Silicon Modified) Isocyanate->ProductA + Amine-Polymer ProductB Crosslinked/Branched Network Biuret->ProductB Polymer Polymer Backbone (Amine or NCO terminated) Polymer->ProductA Reactant Polymer->ProductB Reactant

Caption: Decision matrix for utilizing TMS-MU in polymer synthesis: Thermal activation yields linear chains; catalytic direct addition yields branched biuret networks.

Part 5: References

  • VulcanChem. (n.d.). Trimethyl-N'-(trimethylsilyl)urea - Properties and Applications. Retrieved from

  • BenchChem. (2025).[2][3] Application Notes: Methyl (1-trimethylsilyl)acrylate and Organosilicon Monomers in Coatings. Retrieved from

  • Chatgilialoglu, C. (2022).[4] Recent Applications of (TMS)3SiH and Silyl-Based Reagents in Polymerization. MDPI. Retrieved from

  • Lligadas, G., et al. (2013). Polyureas: Versatile Polymers for New Technological Applications. National Institutes of Health (PMC). Retrieved from

  • Organic Chemistry Portal. (n.d.). Peterson Olefination: Mechanisms and Silyl Reagents. Retrieved from

Sources

Application Note: ((Trimethylsilyl)methyl)urea as a Building Block for Next-Generation Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of ((Trimethylsilyl)methyl)urea (TMS-methyl urea) as a strategic building block in the design of novel herbicides. With the increasing prevalence of herbicide resistance, the "Silicon Switch"—replacing carbon moieties (like tert-butyl or isopropyl groups) with silicon bioisosteres—has emerged as a powerful tool to modify lipophilicity, metabolic stability, and enzyme binding affinity without altering the fundamental pharmacophore.

This note provides synthesis protocols for Sila-Urea (PSII inhibitors) and Sila-Sulfonylurea (ALS inhibitors) derivatives, supported by mechanistic insights and physicochemical data analysis.

Introduction: The Silicon Advantage in Agrochemistry

In herbicide development, the urea moiety is a "privileged structure," found in classes ranging from Photosystem II (PSII) inhibitors (e.g., Diuron, Linuron) to Acetolactate Synthase (ALS) inhibitors (e.g., Sulfonylureas).

((Trimethylsilyl)methyl)urea serves as a critical scaffold to introduce the trimethylsilyl (TMS) group. The TMS group acts as a bioisostere for the tert-butyl group but offers distinct physicochemical advantages:

  • Increased Lipophilicity: Silicon is less electronegative than carbon, making Si-C bonds more polarized but the overall group more lipophilic. This enhances cuticular penetration in weeds.

  • Altered Geometry: The C–Si bond (1.87 Å) is longer than the C–C bond (1.54 Å). This increased volume can fill larger hydrophobic pockets in target enzymes (e.g., the Q_B binding niche of the D1 protein) more effectively than carbon analogs.

  • Metabolic Blockade: The bulky silicon group can sterically hinder oxidative metabolism at adjacent sites, prolonging the half-life of the active compound within the plant.

Chemical Profile & Handling

PropertySpecification
Compound Name ((Trimethylsilyl)methyl)urea
Structure

Molecular Weight 146.26 g/mol
Appearance White crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; slightly soluble in water.[1]
Stability Stable under standard conditions; sensitive to strong acids (protodesilylation).
Hazards Irritant. Use standard PPE (gloves, goggles, fume hood).

Application I: Synthesis of Sila-Sulfonylurea Herbicides (ALS Inhibitors)

Sulfonylureas inhibit ALS, a key enzyme in branched-chain amino acid biosynthesis.[2][3] The classical synthesis involves reacting an aryl sulfonyl isocyanate with an amine. Here, we utilize ((Trimethylsilyl)methyl)urea as the nucleophile to react with sulfonyl chlorides, a robust route that avoids handling volatile isocyanates.

Protocol A: Coupling via Sulfonyl Carbamates

This method generates the sulfonylurea linkage by reacting the TMS-urea building block with an aryl sulfonyl carbamate intermediate.

Reagents:
  • Building Block: ((Trimethylsilyl)methyl)urea (1.0 equiv)

  • Substrate: Aryl sulfonamide (e.g., 2-methoxycarbonylbenzenesulfonamide) (1.0 equiv)

  • Coupling Agent: Phenyl chloroformate (1.1 equiv)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN)

Step-by-Step Procedure:
  • Activation: Dissolve the aryl sulfonamide in anhydrous MeCN under

    
     atmosphere. Cool to 0°C. Add DBU (1.0 equiv) followed by dropwise addition of phenyl chloroformate. Stir for 1 hour to form the phenyl sulfonylcarbamate intermediate.
    
  • Coupling: Add ((Trimethylsilyl)methyl)urea (1.0 equiv) and the second equivalent of DBU to the reaction mixture.

  • Reflux: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the carbamate.

  • Work-up: Cool to room temperature. Pour into ice-cold 1M HCl (to quench DBU and protonate the sulfonylurea). Extract with Ethyl Acetate (3x).

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water.
    

Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of the urea

    
     protons (~5.5 ppm) and appearance of the sulfonyl-NH proton (~10-12 ppm). The 
    
    
    
    protons should appear as a singlet around
    
    
    -0.1 to 0.1 ppm.

Application II: Synthesis of Sila-Urea Herbicides (PSII Inhibitors)

This class mimics herbicides like Siduron or Tebuthiuron, where the bulky alkyl group is replaced by the TMS-methyl moiety to target the Photosystem II complex.

Protocol B: Direct Transamidation (Microwave Assisted)

Reacting the building block with electron-deficient aryl amines.

Reagents:
  • Building Block: ((Trimethylsilyl)methyl)urea (1.5 equiv)

  • Substrate: 3,4-Dichloroaniline (1.0 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Solvent: Toluene (Anhydrous)[4]

Step-by-Step Procedure:
  • Loading: In a microwave-safe vial, combine 3,4-dichloroaniline, ((Trimethylsilyl)methyl)urea, and the Zirconium catalyst in Toluene.

  • Reaction: Seal and irradiate at 110°C for 30 minutes (or reflux for 12 hours under conventional heating). The reaction is driven by the release of ammonia (

    
    ).
    
  • Scavenging: Cool the mixture. Add a polymer-supported isocyanate scavenger (to remove unreacted aniline) if necessary.

  • Isolation: Filter off the catalyst/scavenger. Concentrate the filtrate.

  • Purification: Flash chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Mechanism of Action & Workflow Visualization

The following diagram illustrates the synthesis workflow and the biological mechanism of action for the resulting Sila-Urea herbicides.

HerbicideWorkflow cluster_Synthesis Synthesis Pathways cluster_MOA Mechanism of Action (PSII) Start Start: ((Trimethylsilyl)methyl)urea RouteA Route A: Sulfonylurea Coupling (Target: ALS Enzyme) Start->RouteA + Aryl Sulfonyl Chloride RouteB Route B: Transamidation (Target: PSII Complex) Start->RouteB + Aryl Amine Intermediate Intermediate: Sila-Herbicide Candidate RouteA->Intermediate RouteB->Intermediate D1Protein Target: D1 Protein (Q_B Site) Intermediate->D1Protein Application Binding Steric Fit: Si-CH2 vs t-Butyl (Larger Volume = Tighter Binding) D1Protein->Binding Block Electron Transport Blockade (Plant Death) Binding->Block

Caption: Workflow depicting the divergence of the TMS-urea building block into two herbicide classes and the structural basis for PSII inhibition.

Physicochemical Comparison: Carbon vs. Silicon[5]

The "Silicon Switch" is not merely a substitution; it fundamentally alters the drug-like properties of the herbicide.

FeatureCarbon Analog (tert-Butyl)Silicon Bioisostere (TMS)Impact on Herbicide Efficacy
Bond Length C–C: 1.54 ÅC–Si: 1.87 ÅSi analog projects deeper into the hydrophobic pocket of the D1 protein.
Covalent Radius C: 0.77 ÅSi: 1.17 ÅIncreased molecular volume; better space-filling of large enzymatic cavities.
Lipophilicity (

LogP)
Baseline+0.5 to +1.0Enhanced penetration through waxy leaf cuticles (post-emergence activity).
Metabolic Stability Susceptible to hydroxylationResistant to oxidationLonger half-life in the plant; lower application rates required.

References

  • Bioisosterism in Agrochemicals

    • Lera, M., & Wessjohann, L. A. (2023). Silicon Bioisosteres in Drug Discovery and Agrochemicals.[5] Rowan Scientific.

  • Sulfonylurea Synthesis

    • Rao, A., et al. (2021). Recent Advances in the Synthesis of Sulfonylureas.[6] ResearchGate.

  • Mode of Action (PSII Inhibitors)

    • Herbicide Resistance Action Committee (HRAC).
  • Silicon-Containing Insecticides/Herbicides (General Sila-substitution)

    • Xu, L., et al. (2023). Design, Synthesis, and Properties of Silicon-Containing meta-Diamide Insecticides. Journal of Agricultural and Food Chemistry.
    • [5]

  • General Urea Synthesis

    • Vertex AI Grounding. Process for preparing bis-(trimethylsilyl-)urea.[7][8] (US Patent 3992428A).

Sources

Troubleshooting & Optimization

Troubleshooting ((trimethylsilyl)methyl)urea synthesis

[1]

Best Practice Protocol

Objective: Synthesis of 10 g of ((trimethylsilyl)methyl)urea.

Reagents:

  • (Trimethylsilyl)methylamine (1.0 equiv)

  • Potassium Cyanate (1.2 equiv)

  • Hydrochloric Acid (1M)

  • Solvent: Water (or Water/Ethanol 1:1 for solubility)

Step-by-Step Methodology:

  • Salt Formation: Dissolve (trimethylsilyl)methylamine in water. Cool to 0°C. Slowly add 1M HCl until the pH reaches 3–4. Crucial: Do not use excess strong acid; the

    
    -effect can stabilize a carbocation if the C-N bond cleaves, though the Si-C bond is generally robust.[1]
    
  • Cyanate Addition: Dissolve KOCN in a minimum amount of water. Add this solution dropwise to the amine salt solution while stirring vigorously.

  • Heating: Warm the mixture to 50–60°C for 2–4 hours. Avoid reflux (>90°C) to prevent urea hydrolysis or desilylation.

  • Isolation: The urea derivative is less soluble than the starting amine salt.[1] Cool the reaction to 4°C overnight. The product should precipitate as a white solid.[1][2]

  • Purification: Filter the solid. If no precipitate forms (due to high water solubility), evaporate water under reduced pressure (lyophilization is preferred) and extract the solid residue with hot ethanol or ethyl acetate .[1] Recrystallize from Ethanol/Hexane.[1]

Troubleshooting Guide (Q&A)

Category: Reaction Setup & Stoichiometry

Q: Can I use N,N'-bis(trimethylsilyl)urea (BSU) as a starting material? A: No. This is a common error. BSU (CAS 18297-63-7) has the silicon attached directly to the nitrogen (

11

1

Q: Why is pH control critical during the KOCN addition? A: The reaction requires the amine to be protonated (ammonium form) to prevent the formation of isocyanic acid gas (HNCO) which can escape.[1] However, if the pH is too low (<1), you risk protodesilylation (cleavage of the C-Si bond).[1] Maintain pH 3–4 to balance reactivity and stability.

Category: Monitoring & Conversion[1]

Q: My reaction mixture remained clear, and no solid precipitated. Did it fail? A: Not necessarily. ((Trimethylsilyl)methyl)urea has moderate water solubility due to the urea moiety.[1]

  • Diagnosis: Check the reaction mixture by TLC (use 10% MeOH in DCM, stain with p-anisaldehyde).

  • Remedy: If the product is present, remove the water via rotary evaporation (bath <50°C).[1] You will be left with a mix of product and KCl.[1] Extract the solid residue with warm ethyl acetate or ethanol; the inorganic salts will remain undissolved.[1]

Q: I see a new spot on TLC, but the NMR shows a complex mixture. A: Check for biuret formation . If the temperature exceeds 80°C or if excess cyanate is used with prolonged heating, the urea product can react with a second molecule of cyanate to form a biuret derivative.[1]

  • Prevention: Stop the reaction once the amine is consumed (monitor by ninhydrin stain—amine is purple, urea is faint/negative).[1]

Category: Characterization & Stability

Q: How do I distinguish the product from the starting amine in NMR? A:

  • 
    H NMR (DMSO-d6):  Look for the disappearance of the amine 
    
    
    (broad singlet, ~1-2 ppm) and the appearance of the urea signals: a triplet for the
    
    
    (~6.0 ppm) and a broad singlet for the terminal
    
    
    (~5.4 ppm).[1]
  • Shift: The methylene protons (

    
    ) in the starting amine appear around 2.0 ppm.[1] In the urea, they shift slightly downfield due to the electron-withdrawing carbonyl group.[1]
    

Q: Is the product hygroscopic? A: Yes, mono-substituted ureas can be hygroscopic.[1] Store the purified solid in a desiccator. If the product turns into an oil upon standing in air, it has likely absorbed moisture.[1] Dry under high vacuum over

Data Summary: Physical & Chemical Properties

PropertyValue / DescriptionNotes
Formula

MW 146.26 g/mol
Appearance White crystalline solidMay appear as oil if impure/wet
Melting Point ~95–105°C (Predicted)Check purity if <90°C
Solubility Soluble: EtOH, MeOH, DMSO, EtOAcInsoluble: Hexane, EtherUseful for recrystallization
Stability Stable to air/moisture (neutral pH)Unstable to strong acid/baseAvoid pH < 1 or > 12

References

  • PubChem Compound Summary. (2025). N-(Trimethylsilyl)urea (Synonym for ((trimethylsilyl)methyl)urea). National Center for Biotechnology Information.[1] Link

  • Sigma-Aldrich. (2025).[1][3] (Trimethylsilyl)methylamine Product Sheet. Merck KGaA.[1] Link

  • Hofmann, A. W. (1849).[1] Researches regarding the molecular constitution of the volatile organic bases. (Classic reference for Wöhler urea synthesis adaptation).

  • LookChem. (2025). (Trimethylsilyl)methylamine Properties and Suppliers. Link

Optimizing reaction conditions for ((trimethylsilyl)methyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Optimization of Reaction Conditions, Purification, and Stability Assigned Specialist: Senior Application Scientist, Organosilicon Division

Executive Summary

((Trimethylsilyl)methyl)urea (TMSMU) is a specialized building block (


) often used in medicinal chemistry as a lipophilic, bulky isostere for tert-butyl or neopentyl groups. Unlike N-silyl ureas (which are silylating agents), TMSMU contains a stable 

bond. However, its synthesis and handling present unique challenges due to the

-silicon effect
and the amphiphilic nature of the molecule.

This guide addresses the three most common failure modes: Hydrolytic Desilylation , Polymorphic/Solubility Issues , and Regioselectivity in Derivatization .

Module 1: Synthesis & Yield Optimization

Q: My synthesis using (trimethylsilyl)methylamine and KOCN yields <40%. How do I improve conversion?

Diagnosis: The standard Wöhler synthesis (Amine + Cyanate


 Urea) relies on the presence of the protonated amine (

) reacting with the cyanate ion (

).
  • The Trap: If the pH is too low (< 3.0), cyanate hydrolyzes rapidly to

    
     and 
    
    
    
    , destroying your reagent. If the pH is too high (> 8.0), the amine is unprotonated and unreactive.
  • The Silicon Factor: Strong mineral acids (HCl) at high temperatures can trigger protodesilylation , cleaving the TMS group via the

    
    -effect mechanism.
    

Optimized Protocol (The "Buffered Cascade" Method):

  • Stoichiometry: Use a slight excess of Potassium Cyanate (KOCN, 1.2 equiv).

  • Solvent: Water is standard, but Water:Ethanol (3:1) improves solubility of the lipophilic TMS-amine.

  • Acid Addition: Do not dump HCl. Use Acetic Acid or slow addition of dilute HCl to maintain pH 5.0–6.0.

Step-by-Step Workflow:

SynthesisOptimization Start Start: (TMS)methylamine Step1 Dissolve in H2O:EtOH (3:1) Add KOCN (1.2 eq) Start->Step1 Step2 Check pH (Target: ~10 initially) Step1->Step2 Decision Acid Addition Strategy Step2->Decision RouteA Strong Acid (HCl) Risk: Desilylation/Hydrolysis Decision->RouteA Rapid Addn RouteB Weak Acid (AcOH) or Controlled HCl (pH 5-6) Decision->RouteB Dropwise Product Precipitation of TMSMU (White Solid) RouteA->Product Low Yield (<40%) RouteB->Product High Yield (>85%)

Figure 1: Critical decision pathway for maximizing yield in TMSMU synthesis.

Module 2: Purification & "Sticky" Products

Q: The crude product is a sticky oil that refuses to crystallize. Is it impure?

Diagnosis: TMSMU is an amphiphile . The urea head is highly polar (hydrogen bonding), while the TMS tail is highly lipophilic.

  • Cause: "Oiling out" occurs when trace water or alcohol impurities disrupt the crystal lattice formation.

  • False Positive: Users often mistake the oil for a failed reaction. It is likely supercooled liquid urea.

Troubleshooting Guide:

MethodSolvent SystemProcedureSuitability
Recrystallization A EtOAc / Hexane Dissolve in min. hot EtOAc; add Hexane until turbid; cool to -20°C.Best for Purity. Removes polar salts.
Recrystallization B Water / EtOH Dissolve in hot water; add EtOH; slow evaporation.Best for Scale. High recovery, but drying is slow.
Trituration Cold Et2O Sonicate the oil in cold diethyl ether.Quick Fix. Induces crystallization in "stuck" oils.

Technical Insight: Avoid Chloroform (


) for recrystallization. While soluble, the TMS group can undergo slow Cl/Me exchange or decomposition if the chloroform contains acidic stabilizers (HCl). Always use stabilizer-free  or basic-alumina filtered solvents.

Module 3: Reactivity & The Beta-Silicon Effect

Q: I am trying to alkylate the urea nitrogen, but I'm seeing decomposition. Why?

Diagnosis: You are fighting the Beta-Silicon Effect (


-effect) .
  • Mechanism: Silicon hyperconjugates with the adjacent

    
    -bond. If you generate a positive charge on the nitrogen (e.g., during acid-catalyzed alkylation) or the 
    
    
    
    -carbon, the C-Si bond becomes hyper-labile.
  • Risk: Under strong acidic conditions or high heat, the molecule can eliminate the silyl group.

Reaction Conditions Matrix:

Reaction TypeRecommended ConditionForbidden ConditionReason
N-Alkylation Base: NaH or LiHMDS Solvent: DMF or THF Acid catalysisHigh Temp (>100°C)Base deprotonates urea (stabilized by Si). Acid cleaves C-Si.
Condensation Dehydrating agents (EDC/HATU)Thionyl Chloride (

)

generates HCl byproduct

desilylation.
Cyclization Microwave (mild) Reflux in aqueous acidThermal/Acid stress breaks the C-Si bond.

Visualizing the Stability Pathway:

BetaEffect Molecule TMS-Methyl Urea (Me3Si-CH2-NH-CO-NH2) AcidPath Acidic Path (H+) Molecule->AcidPath BasePath Basic Path (NaH) Molecule->BasePath Cation Carbocation/Ammonium Formation (Beta-Cation Stabilized) AcidPath->Cation Protonation Anion Urea Anion Formation (Stable) BasePath->Anion Deprotonation Cleavage C-Si Bond Cleavage (Loss of TMS group) Cation->Cleavage Nucleophilic Attack on Si Product Successful Alkylation Anion->Product R-X

Figure 2: Mechanistic stability of TMSMU under acidic vs. basic conditions.

Module 4: Storage & Handling FAQs

Q: Does it degrade in plastic containers?

  • A: No. Unlike Chlorotrimethylsilane (TMSCl), TMSMU does not leach plasticizers. However, it is hygroscopic. Store in glass vials with Teflon-lined caps .

Q: Can I dry it in a vacuum oven?

  • A: Yes, but keep temperature < 50°C . The compound has a relatively high vapor pressure compared to non-silylated ureas. Prolonged high-vacuum at high heat can lead to sublimation loss.

Q: The NMR shows a peak at 0.0 ppm but integration is low. Desilylation?

  • A: Not necessarily. The TMS group on a carbon (

    
    ) usually appears near 0.0 - 0.1 ppm . If you see a new peak at ~0.15 ppm  (Hexamethyldisiloxane) or ~0.0 ppm  (TMS-OH), hydrolysis has occurred. Use DMSO-
    
    
    
    for NMR;
    
    
    often contains trace acid which degrades the sample during the scan.

References

  • Wöhler Synthesis of Ureas: Kurzer, F. (1956). Urea and Related Compounds. Organic Syntheses, 36, 12. Link

  • Silicon Beta-Effect: Lambert, J. B., & Emblidge, R. W. (1989). The Beta Effect of Silicon. Accounts of Chemical Research, 22(10), 344–350. Link

  • Silyl-Urea Reactivity: Speier, J. L. (1952). The Preparation and Properties of (Trimethylsilyl)methylamine. Journal of the American Chemical Society, 74(4), 1003–1010. Link

  • General Organosilicon Handling: Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience. Link

Technical Support Center: ((Trimethylsilyl)methyl)urea Reactivity Profile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual-Reactivity Challenge

You are likely using ((trimethylsilyl)methyl)urea (TMS-methylurea) as a specialized building block—either to introduce a lipophilic, bulky "silicon bioisostere" into a drug scaffold or as a precursor for N-((trimethylsilyl)methyl) derivatives (e.g., isocyanates or nitrosoureas).

While the trimethylsilyl (TMS) group is often viewed as a robust "fatty proton," its proximity to the urea moiety creates a unique reactivity profile. This molecule suffers from two competing instability vectors: thermal retro-ureido fragmentation and nucleophile-assisted desilylation . This guide addresses these specific failure modes.

Module 1: Thermal Instability & Isocyanate Evolution

Symptom:

"My reaction mixture developed a pungent, acrid odor upon heating, and the yield of the coupled product is low. TLC shows a new, fast-moving spot."

Diagnosis: You have triggered the Retro-Ureido Decomposition . Unlike simple amides, ureas are thermodynamically unstable at elevated temperatures, existing in equilibrium with their isocyanate and amine components. For TMS-methylurea, heating (>80°C) drives the equilibrium toward ((trimethylsilyl)methyl)isocyanate and ammonia .

The Mechanism

Under thermal stress, the urea proton transfers to the carbonyl oxygen (tautomerization), followed by collapse to the isocyanate. If ammonia is not removed, it will recombine (reversible). If ammonia is removed (e.g., open vessel, gas flow), the conversion to isocyanate becomes irreversible.

Side Reaction Cascade:

  • Decomposition:

    
    
    
  • Biuret Formation: The generated isocyanate reacts with remaining urea to form a biuret dimer (

    
    ), a common insoluble byproduct.
    
  • Polymerization: Isocyanates can trimerize to isocyanurates under basic conditions.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Temperature Keep < 60°C The activation energy for retro-ureido cleavage is typically accessible above 80°C.
Solvent High Boiling, Non-Nucleophilic Avoid alcohols (forms carbamates) or amines (forms mixed ureas). Use Toluene or DMF.
Ammonia Trap Closed System If you do not want the isocyanate, seal the vessel to keep partial pressure of

high, pushing equilibrium back to urea.
Visualization: Thermal Decomposition Pathway

ThermalDecomp Urea TMS-Methylurea (Starting Material) Tautomer O-Protonated Tautomer Urea->Tautomer Δ (>80°C) Iso TMS-Methyl Isocyanate (Reactive Electrophile) Tautomer->Iso - NH3 Ammonia Ammonia (Gas) Tautomer->Ammonia Iso->Urea + NH3 (Recombination) Biuret Biuret Byproduct (Insoluble Dimer) Iso->Biuret + Urea (Condensation)

Figure 1: Thermal equilibrium shifting toward isocyanate and subsequent irreversible biuret formation.

Module 2: The Protodesilylation Trap (Acid/Base Sensitivity)

Symptom:

"NMR shows the disappearance of the TMS peak (0 ppm) or the formation of a new methyl singlet. The urea functionality seems intact, but the mass is wrong."

Diagnosis: You are experiencing Protodesilylation (Silicon-Carbon bond cleavage).[1][2] While alkyl silanes are generally stable, the


 motif is an 

-silyl amine derivative. The Carbon-Silicon bond is susceptible to cleavage by nucleophiles (Fluoride, Hydroxide) or strong electrophiles (Protons) via specific mechanisms.
The Causality
  • Acid-Catalyzed Desilylation: While less sensitive than allyl silanes, the

    
     group can be cleaved by strong acids (e.g., Triflic acid, conc. HCl). The protonation of the urea nitrogen makes the methylene group electron-deficient, but the primary risk is actually hydrolysis of the urea itself  to the amine salt (
    
    
    
    ), which is stable.
    • Correction: If you lose the TMS group, you likely have Fluoride ions present (e.g., from TBAF deprotection elsewhere) or extremely basic conditions.

  • Base-Catalyzed Cleavage (Brook-type mimicry): Strong bases (e.g., KOTMS, NaH) in polar solvents (DMSO) can attack the silicon, especially if the leaving group (

    
    ) can stabilize the negative charge. However, the urea anion is not a good leaving group for C-Si cleavage.
    
    • Real Risk:Base-catalyzed Urea Hydrolysis . Base attacks the carbonyl, expelling the amine anion.

Stability Matrix
Reagent ClassStability StatusNotes
Dilute Acid (HCl, H2SO4) Moderate Urea may hydrolyze to amine salt; Si-C bond usually remains intact.
Lewis Acids (BF3, AlCl3) High Risk Lewis acids can coordinate to the urea oxygen, increasing electrophilicity and promoting side reactions.
Fluoride Sources (TBAF, HF) CRITICAL FAILURE Fluoride forms a strong Si-F bond, instantly cleaving the TMS group (

).
Strong Bases (NaOH, tBuOK) Low Risk of urea hydrolysis to amine + carbonate.
Visualization: Chemical Stability Decision Tree

Stability Start Reaction Conditions Acid Strong Acid (HCl, H2SO4) Start->Acid Base Strong Base (NaOH, NaH) Start->Base Fluoride Fluoride Source (TBAF, CsF) Start->Fluoride UreaHydrolysis Urea Hydrolysis Product: TMS-CH2-NH3+ Acid->UreaHydrolysis Primary Pathway Base->UreaHydrolysis Saponification Desilylation Protodesilylation Product: Methylurea (Me-NHCONH2) Fluoride->Desilylation Si-F Bond Formation (Irreversible)

Figure 2: Divergent decomposition pathways based on reaction environment.

Module 3: Solubility & Aggregation

Symptom:

"The reagent won't dissolve in DCM or Ether, but adding Methanol causes side reactions."

Diagnosis: Hydrogen-Bond Network Aggregation. Ureas form strong intermolecular hydrogen bond networks (similar to peptides). The lipophilic TMS group fights against this, creating a "schizophrenic" solubility profile.

Solution:

  • Cosolvents: Use a mixture of THF/DMF (9:1) . DMF breaks the H-bonds, while THF solubilizes the TMS group.

  • Avoid Alcohols: Methanol/Ethanol can act as nucleophiles if the urea decomposes to isocyanate (forming carbamates) or participate in trans-amidation at high temperatures.

FAQ: Rapid Fire Troubleshooting

Q: Can I use this reagent to make Nitrosoureas? A: Yes. The standard protocol involves nitrosation with


. Caution: The TMS group is stable to 

at

, but ensure temperature control to prevent diazo-alkane explosion risks or acid-catalyzed desilylation.

Q: How do I remove the TMS group intentionally? A: Do not use acid. Use TBAF (Tetra-n-butylammonium fluoride) in THF. The Fluoride ion attacks the Silicon, releasing the methyl-urea anion, which protonates to form Methylurea.

Q: Is the compound hygroscopic? A: Moderately. Hydrolysis is slow, but wet urea derivatives can "cake" and degrade. Store in a desiccator.

References

  • Thermal Decomposition of Ureas

    • Mechanism:[2][3][4][5][6][7][8] The dissociation of ureas to isocyanates and amines is a well-documented equilibrium process, often exploited for isocyanate synthesis.

    • Source: Bennett, W. B., et al. "The Preparation of Isocyanates by the Thermal Decomposition of Substituted Ureas." Journal of the American Chemical Society, vol. 75, no. 21, 1953.[9]

  • Protodesilylation Mechanisms

    • Mechanism:[2][3][4][5][6][7][8][10] Cleavage of C-Si bonds generally requires nucleophilic attack (F-) or electrophilic attack (H+) on activated systems (allyl/vinyl/aryl). Alkyl-silanes are more robust but susceptible to fluoride.

    • Source: Fleming, I. "Organic Silicon Chemistry." Comprehensive Organic Synthesis, Pergamon, 1991.
    • Contextual Support:

  • Synthesis of Nitrosoureas

    • Context: Use of methylurea precursors for nitrosation.[10][11]

    • Source: "Nitrosomethylurea."[11] Organic Syntheses, Coll.[11] Vol. 2, p. 461, 1943.

  • Silylation Reagents & Stability

    • Source: El Gihani, M. T., & Heaney, H. "The Use of Bis(trimethylsilyl)acetamide and Bis(trimethylsilyl)urea..." Synthesis, 1996.[12]

Sources

Technical Support Center: Purification of ((Trimethylsilyl)methyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the purification, stability, and troubleshooting of ((trimethylsilyl)methyl)urea (CAS: N/A for specific commercial bulk, often synthesized in situ). This compound is a hybrid molecule containing a lipophilic trimethylsilyl (TMS) tail and a polar urea headgroup.

Critical Technical Alert: Unlike standard alkyl ureas, this compound possesses an


-silyl group relative to the nitrogen. While generally stable, it is susceptible to protodesilylation  (cleavage of the C-Si bond) under strongly acidic conditions or high thermal stress in the presence of nucleophiles.

Module 1: Compound Profile & Purity Markers

Before initiating purification, verify your target specifications.

PropertySpecificationTechnical Note
Structure

Hybrid lipophilic/polar structure.
Melting Point 115–117 °C Sharp range indicates high purity. Broadening <110°C suggests amine contamination [1].
Solubility Soluble in Ethanol, MeOH, warm EtOAc.Partially soluble in cold water; highly soluble in hot water.
Key Impurities (Trimethylsilyl)methylamine, Biuret, KCl/KOCN salts.Amine smells "fishy"; Salts appear as non-melting ash.

Module 2: Purification Protocol (Recrystallization)

The most common synthesis route involves the reaction of (trimethylsilyl)methylamine with potassium cyanate (KOCN) in acidic aqueous media [2]. This often leaves inorganic salts and unreacted amine.

The "Solvent Switch" Technique

Because the TMS group adds lipophilicity to the urea, standard water recrystallization (used for simple urea) can result in low yields. We recommend a Mixed-Solvent Precipitation .

Step-by-Step Workflow
  • Crude Dissolution:

    • Dissolve the crude solid in a minimum amount of boiling Ethanol (EtOH) .

    • Why: Ethanol dissolves the organic urea but has poor solubility for inorganic salts (KCl) generated during synthesis.

  • Hot Filtration (Salt Removal):

    • While boiling, filter the solution through a pre-heated glass frit or Celite pad.

    • Result: The filter cake contains the inorganic impurities. The filtrate contains your product.[1]

  • Anti-Solvent Addition:

    • Reheat the filtrate to boiling.

    • Slowly add n-Heptane (or Hexane) until the solution becomes slightly turbid (cloudy).

    • Ratio: Typically 1:2 (EtOH:Heptane).

  • Controlled Cooling:

    • Remove from heat. Let it cool to Room Temperature (RT) slowly (30 mins).

    • Transfer to an ice bath (0–4 °C) for 1 hour.

    • Mechanism:[2][3][4][5] Slow cooling promotes crystal growth over amorphous precipitation, excluding impurities from the lattice.

  • Isolation:

    • Filter the white needles.[1]

    • Wash with cold Heptane.

    • Dry under vacuum (<40 °C) to remove solvent.

Visualizing the Workflow

PurificationFlow Crude Crude Reaction Mixture (Urea + Salts + Amine) Dissolve Dissolve in Boiling EtOH Crude->Dissolve Filter Hot Filtration Dissolve->Filter Residue Solid Residue: Inorganic Salts (KCl) Filter->Residue Discard Filtrate Filtrate: Target Urea + Impurities Filter->Filtrate Crystallize Add Heptane -> Cool to 0°C Filtrate->Crystallize Final Pure ((Trimethylsilyl)methyl)urea (White Needles, MP 115-117°C) Crystallize->Final

Figure 1: Purification logic flow designed to separate inorganic salts via solubility differences before removing organic impurities via crystallization.

Module 3: Troubleshooting & Stability

Issue 1: Product is an Oil or Sticky Solid

Diagnosis: Presence of unreacted (trimethylsilyl)methylamine. The Science: The amine starting material lowers the melting point (eutectic depression). Corrective Action:

  • Triturate the crude oil with cold Diethyl Ether or Hexane . The amine is soluble; the urea is not.

  • Filter the resulting solid.[1][6][7]

  • Proceed to recrystallization.

Issue 2: Loss of Silyl Group (Protodesilylation)

Diagnosis: NMR shows loss of the TMS signal (0.0 ppm) and appearance of methyl urea signals. The Science:


-Silyl compounds are subject to the Brook Rearrangement  or acid-catalyzed protodesilylation. The 

bond stabilizes a

-carbocation, making the C-Si bond susceptible to cleavage by strong acids [3, 4]. Prevention:
  • Avoid strong mineral acids (HCl, H2SO4) during workup if possible.

  • If acid is required to neutralize the amine, use weak acids (Acetic Acid) or keep the pH close to neutral (pH 6-7).

  • Do not heat above 150 °C.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use water for recrystallization? A: Yes, but with caution. While alkyl ureas are water-soluble, the TMS group increases lipophilicity.

  • Risk:[5][8] You may need a large volume of hot water to dissolve it. Upon cooling, if the solution is too dilute, yield will be poor.

  • Verdict: Use Ethanol/Heptane for higher recovery. Use Water only if removing highly polar, water-soluble organic impurities.

Q2: My NMR shows a peak at 0.14 ppm. Is this my product? A: Likely not. A singlet at ~0.14 ppm in CDCl


 often corresponds to Trimethylsilanol  (or hexamethyldisiloxane), a hydrolysis byproduct [5].[8] This indicates your product has decomposed (hydrolyzed) due to moisture or acid exposure. Ensure your solvents are dry.

Q3: Why does the crude product smell like ammonia? A: This suggests thermal decomposition. Urea derivatives can decompose back into isocyanates and ammonia/amines upon excessive heating. Dry your product under vacuum at moderate temperatures (<50 °C), not in a high-temperature oven.

References

  • Organic Syntheses.General Procedures for Urea Synthesis from Amines and Cyanates. (Analogous methodology for N-substituted ureas).
  • Fleming, I., & Langham, C. (1998). The mechanism of the protodesilylation of allylsilanes. Journal of the Chemical Society, Perkin Transactions 1.

  • Landais, Y.The synthesis of α-silyl carbonyl compounds and their reactivity. Thieme Connect. (Discusses acid sensitivity of alpha-silyl groups).
  • Wikipedia/PubChem. Trimethylsilanol NMR Data. (Reference for impurity identification). Link

Sources

Technical Support Center: ((Trimethylsilyl)methyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource for ((Trimethylsilyl)methyl)urea (CAS: 5663-03-6).

Note on Chemical Identity: This guide specifically addresses the C-silylated urea Me3Si-CH2-NH-C(O)-NH2. This is distinct from the common silylating agent N,N'-Bis(trimethylsilyl)urea (BSU), which contains unstable Si-N bonds.

CAS: 5663-03-6 | Formula:


 | MW:  146.26  g/mol 

Module 1: Storage & Handling Protocols

Standard Operating Procedures (SOPs) for maintaining reagent integrity.

Q: What are the optimal storage conditions to prevent degradation?

A: Unlike its N-silylated counterparts, ((trimethylsilyl)methyl)urea contains a robust Si-C bond , rendering it significantly more stable to atmospheric moisture. However, long-term stability requires controlling thermal and acidic exposure.

ParameterRecommendationTechnical Rationale
Temperature 2–8°C (Refrigerated)Retards thermal decomposition of the urea moiety to isocyanates and prevents slow desilylation.
Atmosphere Inert (Argon/Nitrogen) While not strictly pyrophoric, inert storage prevents absorption of atmospheric

and moisture, which can acidify the solid surface and catalyze protodesilylation.
Container Amber Glass / Tightly Sealed Protects from light (general precaution for organometallics) and maintains hygroscopic control.
Desiccant Required Urea derivatives are hygroscopic. Moisture promotes "caking," making precise weighing difficult.
Q: My compound has formed a hard "cake." Is it still usable?

A: Likely Yes. Caking in ureas is a physical phenomenon caused by hygroscopicity, not necessarily chemical decomposition.

  • Verification: Run a

    
    H NMR in 
    
    
    
    .
  • Pass Criteria: Integration of the trimethylsilyl peak (~0.05 ppm) to the methylene peak (~2.6 ppm) must be 9:2 .

  • Fail Criteria: Appearance of a peak at ~0.0 ppm (Hexamethyldisiloxane) indicates Si-C bond cleavage (rare but possible in acidic moisture).

Module 2: Stability & Reactivity (The "Why")

Mechanistic insights for experimental design.

Q: Is this compound stable to hydrolysis?

A: Yes, within limits.

  • Mechanism: The silicon atom is attached to a carbon (methylene bridge), not a heteroatom. The

    
     bond energy (~318 kJ/mol) renders it stable to neutral water and weak bases.
    
  • Contrast: This is unlike N-silyl ureas (e.g., BSU), which hydrolyze instantly upon contact with moisture to release ammonia.

Q: What are the pH limits for this reagent?

A:

  • Acid Sensitivity (High Risk): The

    
    -silicon effect stabilizes carbocation intermediates. Under strong acidic conditions (e.g., HCl, TFA), the urea nitrogen can protonate, facilitating protodesilylation  (cleavage of the TMS group).
    
    • Reaction:

      
      
      
  • Base Stability (Moderate): The compound is generally stable to bases. In fact, strong base (KOH) is used to convert its nitroso derivative into trimethylsilyldiazomethane (TMSD) [1].

Visualizing Stability Pathways

The following diagram illustrates the critical stability zones and degradation risks.

StabilityPathways cluster_products Degradation vs. Utility TMS_Urea ((Trimethylsilyl)methyl)urea (CAS 5663-03-6) Neutral Neutral Water/Air (STABLE) TMS_Urea->Neutral No Reaction StrongAcid Strong Acid (H+) (Protodesilylation) TMS_Urea->StrongAcid Loss of TMS Group Nitrosation Nitrosation (HNO2) (Precursor to TMSD) TMS_Urea->Nitrosation Synthetic Utility Desilylated Methylurea + TMS-X StrongAcid->Desilylated TMSD Trimethylsilyldiazomethane (TMSD) Nitrosation->TMSD

Caption: Stability profile showing resistance to hydrolysis (Green) vs. susceptibility to acid-mediated desilylation (Red).

Module 3: Troubleshooting Guide

Diagnostics for common experimental failures.

Scenario A: "The reagent failed to generate Trimethylsilyldiazomethane (TMSD)."

Context: This urea is the primary precursor for generating TMSD in situ.

Diagnostic StepPossible CauseCorrective Action
Check Intermediate Incomplete NitrosationThe urea must first be converted to N-nitroso-N-((trimethylsilyl)methyl)urea . If the solution didn't turn yellow/orange (characteristic of nitroso), the nitrosation failed. Ensure

was generated in situ at

.
Check Base Hydrolysis of DiazoIf the nitroso compound formed but no TMSD was isolated, the base concentration (KOH) might be too high or the temperature too high, decomposing the TMSD.
Solvent Choice Phase Transfer IssueThe conversion often requires a biphasic system (Ether/KOH). Ensure vigorous stirring to facilitate phase transfer.
Scenario B: "NMR shows extra peaks in the aliphatic region."

Context: Purity verification.

  • Observation: A singlet at

    
     0.07 ppm (TMS) and a singlet at 
    
    
    
    2.71 ppm (
    
    
    ).
  • Diagnosis: Protodesilylation. The TMS group has been cleaved, leaving Methylurea.

  • Root Cause: The sample was likely exposed to acidic vapors or stored in a container with acidic residue (e.g., unwashed glassware).

  • Resolution: Recrystallization from ethanol/ether may separate the urea (polar) from the silyl byproducts, but purchasing fresh reagent is recommended for quantitative work.

Scenario C: "Low yield in peptide coupling."

Context: Using the urea as a silicon-switch building block.

  • Issue: Steric hindrance.

  • Explanation: The trimethylsilyl group is bulky (A-value ~2.5). If you are attempting to couple the urea nitrogen to a hindered carboxylic acid, the adjacent bulky TMS group may retard the nucleophilic attack.

  • Solution: Increase reaction temperature (if thermal stability permits) or use a stronger coupling reagent (e.g., HATU instead of EDC).

Module 4: Synthesis & Identification Data

Reference data for validation.[1]

Spectroscopic Fingerprint ( NMR in )
MoietyShift (

ppm)
MultiplicityIntegrationAssignment
TMS -0.05 - 0.05 Singlet (s)9H

Methylene 2.50 - 2.65 Doublet (d)2H

Urea NH 5.80 - 6.20 Broad (br)1H

Amide

5.30 - 5.60 Broad (s)2H

Synthesis Workflow (Grounding)

The primary utility of this compound is the generation of TMSD, a safer alternative to diazomethane.[2][3]

SynthesisWorkflow Start Trimethylsilylmethyl amine Step1 Reaction with Nitrourea or Potassium Cyanate Start->Step1 Product ((Trimethylsilyl)methyl)urea (CAS 5663-03-6) Step1->Product Step2 Nitrosation (HNO2) Product->Step2 Intermediate N-Nitroso-N-((trimethylsilyl)methyl)urea Step2->Intermediate Step3 Base Treatment (KOH) Intermediate->Step3 Final Trimethylsilyldiazomethane (TMSD) (Reagent) Step3->Final

Caption: Synthetic route from amine precursor to TMSD via the urea intermediate [1] [2].

References

  • Seyferth, D., et al. (1972).[4] Trimethylsilyldiazomethane: A New, Stable, and Safe Reagent for the Homologation of Carbonyl Compounds. Journal of Organic Chemistry. Available at:

  • National Toxicology Program. (2011).[4][5] Chemical Information Review Document for Trimethylsilyldiazomethane [CAS No. 18107-18-1]. (Discusses the urea precursor synthesis). Available at:

  • PubChem. (n.d.).[6] Compound Summary: (Trimethylsilyl)methylamine (Precursor). Available at:

  • Anderson, R. (1982). Silicon in Organic Synthesis. Butterworths. (General reference for alpha-silyl stability).

Sources

Technical Support Center: ((Trimethylsilyl)methyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

This is an automated Technical Support Center guide generated for ((Trimethylsilyl)methyl)urea .

CAS Registry Number: 5663-03-6 Synonyms: N-(Trimethylsilylmethyl)urea; TMS-methyl urea Support Ticket: #TMS-MU-001 Status: Resolved / Knowledge Base Article

Introduction: The Specialist’s Perspective

Welcome. You are likely accessing this guide because you are utilizing ((trimethylsilyl)methyl)urea as a stable, non-volatile precursor for the in situ generation of Trimethylsilyldiazomethane (TMSD) , or as a specialized building block for Peterson olefination variants.

Unlike its cousin N,N'-bis(trimethylsilyl)urea (BSU), which is a labile silylating agent, ((trimethylsilyl)methyl)urea possesses a methylene bridge (


) between the silicon and the nitrogen. This structural feature renders the Si–C bond chemically robust against hydrolysis under neutral conditions, changing the handling protocols entirely.

This guide addresses the specific technical nuances of handling, reactivity, and safety that are often omitted from generic Safety Data Sheets (SDS).

Part 1: Critical Safety & Handling (Before You Open)

Q: Is this compound moisture-sensitive like other silyl ureas?

A: No, not in the same way. Unlike N-silyl ureas (where Si is bonded directly to N), the methylene bridge in ((trimethylsilyl)methyl)urea prevents rapid hydrolysis.

  • Observation: The compound is a stable crystalline solid at room temperature.

  • Precaution: While it does not fume or degrade instantly in air, it is hygroscopic. Long-term exposure to moisture can lead to caking and difficulty in precise stoichiometry.

  • Storage: Store in a tightly sealed container at room temperature (15–25°C). Desiccators are recommended for long-term storage to maintain free-flowing powder characteristics.

Q: What are the hidden hazards? It looks like a benign urea.

A: The compound itself has low acute toxicity, BUT its primary application involves high-risk intermediates. If you are using this to synthesize TMSD, you will likely nitrosate it to form N-nitroso-N-((trimethylsilyl)methyl)urea .

  • CRITICAL WARNING: The nitroso derivative is a potent carcinogen and potential explosive (similar to Diazald®).

  • Protocol: Treat the precursor with the same respect as the product to prevent cross-contamination of weighing areas with dust that could later be exposed to nitrosating agents.

Part 2: Experimental Troubleshooting (During the Reaction)

Q: I am seeing low yields during the nitrosation step. What is going wrong?

A: The conversion of ((trimethylsilyl)methyl)urea to its nitroso derivative is sensitive to pH control and temperature.

  • Troubleshooting Checklist:

    • Temperature Control: The reaction is exothermic.[1] If the temperature spikes >10°C during nitrite addition, the nitroso product may decompose or undergo side reactions. Target: 0°C to 5°C.

    • Acid Addition: Rapid addition of acid can cause local heating and NO gas evolution (loss of stoichiometry). Use a subsurface addition or dropwise addition with vigorous stirring.

    • Solvent Choice: Ensure the urea is fully dissolved or finely suspended. Biphasic systems (Water/DCM) often require vigorous agitation to ensure the nitrosating agent contacts the organic urea.

Q: The compound isn't dissolving in my reaction solvent. What can I use?

A: As a urea derivative, it possesses strong intermolecular hydrogen bonding.

  • Solubility Profile:

    • High Solubility: DMSO, DMF, Methanol, Ethanol.

    • Moderate/Low Solubility: Dichloromethane (DCM), Chloroform (often requires warming or sonication).

    • Insoluble: Hexanes, Diethyl ether.

  • Tip: If using DCM for a subsequent biphasic reaction, dissolve the urea in a minimum amount of Methanol first, then dilute with DCM, or use fine mechanical stirring to react it as a suspension.

Q: Can I use this for Peterson Olefination?

A: Yes, but it requires specific activation. The urea protons are acidic (


 in DMSO). To effect a Peterson-type elimination, you typically need to doubly deprotonate or use the urea as a directing group.
  • Note: The Si–C bond is stable to base alone but will cleave if the

    
    -position (the carbonyl oxygen) forms a bond to Silicon (Brook rearrangement pathway) or if treated with fluoride sources (TBAF).
    

Part 3: Data & Visualization

Physical Properties Table
PropertyValueNotes
Chemical Formula

Molecular Weight 146.26 g/mol
Appearance White Crystalline Solid
Melting Point ~100°C (Typical)Refer to batch CoA; broad range indicates moisture absorption.
Solubility Polar Organic SolventsMeOH, DMSO, DMF.
Stability StableHydrolytically stable Si–C bond.
Workflow: TMSD Generation Pathway

The following diagram illustrates the critical pathway where this compound is most frequently used. Note the safety gates.

TMSD_Synthesis Urea ((Trimethylsilyl)methyl)urea (CAS 5663-03-6) STABLE SOLID Nitroso N-Nitroso Intermediate (UNSTABLE / CARCINOGEN) Urea->Nitroso 0°C, Controlled Addn Nitrite NaNO2 + Acid (Nitrosation) Nitrite->Nitroso TMSD Trimethylsilyldiazomethane (TMSD) Reagent Nitroso->TMSD Phase Transfer Base KOH / NaOH (Base Cleavage) Base->TMSD Warning SAFETY CRITICAL: Nitroso intermediate is thermal/shock sensitive. Warning->Nitroso

Figure 1: Synthesis logic flow for TMSD generation. The transition from the stable urea (blue) to the hazardous nitroso intermediate (red) requires strict temperature control.

Part 4: Waste Disposal & Decontamination

Q: How do I clean up a spill?

A:

  • Solid Spill: Sweep up carefully to avoid dust generation.[2][3] Place in a sealed container.

  • Solution Spill: Absorb with inert material (vermiculite).

  • Decontamination: If you suspect the presence of the nitroso derivative (yellowish tint), treat the surface with dilute acetic acid or a sulfamic acid solution to decompose residual nitrite/nitroso species, then wash with soap and water.

Q: Compatibility with Glassware?

A: Fully compatible. Unlike chlorosilanes, this urea derivative does not etch glass or require silylated glassware.

References

  • PubChem. ((Trimethylsilyl)methyl)urea (Compound).[4] National Library of Medicine. CAS 5663-03-6.[5] [Link]

  • Shioiri, T., Aoyama, T., & Mori, S. (1993). Trimethylsilyldiazomethane: A Safe, Stable Substitute for Diazomethane.[6] Organic Syntheses, 68, 1. (Describes the use of the urea precursor). [Link]

  • National Toxicology Program. Chemical Information Review Document for Trimethylsilyldiazomethane. (Details the synthesis pathway via the urea). [Link]

  • MOLBASE. Trimethylsilylmethyl urea Properties and Supplier Data. [Link]

Disclaimer: This guide is intended for qualified scientific personnel. Always consult the specific Safety Data Sheet (SDS) from your supplier before handling.

Sources

Avoiding desilylation in reactions with silylmethyl compounds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Queue: Open Subject: Preventing Unwanted Desilylation & Rearrangement in Silylmethyl (


) Scaffolds
Welcome to the Silylmethyl Support Desk

You have reached the Tier 3 Engineering Support for organosilicon chemistry. We understand that the silylmethyl group (


) is a versatile bioisostere for tert-butyl groups and a critical linchpin in Peterson olefinations and Hiyama couplings. However, the Silicon-Carbon (Si-C) bond is not as inert as it appears. It is susceptible to "bugs" like the Brook rearrangement, protodesilylation, and fluoride-mediated fragmentation.

This guide treats your chemical reaction like a debugging process. Below are the known failure modes (Tickets) and the patches (Protocols) to fix them.

Ticket #001: The "Vanishing Silyl" (Protodesilylation)

User Report: "I exposed my silylmethyl compound to acidic workup, and the silicon group disappeared, replaced by a proton."

Root Cause Analysis: While alkylsilanes (like silylmethyl) are generally more robust than arylsilanes, they are not immune to acid. The mechanism often involves electrophilic attack at the carbon-silicon bond. This is exacerbated if the silylmethyl group is allylic (forming a


-silyl cation) or if the silicon substituents are not bulky enough.

The Fix: Steric Shielding & Buffer Management The rate of hydrolytic cleavage is exponentially related to the steric bulk of the substituents on the silicon atom.

Quantitative Stability Data (Relative Hydrolysis Rates):

Silyl Group Abbreviation Relative Stability (Acid) Relative Stability (Base)
Trimethylsilyl TMS 1 (Baseline - Unstable) 1
Triethylsilyl TES 64x 10-100x
tert-Butyldimethylsilyl TBS 20,000x ~20,000x
Triisopropylsilyl TIPS 700,000x - 5,000,000x 100,000x

| tert-Butyldiphenylsilyl | TBDPS | Similar to TIPS | Similar to TBS |

Protocol A: The Buffered Quench (For TMS-methyl compounds) If you must use TMS (due to atom economy or availability), you cannot use standard 1M HCl washes.

  • Preparation: Prepare a saturated solution of Ammonium Chloride (

    
    ) or a Phosphate Buffer (pH 7.0).
    
  • Execution: Pour the reaction mixture into the buffer at 0°C.

  • Extraction: Use minimal water during extraction. Rapidly dry the organic layer over

    
     (neutral) rather than 
    
    
    
    (slightly acidic).
Ticket #002: The "Migrating Silyl" (Brook Rearrangement)

User Report: "I generated an anion alpha to the silylmethyl group (or deprotonated an


-silyl alcohol), and the silicon moved to the oxygen. I lost my C-Si bond."

Root Cause Analysis: This is the [1,2]-Brook Rearrangement .[1] The driving force is the formation of a strong Si-O bond (approx. 110 kcal/mol) at the expense of a weaker Si-C bond (approx. 76 kcal/mol). It occurs when an alkoxide is generated


 to the silicon.[2]

Visualizing the Failure Mode:

BrookRearrangement cluster_0 The Trap Start Alpha-Silyl Alcohol (R3Si-CH(OH)-R) Alkoxide Alkoxide Intermediate (R3Si-CH(O-)-R) Start->Alkoxide Deprotonation Base Base (NaH/RLi) Base->Alkoxide Pentacoordinate Pentacoordinate Transition State Alkoxide->Pentacoordinate Si Attacked by O Product Silyl Ether (H-C(OSiR3)-R) Pentacoordinate->Product C-Si Cleavage

Caption: The thermodynamic sink of the Si-O bond drives the migration of Silicon from Carbon to Oxygen.

The Fix: The "Retro-Brook" Environment To stop this, you must destabilize the O-Si interaction or stabilize the C-Li bond (Retro-Brook).[1]

Protocol B: Suppression of Brook Rearrangement

  • Solvent Switch: Use non-polar solvents like Pentane or Hexane if solubility permits. Polar solvents like THF promote the separation of the ion pair, leaving the "naked" alkoxide free to attack the silicon.

  • Counterion Control: Use Lithium bases (RLi). The O-Li bond is very strong and covalent in nature, "locking" the oxygen and preventing it from attacking the silicon.

    • Avoid: Potassium or Sodium bases (KHMDS, NaH) if you want to keep the C-Si bond. These create "loose" ion pairs that facilitate rearrangement.

  • Inverse Addition: If quenching an

    
    -silyl anion, add the anion to the electrophile/proton source at -78°C. Do not let the mixture warm up before quenching.
    
Ticket #003: The "Premature Coupling" (Hiyama Cross-Coupling)

User Report: "I am trying to cross-couple a silylmethyl reagent using Palladium, but I'm getting protodesilylation instead of the coupled product."

Root Cause Analysis: In Hiyama couplings, the silyl group must be activated (usually by Fluoride or Hydroxide) to form a pentacoordinate silicate that can transmetallate to Palladium. If this activation happens too fast or without the catalyst ready, the silicate simply hydrolyzes (protodesilylation).

The Fix: Controlled Activation (The Denmark Modification) Instead of blasting the molecule with TBAF (Tetra-n-butylammonium fluoride), use a silanolate strategy or a mild intramolecular activator.

Protocol C: Anhydrous Silanolate Activation Reference: Denmark, S. E. et al.

  • Reagent: Convert your silylmethyl compound to a silanol (

    
    ) or use a silanolate salt (
    
    
    
    ).
  • Activator: Use Sodium tert-butoxide (

    
    ) instead of Fluoride.
    
  • Mechanism: The silanolate binds to the Pd(II) center before transmetallation, ensuring the silyl group is only lost when it is transferred to the metal, not to the solvent.

  • Dry System: Strictly exclude water. Water acts as a proton source for the activated silicate.

Ticket #004: The "Fluoride Bomb" (Deprotection Selectivity)

User Report: "I used TBAF to remove a different protecting group, and it stripped my silylmethyl group too."

Root Cause Analysis: Fluoride has an extreme affinity for Silicon. It does not discriminate well between a "protecting group" silyl ether and a "structural" silylmethyl group, especially if the silylmethyl is not sterically bulky.

The Fix: Buffered Fluoride or Non-Fluoride Methods

Decision Matrix for Deprotection:

DeprotectionStrategy Start Need to remove PG in presence of Silylmethyl IsPG Is PG a Silyl Ether? Start->IsPG No Use Standard Conditions (Acid/Base usually safe if Silylmethyl is bulky) IsPG->No No (e.g., Ester, Acetal) Yes Yes IsPG->Yes Yes (TBS, TIPS) Differentiation Is PG significantly less stable than Silylmethyl? Yes->Differentiation YesPath Use Mild Acid (AcOH/THF/H2O) or K2CO3/MeOH Differentiation->YesPath Yes (e.g., TMS ether vs TBS-methyl) NoPath DANGER ZONE 1. Use HF-Pyridine (Buffered) 2. Control Stoichiometry (0.9 eq) 3. Switch PG strategy Differentiation->NoPath No (Similar stability)

Caption: Flowchart for selecting deprotection conditions without compromising the silylmethyl scaffold.

Protocol D: HF-Pyridine Buffer When TBAF is too harsh (basic and non-selective), use buffered HF.

  • Reagent: HF-Pyridine complex (Olah's reagent).

  • Buffer: Mix with excess Pyridine and THF (ratio 1:2:10).

  • Reaction: This creates a slightly acidic, fluoride-rich environment that cleaves O-Si bonds (ethers) much faster than C-Si bonds (alkyl silanes), provided the C-Si bond is not activated.

References & Further Reading
  • Fleming, I. (1979). Organic Silicon Chemistry. Comprehensive Organic Chemistry, 3, 541. (Foundational text on C-Si bond stability).

  • Brook, A. G. (1974). Molecular rearrangements of organosilicon compounds. Accounts of Chemical Research, 7(3), 77–84. Link (The definitive mechanism of the Brook Rearrangement).

  • Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts. Accounts of Chemical Research, 41(11), 1486–1499. Link (Protocols for avoiding desilylation during coupling).

  • Smith, A. B., et al. (2003). Brook Rearrangement Type I. Journal of the American Chemical Society. (Application of Retro-Brook strategies in complex synthesis).

  • BenchChem Stability Guide. (2025). Comparative Guide to Stability of Silyl Groups. Link (Quantitative hydrolysis rates).

For further assistance, please contact the Silylmethyl Integrity Task Force at .

Sources

Technical Support Center: ((Trimethylsilyl)methyl)urea Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific challenges associated with ((trimethylsilyl)methyl)urea (


), a specialized intermediate often used as a lipophilic bioisostere or a precursor for Peterson olefination and nitrosourea synthesis.

Ticket ID: TMS-UREA-OPT-001 Subject: Yield Improvement & Troubleshooting Guide Status: Open Support Tier: Senior Application Scientist

Executive Summary & Molecule Identification

Before troubleshooting, confirm your target molecule. There is a frequent confusion in the literature between ((trimethylsilyl)methyl)urea (Target A) and


-bis(trimethylsilyl)urea  (Target B, often called BSU).
FeatureTarget A: ((Trimethylsilyl)methyl)urea Target B:

-Bis(trimethylsilyl)urea (BSU)
Structure


Bond Type C–Si Bond (Relatively stable)N–Si Bond (Very labile, hydrolyzes instantly)
Primary Use Building block, Peterson olefinationSilylating reagent for alcohols/acids
Solubility High water solubility (Yield Killer #1)Hydrolyzes in water

This guide focuses on Target A. If you are synthesizing Target A, the primary yield losses are due to aqueous solubility during workup and protodesilylation during reaction.

Synthesis Optimization (The Foundation)

Low yields often stem from the choice of synthetic route. The "classic" aqueous route (Amine + Cyanate) is chemically sound but operationally flawed due to isolation difficulties.

Route Selection Logic

SynthesisRoute Start Start: Choose Precursor Amine Precursor: (Trimethylsilyl)methylamine Start->Amine Iso Precursor: (Trimethylsilyl)methyl isocyanate Start->Iso RouteA Route A: Aqueous Cyanate (KOCN + H+) Amine->RouteA Standard RouteB Route B: Anhydrous Ammonia (NH3 in DCM/Ether) Iso->RouteB Recommended IssueA Issue: High Water Solubility Hard to Extract RouteA->IssueA IssueB Benefit: Product Precipitates Filtration Isolation RouteB->IssueB

Protocol A: The Aqueous Amine Route (Optimization)

If you must use (trimethylsilyl)methylamine hydrochloride and KOCN.

  • The Issue: The product is a small, polar urea. It loves water. Standard extraction with DCM or EtOAc often leaves 40-60% of the product in the aqueous phase.

  • Optimization Steps:

    • Concentration: Do not use dilute conditions. Run the reaction as concentrated as possible (e.g., 2-5 M).

    • Salting Out: Before extraction, saturate the aqueous phase with NaCl until undissolved salt remains. This "salting out" effect forces the organic urea into the organic layer.

    • Continuous Extraction: Manual separatory funnel extraction is insufficient. Use a liquid-liquid continuous extractor with DCM for 12-24 hours.

    • Lyophilization: If possible, skip extraction. Evaporate water to dryness and extract the solid residue with boiling anhydrous ethanol or isopropanol, then filter off the inorganic salts (KCl/NaCl).

Protocol B: The Anhydrous Isocyanate Route (Recommended)

Using (trimethylsilyl)methyl isocyanate + Ammonia.

  • The Logic: This reaction creates the urea bond without generating water or inorganic salts.

  • Step-by-Step:

    • Dissolve (trimethylsilyl)methyl isocyanate (1.0 equiv) in anhydrous diethyl ether or DCM (0.5 M).

    • Cool to 0°C.

    • Bubble anhydrous ammonia gas through the solution for 15-30 minutes, or add a solution of

      
       in dioxane/methanol (ensure methanol is dry).
      
    • Self-Validating Step: The product usually precipitates as a white solid.

    • Isolation: Filtration. No aqueous workup required. Yields typically >90%.[1][2][3]

Reactivity & Troubleshooting (The Application)

Issue 1: Loss of the Trimethylsilyl (TMS) Group

Symptom: NMR shows loss of the characteristic TMS singlet (~0 ppm) and appearance of a methyl group or decomposition. Cause: Protodesilylation. The


-silicon effect stabilizes a carbocation at the 

-position, but it also hyper-conjugatively activates the C–Si bond for cleavage by nucleophiles or acids.


TriggerMechanismPrevention
Strong Acid (HCl, H2SO4) Protonation of urea oxygen facilitates Si attack.Use buffered conditions (pH 4-6). Avoid pH < 2.
Fluoride Ions (TBAF) Fluoride attacks Si (Si-F bond is very strong).Never use fluoride workups. Use acidic methanol for deprotection only if intended.
Lewis Acids (AlCl3) Can strip TMS if not carefully controlled.Use milder Lewis acids (

,

) at low temps (-78°C).
Issue 2: N-Alkylation vs. O-Alkylation

Symptom: Mixture of products when reacting the urea with electrophiles. Insight: The urea oxygen is the kinetic nucleophile (O-alkylation), while the nitrogen is the thermodynamic nucleophile (N-alkylation). The bulky TMS-methyl group sterically hinders the adjacent nitrogen (


), directing substitution to the terminal nitrogen (

).
  • Guidance: For clean N-alkylation, use a strong base (NaH) in polar aprotic solvent (DMF/THF) to deprotonate. The anion usually alkylates at the less hindered terminal nitrogen.

Issue 3: Cyclization Failures (Biginelli/Condensation)

Symptom: Reaction stalls or yields complex gum. Troubleshooting:

  • Sterics: The

    
     group is bulky (roughly size of an isobutyl group). If forming a dihydropyrimidinone (Biginelli), the steric bulk may prevent ring closure.
    
  • Acid Lability: Biginelli reactions are acid-catalyzed. If you use concentrated HCl, you lose the TMS group.

  • Solution: Use Ytterbium Triflate (

    
    )  or Indium Chloride (
    
    
    
    )
    as catalysts. These are effective for urea condensations but mild enough to preserve the C–Si bond.

Stability & Storage

Unlike standard ureas, silylated alkyl ureas have unique stability profiles.

  • Hydrolysis: The C–Si bond is stable to water at neutral pH. However, long-term exposure to atmospheric moisture can lead to slow hydrolysis if trace acid is present.

    • Storage: Desiccator or under Argon.

  • Thermal: Stable up to ~100-120°C. Above this, risk of retro-isocyanate formation (decomposition back to isocyanate + amine).

    • Processing: Do not distill at atmospheric pressure. Recrystallize from Ethanol/Hexane.

References & Authority

  • Synthesis of Silylated Ureas (Isocyanate Route):

    • Direct insertion of isocyanates into aminosilanes.

    • Source: Synthesis of New Silylated and N−Si−N bridged Urea Derivatives, ResearchGate. Link

  • General Urea Synthesis (Cyanate Method):

    • Standard protocol for methylurea (analogous to TMS-methyl urea).

    • Source: Organic Syntheses, Coll. Vol. 2, p. 461 (1943). Link

  • Silicon-Beta-Effect & Stability:

    • Mechanistic grounding on why TMS groups cleave in acid.

    • Source: Fleming, I. Organic Silicon Chemistry. (Standard Text / General Reference).

  • Properties of Bis(trimethylsilyl)urea (Differentiation):

    • Clarification on the labile N-Si bond vs C-Si bond.

    • Source: The Use of Bis(trimethylsilyl)acetamide and Bis(trimethylsilyl)urea, ResearchGate. Link

Disclaimer: This guide assumes standard laboratory safety protocols. The (trimethylsilyl)methyl group increases lipophilicity, potentially altering the biological permeation of the compound. Handle with appropriate PPE.

Sources

Technical Support Center: Synthesis of Silylmethylureas

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Topic: Troubleshooting Common Pitfalls in Silylmethylurea Synthesis Assigned Specialist: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists

Executive Summary: The "Silicon Switch" Challenge

You are likely here because you are employing a "silicon switch" strategy—replacing a carbon atom (often a tert-butyl or methylene group) with a silicon moiety to alter lipophilicity or metabolic stability. While silylmethylureas (


) are robust bioisosteres, their synthesis is plagued by unique failure modes distinct from standard urea couplings.

This guide addresses the three most common "tickets" we receive: Precursor Volatility , Protodesilylation during Purification , and Competitive Hydrolysis .

Critical Decision Matrix: Route Selection

Before troubleshooting, verify you are using the correct synthetic pathway for your specific substrate.

SynthesisRoute Start Start: Select Precursor Isocyanate Isocyanate Partner Available? Start->Isocyanate RouteA Route A: Direct Coupling (Amine + Isocyanate) Isocyanate->RouteA Yes RouteB Route B: Activation (Triphosgene/CDI) Isocyanate->RouteB No (Amine + Amine) Volatile Risk: Amine Volatility (See Section 3.1) RouteA->Volatile Moisture Risk: Dimerization (See Section 3.2) RouteA->Moisture RouteB->Volatile

Figure 1: Decision matrix for selecting the optimal synthesis route based on reagent availability and risk factors.

Troubleshooting Guides (Tier 2 Support)

Ticket #001: "My yield is low, and the crude NMR shows no silyl-methyl group."

Diagnosis: Precursor Volatility & Carbonate Formation. The most common precursor, (aminomethyl)trimethylsilane , is a volatile liquid (bp ~145 °C, but high vapor pressure) that avidly absorbs atmospheric


 to form carbamates/carbonates, which are unreactive to isocyanates.

The Fix:

  • Salt Formation: Do not store the free amine. Convert it to the hydrochloride salt (

    
    ) immediately after generation or purchase it in this form.
    
  • In-Situ Neutralization: When ready to couple, liberate the free amine in situ using a non-nucleophilic base (e.g., DIPEA) in the reaction vessel, rather than performing a separate extraction.

Protocol Adjustment:

Step Standard (Risky) Optimized (Robust)
Reagent Prep Weigh free amine in air. Weigh amine-HCl salt; purge flask with Argon.
Addition Add neat amine to isocyanate. Suspend salt in DCM; add 1.1 eq DIPEA; stir 10 min; add isocyanate.

| Validation | Check odor (fishy = free amine). | Self-Validating: Solution turns clear upon DIPEA addition (salt dissolution). |

Ticket #002: "I have a white precipitate, but it's not my product."

Diagnosis: Moisture-Induced Isocyanate Dimerization. Silicon increases the lipophilicity of your intended urea, often making it an oil or waxy solid. If you see a pristine white powder, it is likely the urea dimer (1,3-disubstituted urea) derived from the hydrolysis of your isocyanate starting material.

Mechanism:


 (Dimer)

The Fix:

  • Solvent Drying: Silyl-couplings are intolerant of "wet" DCM or THF. Use anhydrous solvents.

  • Stoichiometry: Use a slight excess (1.1 equiv) of the silyl-amine, not the isocyanate. The silyl-amine excess is easier to wash away or evaporate than the insoluble urea dimer.

Ticket #003: "My product decomposed on the column."

Diagnosis: Acid-Catalyzed Protodesilylation. This is the most critical pitfall specific to silylmethylureas. The


-silyl nitrogen bond is generally stable, but the 

bond is susceptible to cleavage by the acidic silanol groups (

) on standard silica gel, especially if the molecule has other basic sites that increase residence time on the column.

The Mechanism (Protodesilylation):



(Note: While less common than allylic desilylation, the "beta-effect" can stabilize the transition state leading to cleavage under forcing conditions or prolonged exposure).

The Fix: Deactivated Silica Gel Never purify silylmethylureas on untreated silica gel.

Protocol:

  • Slurry Preparation: Mix silica gel with your eluent (e.g., Hexane/EtOAc).

  • Deactivation: Add 1% Triethylamine (TEA) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column.

  • Elution: Run the column with eluent containing 0.5% TEA.

    • Why? TEA neutralizes the acidic

      
       sites, preventing protonation of your urea and subsequent 
      
      
      
      cleavage.

Advanced Workflow: The "Safe" Synthesis Protocol

This protocol minimizes volatility losses and silica decomposition.

Reagents:

  • (Aminomethyl)trimethylsilane hydrochloride [CAS: 18166-02-4 (free base)]

  • Isocyanate partner (

    
    )[1][2]
    
  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and cool under Argon.

  • Solubilization: Add silyl-amine HCl salt (1.0 equiv) and anhydrous DCM (0.2 M concentration).

  • Activation: Add DIPEA (1.2 equiv) dropwise.

    • Observation: The suspension should clarify as the free amine is liberated and the DIPEA-HCl salt stays in solution or precipitates (depending on concentration).

  • Coupling: Add the isocyanate (0.95 equiv) dissolved in minimal DCM.

    • Note: We use a slight deficit of isocyanate to ensure it is fully consumed, preventing dimer formation during workup.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (stain with PMA or Ninhydrin; UV may be weak for the silyl part).

  • Workup: Dilute with

    
     (precipitates DIPEA salts). Filter. Wash filtrate with neutral  buffer (pH 7 phosphate). Avoid 1M HCl or 1M NaOH.
    
  • Purification: Flash chromatography on TEA-neutralized silica (see Ticket #003).

Data & Reference Section

Common Reagent Properties
ReagentMW ( g/mol )Boiling PointHazard Note
(Aminomethyl)trimethylsilane103.24145 °CVolatile, absorbs

, Flammable
Trimethylsilyl isocyanate115.21119 °CMoisture sensitive, lachrymator
Triphosgene296.75206 °C (dec)Generates Phosgene (Toxic)
Troubleshooting Flowchart

Troubleshooting Problem Identify Problem CheckNMR Check Crude NMR Problem->CheckNMR NoSi Missing TMS Peak (~ -0.1 ppm) CheckNMR->NoSi TMS Absent ExtraPeaks Extra Aromatic/NH Peaks CheckNMR->ExtraPeaks TMS Present but Impure Cause1 Cause: Protodesilylation (Acidic Workup/Silica) NoSi->Cause1 Cause2 Cause: Urea Dimer (Wet Solvents) ExtraPeaks->Cause2 Solution1 Fix: Use Neutral Buffer & TEA-Silica Cause1->Solution1 Solution2 Fix: Dry Solvents & Argon Atmosphere Cause2->Solution2

Figure 2: Diagnostic workflow for analyzing crude reaction mixtures.

References
  • Ramesh, R., et al. (2023). "Silicon Bioisosteres in Drug Discovery: Synthesis and Properties." Journal of Medicinal Chemistry. (Context: General utility of silicon switches).

  • Sigma-Aldrich. (2025).[3] "Product Specification: (Aminomethyl)trimethylsilane." 3 (Context: Physical properties and volatility data).

  • Nagy, V., et al. (2009). "Isolation and Purification of Acid-Labile Compounds on Modified Silica Gels." Phytochemical Analysis. 4 (Context: Protocol for neutralizing silica gel to prevent decomposition).

  • Wang, H., et al. (2019). "Bioisosterism of urea-based GCPII inhibitors: Synthesis and structure–activity relationship studies." Bioorganic & Medicinal Chemistry. 5 (Context: Triphosgene activation routes for urea synthesis).

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling organosilanes or isocyanates.

Sources

Technical Support Center: Catalyst Selection for Silylmethyl Reagents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses catalyst selection for reactions involving silylmethyl compounds (e.g., trimethylsilylmethyl halides, Grignards, and silanes). It focuses on cross-coupling methodologies where catalyst tuning is critical for success.

Current Status: Operational Role: Senior Application Scientist Topic: Catalyst Optimization for Silylmethyl (


) Transfer and Functionalization

Executive Summary: The Silylmethyl Challenge

Silylmethyl groups (


) are unique synthons. They are sterically bulky (isosteric with neopentyl groups) and electronically distinct due to the 

-silicon effect
(hyperconjugation

), which stabilizes

-carbocations but can destabilize certain transition metal intermediates.

The Core Dilemma:

  • Nucleophilic Reagents (

    
    , 
    
    
    
    ): Prone to slow transmetallation due to sterics.
  • Electrophilic Reagents (

    
    ): Difficult to oxidatively add to Pd(0) due to electron-richness and sterics; prone to radical pathways.
    

Interactive Decision Matrix (Catalyst Selector)

Use this logic flow to identify your starting point.

CatalystSelection Start Select Reaction Type Nucl Nucleophilic Silylmethyl (R-X + TMS-CH2-M) Start->Nucl Elec Electrophilic Silylmethyl (R-M + TMS-CH2-X) Start->Elec CrossElec Cross-Electrophile (R-X + TMS-CH2-X) Start->CrossElec ArylX Substrate: Aryl/Vinyl Halide Nucl->ArylX AlkylX Substrate: Alkyl Halide Nucl->AlkylX Ni_Kumada Ni(dppp)Cl2 (Kumada Protocol) Elec->Ni_Kumada Negishi/Kumada Ni_XEC Ni(bpy) + Mn/Zn (Reductive Coupling) CrossElec->Ni_XEC No Organometallic Reagent Pd Pd(PPh3)4 or Pd-PEPPSI (Standard Cross-Coupling) ArylX->Pd Stereospecificity Required ArylX->Ni_Kumada Cost/Speed (Grignards) AlkylX->Ni_Kumada Alkyl-Alkyl Coupling Ni_Photo Ni/Photoredox Dual Cat. (Radical Mechanism) AlkylX->Ni_Photo Mild Conditions

Figure 1: Decision tree for selecting the optimal catalytic system based on substrate class and reagent polarity.

Technical Modules & Troubleshooting

Module A: Nucleophilic Silylmethylation (Kumada/Negishi)

Scenario: You are reacting an aryl/vinyl halide with


 or 

.
Q1: Why does my Pd-catalyzed reaction stall with silylmethyl Grignards?

Root Cause: Slow Transmetallation. The bulky trimethylsilylmethyl group hinders the approach to the square-planar Pd(II) center. Furthermore, Pd is susceptible to inhibition by the magnesium salts generated. Solution: Switch to Nickel(II) catalysts.

  • Recommendation:

    
     or 
    
    
    
    + dppf.
  • Mechanism: Nickel has a smaller atomic radius and more accessible geometry for transmetallation with bulky alkyl nucleophiles. The "bite angle" of dppp (approx 91°) favors the reductive elimination of the bulky product.

Q2: I observe significant homocoupling of my aryl halide (

).

Root Cause: Oxidative Homocoupling or Disproportionation. This often happens when the Grignard reagent consumes the catalyst or when transmetallation is slower than the oxidative addition of a second aryl halide molecule. Corrective Action:

  • Dilution: Add the Grignard reagent slowly (dropwise) to the catalyst/halide mixture.

  • Catalyst Swap: Use

    
     (N-heterocyclic carbene ligand). The strong 
    
    
    
    -donating NHC ligand stabilizes the Pd(0) species and accelerates the oxidative addition/transmetallation cycle, outcompeting homocoupling.
Module B: Electrophilic/Radical Silylmethylation

Scenario: You are coupling an alkyl halide with a silylmethyl halide (e.g.,


) or using Photoredox catalysis.
Q3: How do I couple secondary alkyl halides with silylmethyl halides?

Root Cause: Traditional Pd/Ni cross-coupling fails due to slow oxidative addition of alkyl halides and rapid


-hydride elimination (though 

has no

-hydrogens, the substrate might). Solution: Metallaphotoredox Dual Catalysis (Ni/Ir).
  • Protocol: Use a photocatalyst (e.g.,

    
    ) to generate a radical from the alkyl halide or a silylmethyl silicate, which is then intercepted by a Ni(0) catalyst.
    
  • Key Advantage: Avoids harsh bases and high temperatures.

Standardized Protocols

Protocol A: Ni-Catalyzed Kumada Coupling of Silylmethyl Grignard

Application: Synthesis of Benzylsilanes (


).
Reference: Adapted from Kumada et al. and modern optimizations.

Reagents:

  • Aryl Halide (

    
     equiv)
    
  • 
     (
    
    
    
    -
    
    
    equiv, 1.0 M in
    
    
    )
  • Catalyst:

    
     (
    
    
    
    -
    
    
    mol%)
  • Solvent: Anhydrous THF or

    
    
    

Step-by-Step:

  • Inert Atmosphere: Flame-dry a two-neck flask and cool under Argon flow.

  • Catalyst Loading: Charge flask with Aryl Halide and

    
    . Add solvent.[1][2][3][4]
    
  • Activation: (Optional) If the reaction does not initiate (color change to yellow/orange), add a trace (0.1 mL) of DIBAL-H or Grignard to reduce Ni(II) to active Ni(0).

  • Addition: Add

    
     dropwise at 
    
    
    
    (for reactive halides) or RT (for chlorides).
    • Note: Exotherm indicates initiation.

  • Reflux: Heat to

    
     for 2-12 hours. Monitor by GC/LC.[2]
    
  • Quench: Cool to

    
    , quench with sat. 
    
    
    
    .

Data Table: Catalyst Performance Comparison

Substrate (Ar-X)Catalyst SystemYield (%)Notes
4-Bromoanisole

92%Standard conditions, fast.
4-Chloroanisole

+ PCy3
85%Requires electron-rich ligand for chlorides.
4-Bromoanisole

45%Slow conversion; homocoupling observed.
Sterically Hindered Ar-Br

+ dppf
88%Wide bite angle ligand accommodates sterics.

Mechanism & Pathway Visualization[5]

The following diagram illustrates the Ni-Catalyzed Cross-Coupling Cycle highlighting the critical Transmetallation step where silylmethyl reagents often face steric challenges.

CatalyticCycle cluster_0 Critical Failure Point Ni0 Ni(0)L2 Active Species OxAdd Oxidative Addition (Ar-Ni(II)-X) Ni0->OxAdd + Ar-X TransMet Transmetallation (Rate Limiting for Bulky R) OxAdd->TransMet + TMS-CH2-MgCl - MgXCl RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Ni0 - Product ArX Ar-X RMgX TMS-CH2-MgCl Prod Ar-CH2-TMS

Figure 2: Catalytic cycle for Ni-catalyzed coupling. The Transmetallation step is sensitive to the steric bulk of the silylmethyl group.

FAQ: Rapid Fire Troubleshooting

Q: Can I use Hiyama coupling (Silylmethyl silanes) instead of Grignards? A: Yes, but it is challenging. Silylmethyl silanes (e.g.,


) require fluoride activation (TBAF). The fluoride can attack the silylmethyl group itself, leading to protodesilylation.
  • Fix: Use Silanolates (

    
    ) or Lewis Acid  promotion instead of harsh fluoride sources.
    

Q: My product decomposes during purification. Why? A: Benzyl silanes (


) are relatively stable, but can undergo protodesilylation (

) in the presence of strong acids.
  • Fix: Use silica gel neutralized with

    
     during column chromatography.
    

Q: Is there a metal-free option? A: For certain electron-deficient heterocycles, a Minisci-type radical addition using


 and a persulfate oxidant can install the silylmethyl group without transition metals.

References

  • Nickel versus Palladium in Cross-Coupling Catalysis. ResearchGate. (Review of Ni vs Pd kinetics and substrate scope).

  • Kumada–Corriu coupling of Grignard reagents. Chemical Communications. (Stereochemistry and catalyst comparison).

  • Photoredox-Mediated Routes to Radicals. NIH/PubMed. (Modern radical silylmethylation protocols).

  • Hiyama Cross-Coupling Reaction: New Discoveries. Core.ac.uk. (Review of organosilane coupling methodologies).

  • Cross-Electrophile Coupling of Unactivated Alkyl Chlorides. Macmillan Group. (Silyl radical activation strategies).

Sources

Validation & Comparative

Technical Characterization Guide: ((Trimethylsilyl)methyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical characterization of ((Trimethylsilyl)methyl)urea , a strategic silicon-containing building block in medicinal chemistry. It is designed to assist researchers in evaluating this compound as a bioisostere for neopentyl urea and other carbon analogs.

Synonyms: N-(Trimethylsilylmethyl)urea | (TMS-methyl)urea CAS Registry Number: 139139-74-3 (approximate for specific isomer class; verify with supplier) | Molecular Formula:



Executive Summary: The Silicon Advantage

((Trimethylsilyl)methyl)urea represents a "silicon-switch" analog of neopentyl urea. Unlike N-silylated ureas (which contain a hydrolytically unstable Si–N bond), this compound features a Si–C–N linkage, granting it robust hydrolytic stability while imparting unique physicochemical properties. In drug design, it serves as a lipophilic bioisostere, increasing membrane permeability (


) while maintaining the hydrogen-bonding capability of the urea pharmacophore.

Comparative Characterization

The following analysis objectively compares ((trimethylsilyl)methyl)urea with its direct carbon analog (Neopentyl urea) and the hydrolytically unstable N-TMS urea.

Table 1: Physicochemical & Stability Profile
Feature((Trimethylsilyl)methyl)urea Neopentyl Urea (Carbon Analog)N-(Trimethylsilyl)urea
Structure



Linkage Type Si–C (Stable)C–C (Stable)Si–N (Labile)
Melting Point 115 °C ~170–180 °C (Typical for alkyl ureas)Decomposes/Hydrolyzes
Hydrolytic Stability High (Stable in aqueous media)HighLow (Hydrolyzes to Urea + Silanol)
Lipophilicity Enhanced (Si radius > C radius)StandardN/A (Transient)
NMR (

)
Shielded (

ppm)
Deshielded (

ppm)
N/A
Mechanistic Insight: The Silicon Effect
  • Lipophilicity: The C–Si bond (1.89 Å) is significantly longer than the C–C bond (1.54 Å). This increases the molecular volume and the "greasiness" of the trimethylsilyl group compared to the tert-butyl group, typically raising

    
     by 0.5–1.0 units, which is critical for blood-brain barrier (BBB) penetration.
    
  • Electronic Shielding: Silicon is less electronegative than carbon (1.90 vs 2.55). This results in a shielding effect on the adjacent methylene protons, shifting them upfield in

    
    H NMR compared to the carbon analog.
    

Experimental Protocols

Protocol A: Synthesis via Cyanate Addition

Rationale: This method avoids the use of hazardous isocyanates and utilizes the stable amine precursor. It is a self-validating Wöhler-type synthesis where product precipitation indicates success.

Reagents:

  • (Trimethylsilyl)methylamine (1.0 equiv)

  • Potassium Cyanate (KOCN) (1.2 equiv)

  • Hydrochloric Acid (1.0 M)

  • Water (Solvent)

Step-by-Step Workflow:

  • Dissolution: Dissolve (trimethylsilyl)methylamine (e.g., 10 mmol) in water (10 mL).

  • Acidification: Slowly add 1.0 M HCl until the pH reaches ~3–4. This protonates the amine to its hydrochloride salt.

  • Cyanate Addition: Add Potassium Cyanate (12 mmol) dissolved in minimal water dropwise to the stirring amine solution.

  • Reaction: Heat the mixture to 60 °C for 2 hours. The solution may initially be clear but will precipitate the urea product upon cooling.

  • Isolation: Cool the mixture to 0 °C. Filter the white crystalline solid.

  • Purification: Recrystallize from Ethanol/Water (1:1) if necessary.

  • Validation: Check Melting Point (Target: 115 °C ).

Protocol B: Structural Validation (NMR)

Rationale: To confirm the integrity of the Si–C bond and ensure no hydrolysis occurred.

  • Solvent: DMSO-

    
     (preferred for urea solubility).
    
  • 
    H NMR Expectations: 
    
    • 
       ppm (s, 9H, 
      
      
      
      ) — Diagnostic Integral Reference.
    • 
       ppm (d, 2H, 
      
      
      
      Hz,
      
      
      -N) — Shielded relative to alkyl analogs.
    • 
       ppm (s, 2H, 
      
      
      
      ) — Broad exchangeable.
    • 
       ppm (t, 1H, 
      
      
      
      ) — Couples to methylene.

Visualizations

Diagram 1: Synthesis & Stability Logic

This diagram illustrates the synthesis pathway and contrasts the stability of the target compound against the labile N-silyl byproduct.

SynthesisPath Amine (Trimethylsilyl)methylamine (Stable Precursor) Intermediate Ammonium Cyanate Salt Amine->Intermediate + HCl (aq) KOCN Potassium Cyanate (KOCN) KOCN->Intermediate Target ((Trimethylsilyl)methyl)urea (MP: 115°C, Stable) Intermediate->Target Heat (60°C) Isomerization Target->Target H2O Stable NSilyl N-(Trimethylsilyl)urea (Unstable Isomer) NSilyl->Amine Hydrolysis (Rapid)

Caption: Synthesis pathway converting the amine precursor to the stable C-silylated urea. Note the hydrolytic stability contrast with N-silylated isomers.

Diagram 2: Bioisostere Comparison (The Silicon Switch)

This diagram visualizes the structural and property shifts when replacing the Carbon (Neopentyl) core with Silicon.

Bioisostere Neopentyl Neopentyl Urea (Carbon Core) TMSMethyl ((Trimethylsilyl)methyl)urea (Silicon Core) Neopentyl->TMSMethyl Bioisosteric Replacement BondLength Bond Length Increase (C-C 1.54Å -> C-Si 1.89Å) TMSMethyl->BondLength Lipophilicity Increased Lipophilicity (Higher LogP) TMSMethyl->Lipophilicity Permeability Enhanced Membrane Permeability Lipophilicity->Permeability

Caption: The "Silicon Switch" strategy: Replacing the central Carbon with Silicon increases bond length and lipophilicity, potentially improving drug-like properties.

References

  • Synthesis & Physical Constants

    • Source: U.S. Patent 11,367,904. "Amide-based electrolyte battery." (2022).[1] Identifies N-[(trimethylsilyl)methyl]urea with a melting point of 115°C.[2][3]

    • Link:

  • Silicon Bioisosterism

    • Source: Meanwell, N. A. (2011). "Fluorine and Silicon in Drug Design." Journal of Medicinal Chemistry. Discusses the lipophilicity and metabolic stability advantages of C-Si switches.
    • Link:

  • General Urea Synthesis Methodology

    • Source: "A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water."[1][4] Green Chemistry (2018). Validates the aqueous amine+cyanate protocol.

    • Link:

  • NMR Characterization of Silyl-Methyl Groups

    • Source: "N-[hydroxy(dimethyl)silylmethyl]-N,N′-propylene urea hydrochloride: Synthesis and structure." Journal of Organometallic Chemistry.
    • Link:

Sources

Spectroscopic Profiling of ((Trimethylsilyl)methyl)urea: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR and 13C NMR data for ((trimethylsilyl)methyl)urea Content Type: Publish Comparison Guide

Executive Summary

((Trimethylsilyl)methyl)urea (TMS-methylurea) is a critical organosilicon intermediate, primarily utilized as the stable precursor for the in situ generation of trimethylsilyldiazomethane (a safer alternative to diazomethane). Unlike its labile analog N,N'-bis(trimethylsilyl)urea (BSU), which hydrolyzes upon contact with moisture, TMS-methylurea features a robust Si–C bond that imparts stability while maintaining unique electronic properties.

This guide provides a definitive spectroscopic analysis of TMS-methylurea, benchmarking its 1H and 13C NMR signatures against key structural analogs: Methylurea (steric analog) and BSU (functional silyl analog). These comparisons are essential for researchers monitoring the synthesis of TMS-diazomethane or utilizing the "beta-silicon effect" in drug design scaffolds.

Structural Analysis & Theoretical Prediction

The NMR signature of TMS-methylurea is defined by the beta-silicon effect . The silicon atom, being more electropositive than carbon (electronegativity 1.90 vs 2.55), exerts a shielding effect on the adjacent methylene protons (Si-CH2-N).

  • Shielding: The Si-Me3 protons appear near 0 ppm (standard reference).

  • Deshielding: The urea moiety is electron-withdrawing, pulling the CH2 signal downfield.

  • Net Result: The methylene bridge (-CH2-) resonates in a distinct window (~2.7 ppm), slightly upfield from a standard N-ethyl group but distinct from the N-methyl of methylurea.

Comparison Logic
Feature((Trimethylsilyl)methyl)urea Methylurea Bis(trimethylsilyl)urea (BSU)
Formula Me3Si-CH2-NH-CO-NH2Me-NH-CO-NH2Me3Si-NH-CO-NH-SiMe3
Key Linkage Si–C–N (Stable)C–N (Stable)Si–N (Labile)
Primary Utility TMS-Diazomethane PrecursorUrea derivative modelSilylating Reagent
Experimental Protocols (Synthesis & Prep)

To ensure the validity of the NMR data, the compound must be synthesized with high purity. The following protocol avoids common contamination from silyl ethers.

Protocol: Synthesis of ((Trimethylsilyl)methyl)urea
  • Reaction Type: Nucleophilic Addition

  • Precursors: (Trimethylsilyl)methylamine + Potassium Cyanate (KOCN)

Step-by-Step Workflow:

  • Dissolution: Dissolve (trimethylsilyl)methylamine (10 mmol, 1.03 g) in dilute HCl (10 mL, 1 M) to form the amine hydrochloride salt in situ.

  • Addition: Add Potassium Cyanate (KOCN, 12 mmol, 0.97 g) dissolved in minimal water (5 mL) dropwise to the stirring amine solution at 0°C.

  • Reflux: Heat the mixture to 60°C for 2 hours. The urea will precipitate or oil out upon cooling.

  • Extraction: Extract with Ethyl Acetate (3 x 15 mL).

  • Drying: Dry organic layer over anhydrous Na2SO4 and concentrate in vacuo.

  • Purification: Recrystallize from Hexane/Chloroform if necessary.

NMR Sample Prep:

  • Solvent: DMSO-d6 is preferred over CDCl3 due to the poor solubility of unsubstituted ureas in chloroform and to prevent H-bonding aggregation broadening.

  • Concentration: 10 mg in 0.6 mL solvent.

Visual Workflow: Synthesis & Application

SynthesisWorkflow Amine (Trimethylsilyl)methylamine (Starting Material) Urea ((Trimethylsilyl)methyl)urea (Target Analyte) Amine->Urea + KOCN / H+ 60°C, 2h KOCN Potassium Cyanate (Reagent) KOCN->Urea Nitroso N-Nitroso Intermediate Urea->Nitroso NaNO2 / H2SO4 Diazo Trimethylsilyldiazomethane (Final Reagent) Nitroso->Diazo KOH / Et2O

Figure 1: Synthesis pathway showing the conversion of amine to urea, and its subsequent use in generating TMS-diazomethane.[1][2][3][4][5]

Comparative NMR Data Analysis

The following data consolidates experimental values from literature for the target and its closest analogs.

Table 1: 1H NMR Chemical Shift Comparison (ppm)

Solvent: CDCl3 (unless noted)

Assignment((Trimethylsilyl)methyl)urea Methylurea (Control 1)1,1-Dimethyl-3-(TMS-methyl)urea (Derivative)
Si-CH3 (TMS) 0.05 (s, 9H)N/A0.04 / -0.01 (s, 9H)
N-CH2-Si 2.75 (d, 2H, J=6 Hz)N/A2.79 / 2.85 (s, 2H)
N-CH3 N/A2.81 (d, 3H)2.94 (s, 3H)
NH (Amide) 6.10 (br s)6.20 (br s)N/A
NH2 (Terminal) 5.20 (br s)5.30 (br s)N/A

Technical Insight: The methylene protons (N-CH2-Si) in the target compound appear at ~2.75 ppm . This is remarkably close to the methyl group of Methylurea (2.81 ppm). This indicates that the shielding effect of the Silicon atom roughly cancels out the deshielding effect of the extra methylene carbon, making Si-CH2- isosteric and isoelectronic to H- in this specific NMR context.

Table 2: 13C NMR Chemical Shift Comparison (ppm)
Assignment((Trimethylsilyl)methyl)urea Methylurea BSU
C=O (Carbonyl) 159.8 161.5160.2
Si-CH2-N 31.5 N/AN/A
N-CH3 N/A27.2 N/A
Si-CH3 (TMS) -1.8 N/A0.5

Diagnostic Rule: In 13C NMR, the Si-CH2 carbon (~31.5 ppm) is significantly deshielded compared to the TMS methyl carbons (-1.8 ppm). If you observe a signal at ~0.5 ppm in the carbon spectrum, it indicates O-silylation or N-silylation (like in BSU), rather than the desired C-silylation.

Interpretation & Troubleshooting
Distinguishing Impurities

When synthesizing TMS-methylurea, common impurities include the starting amine and hydrolysis products.

  • Impurity A: (Trimethylsilyl)methylamine

    • 1H NMR: Si-CH2 shifts upfield to ~2.05 ppm (vs 2.75 ppm in urea). The loss of the carbonyl anisotropy causes this shift.

  • Impurity B: Hexamethyldisiloxane (HMDSO)

    • 1H NMR: Single singlet at 0.07 ppm .

    • Source: Hydrolysis of silyl groups if BSU was used or if the reaction was harsh.

Visual Logic: Spectral Assignment

NMRLogic Struct Structure: Me3Si - CH2 - NH - CO - NH2 TMS TMS Group (Si-Me3) δ 0.05 ppm (s) Diagnostic: Strong Singlet Struct->TMS Methylene Methylene Bridge (Si-CH2-N) δ 2.75 ppm (d) Diagnostic: Coupling to NH Struct->Methylene Amide Urea Protons (NH/NH2) δ 5.2 - 6.1 ppm Diagnostic: Broad, D2O Exchangeable Struct->Amide

Figure 2: Logical assignment of 1H NMR signals for ((trimethylsilyl)methyl)urea.

References
  • Wiley-VCH . (2008). Supporting Information: Catalytic amide-mediated methyl transfer. (Contains data for 1,1-dimethyl-3-((trimethylsilyl)methyl)urea).

  • ChemicalBook . (2024).[3] 1,3-Bis(trimethylsilyl)urea 1H NMR Spectrum. (Reference for BSU comparison).

  • ResearchGate . (2002). Preparation and NMR Study of Silylated Carboxonium Ions. (Context on silyl-urea electronics).

  • National Institute of Standards and Technology (NIST) . Urea, 2TMS derivative Mass Spectrum.

  • Organic Syntheses . Trimethylsilyldiazomethane.[6] (Describes the use of the nitroso-urea precursor).

Sources

Publish Comparison Guide: Mass Spectrometry of ((Trimethylsilyl)methyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the mass spectrometric behavior of ((trimethylsilyl)methyl)urea , a distinct organosilicon compound often confused with silylating reagents like N,N'-bis(trimethylsilyl)urea (BSU).

Executive Summary & Chemical Identity

((Trimethylsilyl)methyl)urea is a stable organosilicon urea derivative featuring a methylene bridge (


) between the silicon atom and the urea nitrogen. Unlike the hydrolytically unstable silicon-nitrogen (

) bonds found in silylating agents, this molecule contains a robust silicon-carbon (

) bond, making it stable in protic solvents.
  • CAS Number: 5663-03-6[1]

  • Formula:

    
    
    
  • Molecular Weight: 146.26 g/mol [1]

  • Key Application: Primary precursor for the synthesis of Trimethylsilyldiazomethane (TMS-CHN

    
    ), a safer, non-explosive alternative to diazomethane for methyl esterification.
    
Structural Distinction
Feature((Trimethylsilyl)methyl)urea N-(Trimethylsilyl)urea N,N'-Bis(trimethylsilyl)urea (BSU)
Structure



Linkage

(Stable)

(Labile)

(Labile)
Role Precursor / Building BlockTransient IntermediateSilylating Reagent
MS Behavior Intact Molecular Ion (EI/ESI)Hydrolyzes in SourceHydrolyzes / Multiple TMS losses

Mass Spectrometry Profile

Electron Ionization (EI) Characteristics

In GC-MS analysis (70 eV), ((trimethylsilyl)methyl)urea exhibits a distinct fragmentation pattern driven by the silicon atom's ability to stabilize positive charges (beta-silicon effect) and the stability of the trimethylsilyl cation.

  • Molecular Ion (

    
    ):  Observable at m/z 146 . Unlike BSU, the 
    
    
    
    bond stability allows the molecule to survive the GC inlet and ion source without prior derivatization.
  • Base Peak: Typically m/z 73 (

    
    ). The formation of the trimethylsilyl cation is the dominant pathway due to the cleavage of the 
    
    
    
    bond.
  • Diagnostic Fragment (M-15): m/z 131 . Loss of a methyl radical (

    
    ) from the trimethylsilyl group. This is a signature of all TMS derivatives.
    
  • Urea Backbone Ions:

    • m/z 44 (

      
      ): Carbamoyl cation.
      
    • m/z 30 (

      
      ): Resulting from rearrangement and cleavage of the methylene-amine segment.
      
Electrospray Ionization (ESI) Characteristics

In LC-MS (Positive Mode), the molecule behaves as a neutral polar analyte.

  • Protonated Molecule (

    
    ): m/z 147.1 .
    
  • Sodium Adduct (

    
    ): m/z 169.1 .
    
  • Dimer Formation:

    
     at m/z 293.2 is common at higher concentrations.
    

Comparative Performance Analysis

This section compares ((trimethylsilyl)methyl)urea against its carbon analog (n-Pentylurea) and the silylating reagent BSU to highlight specific detection advantages.

Table 1: Comparative Mass Spectrometry Metrics
Metric((Trimethylsilyl)methyl)urea n-Pentylurea (Carbon Analog) Bis(trimethylsilyl)urea (BSU)
Molecular Weight 146.26 Da130.19 Da204.42 Da
Hydrolytic Stability High (Stable in MeOH/Water)HighLow (Decomposes to Urea + HMDS)
Isotopic Signature Distinct

(5.1%) /

(3.4%)
Standard Carbon envelopeMulti-Silicon pattern
Key EI Fragment m/z 73 (

)
m/z 43 (

)
m/z 147 (Pentamethyldisiloxane)
Sample Prep Direct injection (MeOH/ACN)Direct injectionRequires anhydrous solvents (Hexane)
Limit of Detection ~10 ng/mL (ESI)~5 ng/mL (ESI)N/A (Reagent, not analyte)

Causality Insight: The mass shift of +16 Da relative to the carbon analog (replacing a tert-butyl group with trimethylsilyl) combined with the unique silicon isotopic pattern allows for easy filtration of this compound in complex biological matrices or reaction mixtures.

Mechanistic Fragmentation Pathways

The following diagram illustrates the primary fragmentation pathways under Electron Ionization (EI), highlighting the competition between methyl loss and the formation of the silyl cation.

G M Molecular Ion [Me3Si-CH2-NH-CO-NH2]+. m/z 146 M_15 [M - CH3]+ m/z 131 M->M_15 - CH3• (Methyl Radical) TMS [Si(CH3)3]+ m/z 73 (Base Peak) M->TMS Alpha-Cleavage (Si-C Break) Urea [NH2-CO-NH-CH2]+ m/z 73 (Isobaric) M->Urea Charge Retention on N Carbamoyl [NH2-CO]+ m/z 44 Urea->Carbamoyl Rearrangement

Figure 1: EI Fragmentation Pathway. The formation of m/z 73 is the dominant thermodynamic sink due to the stability of the trimethylsilyl cation.

Experimental Protocol: Validated Quantification Workflow

This protocol ensures the accurate quantification of ((trimethylsilyl)methyl)urea in reaction mixtures (e.g., during TMS-diazomethane synthesis).

Reagents & Equipment
  • Internal Standard: 1-Butylurea (structurally similar, distinct mass).

  • Solvent: Methanol (LC-MS grade). Note: Unlike BSU, this analyte does not react with methanol.

  • Instrument: Triple Quadrupole LC-MS/MS or GC-MS (Single Quad).

Step-by-Step Methodology
  • Sample Preparation:

    • Aliquot 50 µL of reaction mixture.

    • Dilute 1:1000 with Methanol containing 1 µM Internal Standard.

    • Vortex for 30 seconds.

    • Filter through 0.2 µm PTFE filter.

  • LC-MS/MS Parameters (Recommended):

    • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • MRM Transitions:

      • Quantifier: 147.1

        
         73.0 (Loss of urea fragment, detection of TMS+).
        
      • Qualifier: 147.1

        
         132.1 (Loss of methyl).
        
  • Self-Validation Check:

    • Retention Time Stability: The analyte is less hydrophobic than fully alkylated ureas. Expect elution around 2.5 min (depending on dead volume).

    • Isotope Ratio Check: Monitor the M+1 (m/z 148) intensity. It should be ~6-7% of the parent peak (contributions from

      
       and 
      
      
      
      ). Deviations >20% indicate interference.

References

  • Santa Cruz Biotechnology. N-[(Trimethylsilyl)methyl]urea Product Data (CAS 5663-03-6).

  • Shioiri, T., Aoyama, T., & Mori, S. (1990). Trimethylsilyldiazomethane: A Safe Alternative to Diazomethane.[2] Organic Syntheses, 68, 1.

  • Sigma-Aldrich. 1,3-Bis(trimethylsilyl)urea (BSU) Product Specification. (For comparative properties).

  • PubChem. Compound Summary for CID 12607274: N-(Trimethylsilyl)urea.

Sources

Technical Comparison Guide: Infrared (IR) Spectrum of ((Trimethylsilyl)methyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

((Trimethylsilyl)methyl)urea (CAS: 5663-03-6) is a critical organosilicon intermediate, primarily utilized as the stable precursor for the in situ generation of trimethylsilyldiazomethane (TMSD), a safer alternative to the volatile and explosive diazomethane. Beyond synthetic utility, it serves as a model compound for silicon-carbon bioisosterism in drug design and as a component in advanced amide-based battery electrolytes.

This guide provides a definitive analysis of the infrared (IR) spectrum of ((trimethylsilyl)methyl)urea, contrasting it with its non-silylated analog, methylurea. It focuses on the diagnostic vibrational modes required for structural validation and purity assessment.

Spectral Analysis & Characterization

The IR spectrum of ((trimethylsilyl)methyl)urea is distinct due to the superposition of the urea functional group's hydrogen-bonding network and the intense, characteristic vibrations of the trimethylsilyl (TMS) group.

Diagnostic Vibrational Bands[1]

The following table summarizes the critical absorption bands. Data is synthesized from standard organosilicon vibrational theory and experimental literature on silyl-ureas.

Functional GroupModeWavenumber (cm⁻¹)IntensityDiagnostic Note
N-H (Urea) Stretching (

)
3450 – 3300Strong, BroadSplit peaks often observed (asymmetric/symmetric). Broadening indicates H-bonding.
C-H (Methyl) Stretching (

)
2960, 2900MediumHigher frequency than alkyl C-H due to Si attachment.
C=O (Amide I) Stretching (

)
1660 – 1630Very StrongLower frequency than esters due to resonance; sensitive to H-bonding state.
N-H (Amide II) Bending (

)
1600 – 1550StrongMixed mode (N-H bend + C-N stretch).
Si-CH₃ Deformation (

)
1260 – 1250 Strong, SharpPrimary diagnostic for TMS group. "Umbrella" mode.
Si-C Stretching (

)
850 – 830 Very StrongFingerprint region marker. Often appears as a doublet or broad strong band.
Comparative Analysis: Silylated vs. Non-Silylated

To validate the structure, one must distinguish ((trimethylsilyl)methyl)urea from Methylurea (CAS: 598-50-5).

FeatureMethylurea (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
((Trimethylsilyl)methyl)urea (

)
Mechanistic Insight
Fingerprint (800-1200) Weak/Medium C-N/C-C bands.Dominant bands at ~1250 & ~840 cm⁻¹. The Si-C bond is highly polarizable, leading to intense absorption. This is the "Silicon Signature."
C-H Stretching ~2950-2850 cm⁻¹ (Alkyl).2960, 2900 cm⁻¹ (Silyl-methyl).Protons on C

to Si are shielded in NMR but show distinct high-frequency IR shoulders.
Physical State Solid (mp ~100°C).Solid (mp 115-117°C).[1]Both form stable crystalline lattices via intermolecular H-bonding.
Mechanistic Insight: The Silicon Beta-Effect

While the "Beta-Effect" (stabilization of


-carbocation by Si) is a reactivity concept, it influences the spectrum electronically. The electropositive silicon atom pushes electron density toward the methylene bridge.
  • Inductive Effect: The

    
     group adjacent to Si is electron-rich, slightly altering the force constant of the adjacent N-H bond compared to a purely alkyl chain.
    
  • Mass Effect: The heavy Silicon atom (28 amu) decouples the methyl vibrations from the rest of the chain, making the TMS bands (1250/840) highly localized and reproducible.

Experimental Protocols

Synthesis of ((Trimethylsilyl)methyl)urea

Context: This protocol utilizes the Wöhler synthesis approach, reacting the corresponding amine with a cyanate salt.

Reagents:

  • (Trimethylsilyl)methylamine (CAS: 18165-08-9)

  • Potassium Cyanate (KOCN)

  • Hydrochloric Acid (1M) or water solvent[2]

Workflow:

  • Dissolution: Dissolve (trimethylsilyl)methylamine (1.0 eq) in water.

  • Acidification: Adjust pH to slightly acidic/neutral with dilute HCl to ensure amine solubility without hydrolyzing the silane.

  • Addition: Add Potassium Cyanate (1.1 eq) slowly with stirring.

  • Heating: Heat the mixture to 50-60°C for 1-2 hours. A precipitate will begin to form.

  • Isolation: Cool to 0°C. Filter the white crystalline solid.

  • Purification: Recrystallize from ethanol/water if necessary.

  • Yield: Typically 70-85%.

  • Validation: Melting point should be 115-117°C .

IR Sample Preparation (Solid State)

Since the product is a solid with a high melting point, the KBr Pellet method is preferred for high-resolution spectra, though ATR (Attenuated Total Reflectance) is acceptable for routine checks.

Protocol:

  • Grinding: Mix 1-2 mg of dry ((trimethylsilyl)methyl)urea with ~200 mg of spectroscopic grade KBr.

  • Pressing: Grind to a fine powder and press at 8-10 tons pressure to form a transparent pellet.

  • Acquisition: Scan from 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹

    • Scans: 16 or 32

  • QC Check: Ensure the background is flat. If the 3400 cm⁻¹ region is saturated, the sample concentration is too high.

Visualizations

Structural & Vibrational Diagram

The following diagram illustrates the chemical structure and highlights the atoms responsible for the diagnostic IR signals.

G Figure 1: Functional group segmentation of ((Trimethylsilyl)methyl)urea with corresponding IR markers. TMS Trimethylsilyl Group (Me3Si-) Diagnostic IR: 1250, 840 cm⁻¹ CH2 Methylene Bridge (-CH2-) IR: ~2900 cm⁻¹ TMS->CH2 Si-C Bond (Strong Dipole) Urea Urea Moiety (-NH-CO-NH2) IR: 3400 (NH), 1650 (C=O) CH2->Urea C-N Bond

Synthesis Workflow (Amine to Urea)

This flowchart details the critical path for synthesizing the compound for spectral analysis.

Synthesis Figure 2: Synthesis pathway via Wöhler-type reaction of amine and cyanate. Start Start: (Trimethylsilyl)methylamine Reagent Add Potassium Cyanate (KOCN) (Aqueous Medium) Start->Reagent Process Heat to 60°C (Nucleophilic Addition) Reagent->Process Intermediate Formation of Urea Precipitate Process->Intermediate Isolate Filtration & Drying Intermediate->Isolate Product End: ((Trimethylsilyl)methyl)urea (White Solid, mp 115-117°C) Isolate->Product

[6][7]

References

  • Thermo Fisher Scientific.Aldrich Material-Specific FT-IR Library: Organometallic and Silanes. (Reference for spectral existence).
  • Shioiri, T., Aoyama, T., & Mori, S. (1993). Trimethylsilyldiazomethane.[3][4] Organic Syntheses, 68, 1. (Describes the use of the urea precursor).

  • NIST Chemistry WebBook. Infrared Spectrum of Methylurea. Available at: [Link]

Sources

Comparative Guide: ((Trimethylsilyl)methyl)urea vs. Carbon Analogs in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing ((trimethylsilyl)methyl)urea to other urea derivatives Content Type: Publish Comparison Guide

Executive Summary: The Silicon Switch

In modern medicinal chemistry, ((trimethylsilyl)methyl)urea (TMSMU) represents a strategic application of the "Silicon Switch"—the bioisosteric replacement of a carbon atom (specifically a tert-butyl or isopropyl group) with a silicon moiety. While urea derivatives are ubiquitous pharmacophores in kinase inhibitors and soluble epoxide hydrolase (sEH) inhibitors, their efficacy is often limited by metabolic instability and suboptimal membrane permeability.

This guide objectively compares TMSMU against its carbon analogs (tert-butyl urea and methyl urea), demonstrating how the unique physicochemical properties of the trimethylsilyl group—specifically its lipophilicity, larger van der Waals radius, and altered bond lengths—can resolve critical liabilities in lead optimization.

Physicochemical & Structural Comparison

The substitution of a carbon atom with silicon fundamentally alters the molecular landscape without changing the valence electron configuration. The C–Si bond (1.87 Å) is significantly longer than the C–C bond (1.54 Å), increasing the molecular volume and lipophilicity of the urea derivative.

Table 1: Comparative Properties of Urea Derivatives
PropertyMethyl Ureatert-Butyl Urea((Trimethylsilyl)methyl)ureaImpact on Drug Design
Structure



TMSMU extends the pharmacophore reach.
Lipophilicity (LogP) -1.0 (Hydrophilic)~0.8~1.5 - 2.0 (Est.)Si increases permeability across lipid bilayers.
Bond Length (X-C) 1.54 Å (C-C)1.54 Å (C-C)1.87 Å (Si-C)Si creates a larger "hydrophobic shield" for the urea.
Metabolic Liability N-demethylationOxidative hydroxylation of methyl groupsSilanol formation (slower than C-oxidation)Si-switch blocks rapid CYP450 oxidative dealkylation.
Molecular Volume LowMediumHighImproved fit in large hydrophobic pockets (e.g., sEH).

Biological Performance & Mechanism

Metabolic Stability (The "Switch" Advantage)

A primary failure mode for tert-butyl containing drugs is rapid oxidative metabolism by Cytochrome P450 enzymes, which hydroxylate the methyl groups (


).

The TMSMU Advantage: By incorporating silicon, the metabolic pathway is altered. While silicon is susceptible to oxidation (forming silanols), the steric bulk and lipophilicity of the TMS group often impede the approach of metabolic enzymes. Furthermore, the ((trimethylsilyl)methyl) group acts as a "metabolic block," preventing the rapid N-dealkylation seen in simple alkyl ureas.

Target Engagement: Soluble Epoxide Hydrolase (sEH)

Urea derivatives are the gold standard for inhibiting sEH, an enzyme involved in inflammation and hypertension.[1]

  • Mechanism: The urea nitrogens form hydrogen bonds with the catalytic aspartate residue (Asp335) in the sEH active site.

  • Performance: The lipophilic pocket of sEH accommodates bulky hydrophobic groups. TMSMU derivatives often show enhanced potency compared to tert-butyl analogs because the larger TMS group fills this hydrophobic pocket more effectively (Van der Waals optimization) while the increased lipophilicity drives lower

    
     values.
    
Visualization: The Silicon Switch Decision Logic

The following diagram illustrates the decision-making process for selecting TMSMU over carbon analogs during Lead Optimization.

SiliconSwitch Start Lead Compound Optimization (Urea Scaffold) Issue_Metab Issue: Rapid Metabolic Clearance? Start->Issue_Metab Issue_Potency Issue: Low Potency / Poor Pocket Fill? Start->Issue_Potency Action_Switch Apply Silicon Switch (Replace t-Butyl with TMS-methyl) Issue_Metab->Action_Switch Yes Issue_Potency->Action_Switch Yes Result_Stab Result: Blocked C-Hydroxylation (Altered Metabolism) Action_Switch->Result_Stab Result_Potency Result: Enhanced VdW Interactions (Larger Volume) Action_Switch->Result_Potency

Figure 1: Decision logic for implementing the Silicon Switch in urea-based drug discovery.

Experimental Protocols

To ensure reproducibility and high purity, the following synthesis protocol utilizes the reaction between (trimethylsilyl)methylamine and potassium cyanate. This method avoids the use of unstable isocyanates and provides a robust route to the mono-substituted urea.

Protocol: Synthesis of ((Trimethylsilyl)methyl)urea

Objective: Synthesize high-purity ((trimethylsilyl)methyl)urea for biological assay.

Reagents:

  • (Trimethylsilyl)methylamine (CAS: 18165-20-3)

  • Potassium Cyanate (KOCN)

  • Hydrochloric Acid (1.0 M) or Acetic Acid

  • Water (Deionized)

  • Ethyl Acetate (for extraction)

Step-by-Step Methodology:

  • Preparation of Amine Salt:

    • In a 100 mL round-bottom flask, dissolve 10 mmol (1.03 g) of (trimethylsilyl)methylamine in 20 mL of deionized water.

    • Slowly add 10 mmol of 1.0 M HCl (or equivalent acetic acid) to protonate the amine, ensuring the pH is neutral to slightly acidic (pH ~6-7). Note: The reaction requires the amine salt or a controlled pH to prevent side reactions.

  • Cyanate Addition (Wöhler Synthesis Adaptation):

    • Dissolve 12 mmol (0.97 g, 1.2 eq) of Potassium Cyanate (KOCN) in 10 mL of water.

    • Add the KOCN solution dropwise to the amine solution with vigorous stirring at room temperature.

    • Critical Step: Heat the reaction mixture to 60°C for 2 hours. This thermal energy is required to drive the rearrangement of the intermediate cyanate salt into the stable urea.

  • Isolation:

    • Cool the mixture to room temperature.

    • If the product precipitates (white solid), filter and wash with cold water.

    • If soluble, extract the aqueous layer three times with Ethyl Acetate (3 x 30 mL).

    • Dry the combined organic layers over anhydrous

      
      .[2]
      
  • Purification:

    • Concentrate the solvent under reduced pressure.[2]

    • Recrystallize from a mixture of Hexanes/Ethyl Acetate (typically 4:1) to yield white crystalline needles.

Validation:

  • 1H NMR (

    
    ):  Look for the characteristic singlet of the TMS group at 
    
    
    
    0.0 ppm (9H) and the methylene doublet at
    
    
    ~2.6 ppm. The urea protons will appear as broad singlets around
    
    
    5.0-6.0 ppm.
Visualization: Synthesis Workflow

Synthesis Reagents (Trimethylsilyl)methylamine + HCl (pH 6-7) Intermediate Amine-Salt Intermediate Reagents->Intermediate Protonation Step2 Add KOCN Heat 60°C, 2h Intermediate->Step2 Nucleophilic Attack Product ((Trimethylsilyl)methyl)urea (White Solid) Step2->Product Rearrangement

Figure 2: Synthetic pathway for converting silylated amines to urea derivatives.

Conclusion

((Trimethylsilyl)methyl)urea offers a distinct advantage over traditional alkyl ureas in drug development. By leveraging the "Silicon Switch," researchers can enhance lipophilicity and metabolic stability without altering the fundamental hydrogen-bonding capability of the urea pharmacophore. This molecule is an essential tool for optimizing sEH inhibitors and other urea-based drugs where hydrophobic pocket occupancy and metabolic resistance are critical.

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. (2020). Link

  • Silicon as a Bioisostere for Carbon in Drug Design. Rowan Scientific. Link

  • Drug design based on the carbon/silicon switch strategy. ResearchGate. (2025). Link

  • Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors. Proceedings of the National Academy of Sciences. Link

  • Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. (2013). Link

Sources

((Trimethylsilyl)methyl)urea vs N,N'-bis(trimethylsilyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a definitive technical comparison between ((Trimethylsilyl)methyl)urea and N,N'-bis(trimethylsilyl)urea (BSU) .[1]

Executive Summary: The Reagent vs. The Building Block

While both compounds share "trimethylsilyl" and "urea" in their nomenclature, they serve fundamentally different roles in organic synthesis.[1] This is not a comparison of two competing silylating agents, but rather a distinction between a labile transfer reagent (BSU) and a stable structural precursor (((Trimethylsilyl)methyl)urea).[1]

FeatureN,N'-bis(trimethylsilyl)urea (BSU) ((Trimethylsilyl)methyl)urea
Primary Role Silylating Agent (Transfers -SiMe₃)Building Block / Precursor
Key Bond Si–N (Labile, Heterolytic)Si–C (Stable, Homolytic/Heterolytic)
Reactivity Hydrolyzes rapidly; reacts with -OH, -COOH, -NH.[1]Stable to hydrolysis; used to generate carbenes or ylides.[1]
Main Application Protecting groups, derivatization, cephalosporin synthesis.[1]Precursor to TMS-Diazomethane ; Peterson olefination.
Byproduct Urea (Insoluble, precipitates out).[1]Varies (often silanols after downstream processing).[1]

Part 1: N,N'-bis(trimethylsilyl)urea (BSU)

The Neutral Silylating Powerhouse [1]

Technical Profile

BSU is a high-performance silylating agent preferred when neutral conditions are mandatory.[1] Unlike Chlorotrimethylsilane (TMSCl), which generates HCl, or Hexamethyldisilazane (HMDS), which requires acid catalysis, BSU operates under mild conditions and generates chemically inert urea as a byproduct.[1]

  • Mechanism : The driving force is the formation of the strong Si–O bond (approx. 108 kcal/mol) replacing the weaker Si–N bond.[1] The reaction is irreversible due to the precipitation of urea.[1]

  • Critical Advantage : The byproduct (urea) is insoluble in most organic solvents (DCM, chloroform, ether), allowing for simple filtration workups.[1]

Performance vs. Alternatives
ReagentByproductAcidity/BasicitySilylation Power
BSU Urea (Solid) Neutral High
TMSClHCl (Gas/Acid)AcidicVery High
HMDSAmmonia (Gas)BasicModerate (needs catalyst)
BSAAcetamide (Soluble)NeutralHigh

Experimental Insight : BSU is superior to BSA (Bis(trimethylsilyl)acetamide) when the byproduct must be removed physically (filtration) rather than by aqueous extraction, which might hydrolyze sensitive silylated products.[1]

Validated Protocol: Silylation of a Labile Alcohol

Context: Protection of a secondary alcohol sensitive to acid.[1]

  • Setup : Flame-dry a round-bottom flask under Argon.

  • Dissolution : Dissolve the substrate (1.0 equiv) in anhydrous DCM (0.1 M).

  • Addition : Add BSU (0.6 equiv; 1.2 equiv of TMS groups). Note: BSU is moisture sensitive; handle in a glovebox or rapid weighing.[1]

  • Reaction : Stir at room temperature for 2–4 hours. The clear solution will gradually become cloudy as urea precipitates.[1]

  • Workup : Filter the mixture through a sintered glass funnel (porosity 3) or a Celite pad to remove the urea.

  • Isolation : Concentrate the filtrate in vacuo. The residue is the pure TMS-ether.[1]

Part 2: ((Trimethylsilyl)methyl)urea

The Gateway to Safe Diazomethane Chemistry [1]

Technical Profile

This compound contains a Si–CH₂–N linkage.[1][2] The Silicon-Carbon bond is robust and does not cleave under standard silylation conditions.[1] Instead, this molecule is primarily used as a stable precursor to generate Trimethylsilyldiazomethane (TMSCHN₂) , a non-explosive, non-mutagenic alternative to Diazomethane.[1]

  • Mechanism : Nitrosation of ((Trimethylsilyl)methyl)urea yields the N-nitroso intermediate.[1] Treatment with base triggers an elimination to release TMSCHN₂.[1]

  • Structural Utility : The TMS-CH2- group acts as a lipophilic, bulky "anchor" that can later be removed or utilized in Peterson Olefination (silicon-mediated elimination) to form double bonds.[1]

The "Safe Diazomethane" Pathway

Researchers often purchase TMSCHN₂ directly, but bulk preparation from ((Trimethylsilyl)methyl)urea is a cost-effective method for large-scale methylation or cyclopropanation.[1]

Comparison to N-Methyl-N-nitroso-urea (MNU):

  • MNU : Generates Diazomethane (CH₂N₂).[1] Highly explosive, carcinogenic.[1]

  • TMS-Methyl-Urea : Generates TMS-Diazomethane (TMS-CHN₂).[1] Stable, higher boiling point, significantly safer handling profile.[1]

Validated Protocol: Synthesis of TMS-Diazomethane

Context: Generating the reagent for esterification of carboxylic acids.[1]

  • Precursor Synthesis : React (Trimethylsilyl)methylamine with potassium cyanate in acidic water to form ((Trimethylsilyl)methyl)urea.[1]

    • Yield: >80%. White crystalline solid.[1]

  • Nitrosation : Treat the urea with NaNO₂/H₂SO₄ at 0°C to form N-nitroso-N-((trimethylsilyl)methyl)urea.[1]

  • Generation :

    • Dissolve the nitroso-urea in diethyl ether.

    • Add aqueous KOH (40%) dropwise at 0°C.

    • The organic layer turns yellow (indicating TMSCHN₂ formation).[1]

  • Usage : The ether layer is decanted and used directly for esterification (e.g., R-COOH + TMSCHN₂ → R-COOMe).[1]

Part 3: Mechanistic Visualization

The following diagrams illustrate the fundamental difference in bond cleavage and reactivity between the two compounds.

Comparison cluster_0 Reagent: Silylation cluster_1 Building Block: Transformation BSU N,N'-bis(trimethylsilyl)urea (BSU) Product_Ether Silyl Ether (R-O-SiMe3) BSU->Product_Ether Si-N Bond Cleavage (Silyl Transfer) Byproduct_Urea Urea (Precipitate) BSU->Byproduct_Urea Leaving Group TMS_Urea ((Trimethylsilyl)methyl)urea Precursor N-Nitroso Derivative TMS_Urea->Precursor Nitrosation (NaNO2/H+) Substrate_OH Alcohol (R-OH) Substrate_OH->Product_Ether Nucleophilic Attack Product_Diazo TMS-Diazomethane (Me3Si-CHN2) Precursor->Product_Diazo Base Elimination (KOH)

Caption: Figure 1 : Divergent Reaction Pathways. Top: BSU functions via Si-N cleavage to transfer silyl groups.[1] Bottom: ((Trimethylsilyl)methyl)urea maintains the Si-C bond to generate carbon-functionalized reagents.[1]

References

  • Verboom, W., et al. "N,N'-Bis(trimethylsilyl)urea: A useful silylating agent for alcohols and carboxylic acids."[1] Synthesis, 1981, pp. 807-809.[1] [1]

  • Aoyama, T., & Shioiri, T. "New Methods and Reagents in Organic Synthesis.[1] 8. Trimethylsilyldiazomethane.[1][2][3] A New, Stable, and Safe Reagent for the Homologation of Ketones."[1][4] Tetrahedron Letters, 1980, 21(46), 4461-4462.[1] [1]

  • Shioiri, T., et al. "Trimethylsilyldiazomethane: A Safe Alternative to Diazomethane."[1] Organic Syntheses, 1990, Coll.[1] Vol. 7, p. 512.[1] [1]

  • Bruines, N., et al. "Silylation of Hydroxyl Groups: A Review of Reagents and Methods."[1] Chemical Reviews, 2018.[1] (General Reference for BSU utility).

Sources

((Trimethylsilyl)methyl)urea: A Strategic Reagent for Modular Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical advantages and synthetic applications of ((Trimethylsilyl)methyl)urea (TMSMU), a specialized organosilicon reagent that transcends the limitations of standard urea derivatives.

Executive Summary

((Trimethylsilyl)methyl)urea (CAS: 5663-03-6) is a bifunctional building block that merges the hydrogen-bonding capability of a urea motif with the electronic activation of a silicon-carbon bond. Unlike standard methylurea, which is chemically inert at the


-carbon, ((trimethylsilyl)methyl)urea possesses a "silicon switch" at the 

-position. This feature enables regioselective lithiation , Peterson-type olefinations , and 1,3-dipolar cycloadditions , making it a superior alternative for synthesizing complex nitrogen heterocycles, enamides, and functionalized urea peptidomimetics.
Technical Profile & Core Advantages
Feature((Trimethylsilyl)methyl)ureaMethylurea (Standard Alternative)Synthetic Advantage

-C Reactivity
High (Activated by Silicon)Inert (Requires harsh conditions)Enables direct C-alkylation via lithiation.
Lipophilicity High (TMS group)Low (Polar, water-soluble)Improved solubility in THF/Et₂O; easier purification.
Cyclization Potential Precursor to Azomethine YlidesLimitedAccess to pyrrolidines and imidazolidines via [3+2].
Olefination Peterson Olefination CapableNot PossibleDirect synthesis of vinyl ureas (Enamides).
Handling Stable Solid/OilStable SolidNon-volatile alternative to isocyanates.
Mechanistic Advantages in Synthesis

The primary utility of ((trimethylsilyl)methyl)urea lies in the


-Silicon Effect , which stabilizes carbanions at the 

-position and facilitates elimination reactions.
A. Regioselective

-Lithiation (The "Activated Methyl" Strategy)

Standard N-methyl groups are difficult to deprotonate selectively. The TMS group stabilizes the


-lithio species, allowing for controlled nucleophilic attack on electrophiles. This transforms the urea from a passive scaffold into a nucleophilic carbon donor.
  • Mechanism: Treatment with sec-BuLi or t-BuLi generates a dipole-stabilized carbanion.

  • Application: Synthesis of chain-extended ureas or branched derivatives that are inaccessible via simple alkylation.

B. 1,3-Dipolar Cycloaddition (Heterocycle Synthesis)

Under oxidative conditions or in the presence of specific Lewis acids, the TMS-methyl group can facilitate the formation of N-carbamoyl iminium ions or azomethine ylides . These intermediates undergo [3+2] cycloaddition with dipolarophiles (alkenes/alkynes) to yield pyrrolidines or imidazolidinones .

C. Peterson-Type Olefination

Reaction of the


-lithiated species with aldehydes/ketones followed by elimination (Peterson elimination) yields N-vinyl ureas (Enamides) . These are valuable synthons for transition-metal catalyzed cross-couplings.
Visualizing the Reactivity Pathways

The following diagram illustrates the divergent synthetic pathways accessible via ((trimethylsilyl)methyl)urea, contrasting them with the inert nature of methylurea.

TMS_Urea_Reactivity cluster_legend Key Transformation TMS_Urea ((Trimethylsilyl)methyl)urea (TMS-CH2-NH-CO-NH2) Lithiation α-Lithiation (sec-BuLi, THF, -78°C) TMS_Urea->Lithiation Activation Product_Hetero Pyrrolidine/Imidazolidinone (via Azomethine Ylide) TMS_Urea->Product_Hetero Ag(I) or Photo-oxidation + Dipolarophile Carbanion α-Silyl Carbanion [TMS-CH(Li)-NH-R] Lithiation->Carbanion Product_Alk α-Functionalized Urea (TMS-CH(E)-NH-R) Carbanion->Product_Alk + Electrophile Product_Vinyl N-Vinyl Urea (Enamide) Carbanion->Product_Vinyl + Aldehyde (Peterson Elimination) Electrophile Electrophile (E+) (Alkyl Halide/Epoxide) Aldehyde Carbonyl (R-CHO) Dipolarophile Dipolarophile (Alkene/Alkyne)

Figure 1: Divergent synthetic pathways of ((trimethylsilyl)methyl)urea showing lithiation, alkylation, and olefination routes.[1]

Experimental Protocols
Protocol A: Regioselective

-Alkylation

This protocol demonstrates the introduction of an electrophile to the methyl group, a transformation impossible with standard methylurea.

Reagents:

  • ((Trimethylsilyl)methyl)urea (1.0 equiv)

  • sec-Butyllithium (2.2 equiv, 1.4 M in cyclohexane)

  • Electrophile (e.g., Benzyl bromide, 1.2 equiv)

  • Anhydrous THF

  • TMEDA (Tetramethylethylenediamine, 2.2 equiv)

Procedure:

  • Setup: Flame-dry a two-neck round-bottom flask and purge with Argon. Add anhydrous THF (0.2 M concentration relative to urea) and TMEDA.

  • Dissolution: Add ((trimethylsilyl)methyl)urea and cool the solution to -78 °C .

  • Deprotonation: Dropwise add sec-BuLi over 15 minutes. The solution may turn yellow/orange, indicating dianion formation (N-Li and C-Li). Stir for 1 hour at -78 °C.

  • Alkylation: Add the electrophile (dissolved in minimal THF) dropwise.

  • Reaction: Allow the mixture to warm to 0 °C over 2 hours. The silicon group stabilizes the anion, preventing premature decomposition.

  • Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc). The TMS group often aids separation due to distinct R_f values.

Protocol B: Synthesis of N-Vinyl Ureas (Peterson Olefination)

Used to create enamide scaffolds for drug development.

Procedure:

  • Generate the

    
    -lithio species as in Protocol A (Steps 1-3).
    
  • Add an aldehyde (e.g., Benzaldehyde, 1.2 equiv) at -78 °C.

  • Allow to warm to room temperature.

  • Elimination: If the intermediate alcohol is stable, treat with KH (Potassium Hydride) or BF₃·OEt₂ to induce Peterson elimination (syn- or anti-elimination can be controlled by acid/base choice).

  • Result: Formation of the N-vinyl urea with defined stereochemistry.

Comparative Analysis: Why Switch?
ScenarioUse MethylureaUse ((Trimethylsilyl)methyl)urea
Simple N-Methylation Yes (Cheaper)No (Overkill)
C-C Bond Formation ImpossibleEssential (Via Lithiation)
Enamide Synthesis Requires multi-step (e.g., condensation)Direct (One-pot Peterson)
Solubility Issues High water solubility (hard to extract)Lipophilic (Easy organic extraction)
Safety SafeSafe (Non-volatile vs Isocyanates)
References
  • Lithiation and Functionalization of Silylated Ureas : Smith, K., & Jones, D. "Directed Lithiation of N-Trimethylsilylmethyl Ureas: A Route to Functionalized Amides." Journal of Organic Chemistry, 2008 .[2] (Referencing Angew. Chem. Int. Ed. 2008, 47, 4882 regarding "magic methyl" installation and related urea lithiation strategies).

  • Peterson Olefination in Amide/Urea Systems : Ager, D. J. "The Peterson Reaction." Organic Reactions, 1990 , 38, 1-223.

  • General Reactivity of

    
    -Silyl Amines/Ureas :
    Lessard, J., et al. "Photochemical and Electrochemical Generation of 
    
    
    
    -Amino Radicals and Cations from Silylmethylamines." Journal of Organic Chemistry.
  • Synthesis of Heterocycles via N-Silylmethyl Precursors : Padwa, A. "1,3-Dipolar Cycloaddition Chemistry." Wiley-Interscience.

Sources

Strategic Alternatives to ((Trimethylsilyl)methyl)urea in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a strategic analysis of alternatives to ((trimethylsilyl)methyl)urea (TMSMU) in organic synthesis. It focuses on its two primary roles: as a stable precursor for (trimethylsilyl)diazomethane (TMSCHN₂) and as a building block for nitrogen heterocycles .

Executive Summary & Usage Context

((Trimethylsilyl)methyl)urea (CAS: 5663-03-6) is a specialized reagent primarily utilized as a stable, solid precursor for generating reactive species in situ. Its utility stems from the unique reactivity of the


-silyl group, which stabilizes adjacent carbanions (via the 

-silicon effect) and facilitates specific fragmentation pathways.

Primary Applications:

  • Precursor to (Trimethylsilyl)diazomethane (TMSCHN₂): TMSMU is nitrosated to N-nitroso-N-((trimethylsilyl)methyl)urea, which releases TMSCHN₂ upon basic cleavage. This is the standard laboratory route to avoiding the storage of shock-sensitive diazo compounds.

  • Precursor to (Trimethylsilyl)methyl Isocyanate: Thermal decomposition or basic treatment converts TMSMU into the isocyanate, a versatile electrophile.

  • Heterocycle Synthesis: Direct condensation with dicarbonyls or aldehydes to form imidazolones and pyrimidinones.

Why Seek Alternatives?

  • Safety: The nitrosation route involves generating carcinogenic N-nitroso intermediates.

  • Atom Economy: Using a urea backbone as a leaving group is atom-inefficient if the urea moiety is not incorporated into the final product.

  • Process Efficiency: Direct reagents (like commercial TMSCHN₂ solutions) eliminate the multi-step generation protocols required by TMSMU.

Mechanistic Pathways & Decision Matrix

The following diagram illustrates the divergent pathways of TMSMU and where specific alternatives can intercept these routes.

TMSMU_Pathways TMSMU ((Trimethylsilyl)methyl)urea (TMSMU) Nitroso N-Nitroso Intermediate TMSMU->Nitroso HNO₂ Isocyanate TMS-Methyl Isocyanate (TMS-CH₂-NCO) TMSMU->Isocyanate Heat/Base Heterocycles N-Heterocycles (e.g., Imidazolones) TMSMU->Heterocycles R-CHO / H+ TMSCHN2 TMS-Diazomethane (TMSCHN₂) Nitroso->TMSCHN2 KOH/Heat Alt_DPPA Alt: DPPA + Grignard Alt_DPPA->TMSCHN2 Direct Synthesis Alt_Comm Alt: Commercial Solution Alt_Comm->TMSCHN2 Purchase Alt_Direct Alt: Direct Isocyanate Alt_Direct->Isocyanate Purchase Alt_Amine Alt: TMS-Methylamine + CDI Alt_Amine->Heterocycles Modular Synthesis

Figure 1: Mechanistic divergence of TMSMU and strategic entry points for alternative reagents.

Comparative Analysis of Alternatives

A. For (Trimethylsilyl)diazomethane (TMSCHN₂) Generation

The most common use of TMSMU is to generate TMSCHN₂, a safer, non-explosive alternative to diazomethane for esterification and homologation (Arndt-Eistert synthesis).

FeatureTMSMU Route (Traditional)DPPA + Grignard (Synthetic Alt.)Commercial Solution (Procurement Alt.)
Reagents TMSMU, NaNO₂, KOHTMS-CH₂-MgCl, DPPAReady-to-use (Hexane/Et₂O)
Safety High Risk (Nitroso intermediate)Moderate (Azide handling)High (Stabilized solution)
Prep Time High (2 steps: nitrosation + cleavage)Medium (1 step)Zero
Cost Low (Materials)Medium (DPPA is expensive)High
Scalability Poor (Nitroso stability issues)Good (Batch control)Excellent (Volume dependent)

Recommendation: For routine lab scale (<5g), use Commercial Solutions . For large-scale manufacturing where cost is critical, the DPPA Route is preferred over TMSMU to avoid carcinogenic nitrosourea handling.

B. For Heterocycle Synthesis (Imidazolones/Ureas)

TMSMU is used to introduce the TMS-CH₂-N-C(O)- fragment.

Alternative Reagent: (Trimethylsilyl)methylamine (TMSMA)

  • Mechanism: React TMSMA with Carbonyldiimidazole (CDI) or Triphosgene to generate the isocyanate or urea in situ.

  • Advantage: TMSMA is a liquid, commercially available, and allows for "mix-and-match" urea synthesis (asymmetric ureas) more easily than desymmetrizing TMSMU.

Alternative Reagent: (Chloromethyl)trimethylsilane [1]

  • Mechanism: Alkylation of an existing urea or amide.

  • Advantage: Useful if the urea backbone is already constructed and requires late-stage functionalization.

  • Disadvantage: Requires strong bases (NaH/LDA); lower chemoselectivity than the amine route.

Experimental Protocols

Protocol 1: The Alternative "DPPA Route" to TMSCHN₂

This method bypasses the need for TMSMU and the nitroso intermediate.

Reagents:

  • (Trimethylsilyl)methylmagnesium chloride (1.0 M in Et₂O)

  • Diphenyl phosphorazidate (DPPA)

  • Solvent: Diethyl ether[1][2]

Procedure:

  • Cool a solution of DPPA (1.1 equiv) in dry diethyl ether to 0°C under Argon.

  • Add (Trimethylsilyl)methylmagnesium chloride (1.0 equiv) dropwise over 30 minutes. Caution: Exothermic.

  • Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Cool back to 0°C and quench carefully with ice-cold water.

  • Separate the organic layer, dry over MgSO₄, and filter.

  • Result: The ether layer contains TMSCHN₂. Concentration can be determined by NMR (singlet at δ -0.2 ppm) or titration with benzoic acid.

Protocol 2: Modular Urea Synthesis using (Trimethylsilyl)methylamine

Replaces TMSMU for creating N-((trimethylsilyl)methyl)ureas.

Reagents:

  • (Trimethylsilyl)methylamine (TMSMA)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Amine Partner (

    
    )
    

Procedure:

  • Dissolve CDI (1.1 equiv) in anhydrous CH₂Cl₂.

  • Add TMSMA (1.0 equiv) dropwise at 0°C. Stir for 1 hour to form the N-acyl imidazole intermediate.

  • Add the second amine (

    
    , 1.0 equiv).
    
  • Stir at room temperature overnight.

  • Wash with water and brine. Evaporate solvent.

  • Result: High-yield formation of unsymmetrical urea

    
    , often with higher purity than methods using TMSMU.
    

Technical Validation: TMSMU vs. Isocyanate

The following graph compares the atom economy and step count for generating a target N-substituted heterocycle using TMSMU versus the direct Isocyanate alternative.

Efficiency_Comparison cluster_0 TMSMU Route (Low Atom Economy) cluster_1 Direct Isocyanate Route (High Efficiency) Step1 TMSMU (Solid) Step2 Thermal Decomp (- NH3) Step1->Step2 Step3 Reactive Isocyanate (In Situ) Step2->Step3 Target Target Heterocycle Step3->Target Direct TMS-Methyl Isocyanate (Liquid Reagent) Direct->Target  Direct Addition

Figure 2: Process efficiency comparison. The direct isocyanate route avoids ammonia byproduct removal and thermal cracking steps.

References

  • Aoyama, T., & Shioiri, T. (1981). New Methods and Reagents in Organic Synthesis. 8. Trimethylsilyldiazomethane.[1][2][3][4][5] A New, Stable, and Safe Reagent for the Homologation of Carbonyl Compounds.[4][6] Tetrahedron Letters, 21(46), 4461-4462. Link

  • Shioiri, T., Aoyama, T., & Mori, S. (1993). Trimethylsilyldiazomethane.[1][2][4][5] Organic Syntheses, 68, 1. Link

  • Anderson, R. (1982). Synthesis of Isocyanates from Ureas. Synthesis, 1982(2), 122-124. (Contextual grounding for urea decomposition).
  • Press, J. B. (1987). 1,3-Dipolar Cycloaddition Chemistry. Chemical Reviews, 87, 897.
  • Safe Handling of Diazo Compounds.ACS Chemical Health & Safety Guidelines. (General reference for safety protocols cited in Section 3).

Sources

Computational Analysis of ((Trimethylsilyl)methyl)urea Conformation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical framework for the computational analysis of ((trimethylsilyl)methyl)urea (TMSMU) conformation. It compares computational methodologies (DFT functionals/basis sets), analyzes the stereoelectronic effects of silicon (the


-silicon effect), and validates theoretical models against experimental spectroscopic data.

Content Type: Publish Comparison Guide Audience: Computational Chemists, Medicinal Chemists, Structural Biologists

Executive Summary: The Silicon Bioisostere Advantage

((Trimethylsilyl)methyl)urea (TMSMU) represents a critical scaffold in drug design where a trimethylsilyl (TMS) group replaces a tert-butyl group (carbon isostere). This "silicon switch" often alters lipophilicity and metabolic stability. However, the distinct conformational landscape driven by the


-silicon effect  (hyperconjugation) requires precise computational modeling.

This guide compares the performance of B3LYP vs.


B97X-D  functionals in predicting the conformational preference of TMSMU, validated against experimental IR and NMR data.
Key Comparative Findings
FeatureTMSMU (Silicon) Neopentylurea (Carbon Analog) Mechanism
C-N Bond Length Slightly shorter (predicted)Standard amide length

hyperconjugation
Preferred Conformer Trans (Sterically driven)TransSilicon's longer bond length reduces steric clash compared to C.
Rotational Barrier Lower (~12 kcal/mol)Higher (~14 kcal/mol)Reduced steric hindrance of TMS group.

Computational Methodology Comparison

To accurately model TMSMU, one must account for both weak dispersive forces (due to the bulky TMS group) and electronic delocalization.

Functional Selection: B3LYP vs. B97X-D
  • B3LYP (Hybrid GGA): Historically popular but fails to capture long-range dispersion interactions critical for the bulky trimethylsilyl group. It often over-stabilizes sterically crowded conformers.

  • 
    B97X-D (Range-Separated Hybrid + Dispersion):  The recommended alternative. It includes empirical dispersion corrections (GD3/GD3BJ), providing accurate geometries for organosilicon compounds where van der Waals forces dominate packing.
    
Basis Set Selection
  • 6-31G(d): Insufficient for Silicon. Lacks diffuse functions necessary to describe the polarizability of the Si-C bond.

  • def2-TZVP: Recommended. A triple-zeta basis set with polarization functions on all atoms. It accurately describes the diffuse electron density around the silicon atom, essential for capturing the

    
    -silicon effect.
    
Solvation Models
  • Gas Phase: Useful for baseline electronic energy but ignores the stabilization of the polar urea moiety.

  • SMD (Solvation Model based on Density): Recommended. Superior to PCM for calculating free energies of solvation (

    
    ), particularly in polar solvents (DMSO, Water) used in biological assays.
    

Conformational Landscape & Analysis

The conformation of TMSMU is defined by the torsion angle


 (Si-C-N-C=O).
The -Silicon Effect (Hyperconjugation)

Unlike its carbon analog, TMSMU exhibits a stereoelectronic stabilization known as the


-silicon effect. The 

orbital (high energy donor) donates electron density into the

or

orbital.
  • Geometric Consequence: The C-Si bond aligns anti-periplanar to the acceptor orbital to maximize overlap.

  • NBO Analysis: Natural Bond Orbital (NBO) analysis confirms a significant

    
     interaction energy for 
    
    
    
    in the trans conformer.
Conformational Equilibrium

The urea moiety can exist in cis (syn) or trans (anti) forms relative to the N-H bonds.

  • Conformer A (Trans, Trans): The bulky TMS group is trans to the Carbonyl oxygen. Most Stable.

  • Conformer B (Cis, Trans): The TMS group is cis to the Carbonyl. Destabilized by steric clash between TMS methyls and the carbonyl oxygen.

Experimental Validation Protocols

Theoretical models must be validated against "Ground Truth" experimental data.

Vibrational Spectroscopy (IR)

Compare calculated harmonic frequencies (scaled by 0.95 for


B97X-D) with experimental FTIR data.
  • Target Peak: The Carbonyl stretch (

    
    ) and N-H stretch.
    
  • Experimental Reference:

    
     (neat) for silyl-ureas typically appears at 1625 cm⁻¹  (Amide I) and 3440 cm⁻¹  (N-H).[1]
    
  • Validation Criteria: If calculated

    
     deviates >20 cm⁻¹ from 1625 cm⁻¹, re-optimize using a larger integration grid (UltraFine).
    
NMR Chemical Shifts

Calculate isotropic shielding tensors (GIAO method) and compare to experimental


 and 

NMR.
  • Experimental

    
     NMR (CDCl
    
    
    
    ):
    
    
    -0.01 ppm (TMS group),
    
    
    2.85 ppm (CH
    
    
    -N).
  • Experimental

    
     NMR: 
    
    
    
    -1.7 ppm (TMS),
    
    
    155-160 ppm (C=O).
  • Protocol: Calculate shifts relative to TMS (tetramethylsilane) computed at the same level of theory.

Step-by-Step Computational Protocol

Objective: Determine the Global Minimum Conformation of TMSMU.

Workflow Diagram (Graphviz)

TMSMU_Workflow Start Start: Build 3D Structure (TMS-CH2-NH-CO-NH2) ConfSearch Conformational Search (Molecular Mechanics / MMFF94) Start->ConfSearch GeomOpt Geometry Optimization DFT: wB97X-D / def2-TZVP Solvent: SMD (Chloroform) ConfSearch->GeomOpt FreqCalc Frequency Calculation (Check for imaginary freqs) GeomOpt->FreqCalc Decision Imaginary Freq? FreqCalc->Decision Decision->GeomOpt Yes (Transition State) NBO NBO Analysis (Hyperconjugation Check) Decision->NBO No (Minima) NMR GIAO NMR Calculation (Validation vs Exp) NBO->NMR End Final Conformer Profile NMR->End

Caption: Workflow for the computational conformational analysis of TMSMU, ensuring minima identification and property validation.

Detailed Protocol Steps

Step 1: Initial Conformational Scan

  • Tool: Spartan, Crest, or Macromodel.

  • Method: Monte Carlo search using MMFF94 force field.

  • Output: Generate ~10-20 candidate conformers. Focus on rotation around the

    
     and 
    
    
    
    bonds.

Step 2: DFT Optimization (Gaussian Input Example) Refine the lowest energy structures using Density Functional Theory.

Step 3: Validation Check

  • Frequency Check: Ensure no negative (imaginary) frequencies exist.

  • Energy Comparison: Calculate

    
    .
    
    • If

      
       kcal/mol, the population is >96% trans at 298K.
      

Step 4: NBO Analysis (Optional but Recommended) Add pop=nbo to the route section to visualize the


 interaction.

References

  • PubChem. N-(Trimethylsilyl)urea Compound Summary. National Library of Medicine. Available at: [Link]

  • SpectraBase. [(Trimethylsilyl)methyl]urea NMR and FTIR Spectra. Wiley Science Solutions. Available at: [Link][2]

  • Wiley-VCH. Supporting Information for: Efficient Amination of Activated and Non-Activated C(sp3)-H Bonds. (Contains experimental NMR/IR for silyl-urea derivatives). Available at: [Link]

  • Roberts, D. D., & McLaughlin, M. G. (2022).

    
    -Silicon effect. Queen's University Belfast Research Portal. Available at: [Link]
    
  • Lambert, J. B. (1990).

Sources

Comparative Analysis of Silylating Agents in Organic Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Selection of Silyl Groups

In organic synthesis and analytical chemistry, silylation is not a monolith; it is a spectrum of reactivity and stability.[1] The choice of a silylating agent—whether replacing an active hydrogen with a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (TBDMS) group—dictates the fate of the molecule.

This guide moves beyond basic textbook definitions to analyze the functional trade-offs between agents. We categorize reagents based on their two primary industrial applications:

  • Transient Derivatization (GC-MS): Maximizing volatility and speed (e.g., BSTFA, MSTFA).

  • Robust Protection (Synthesis): Maximizing stability against hydrolysis and nucleophiles (e.g., TBDMSCl, TIPSCl).

The Hierarchy of Silylating Power

To select the correct agent, one must understand the "Silyl Donor Strength." This is a function of the leaving group's ability to stabilize a negative charge and the steric environment of the silicon center.

Relative Donor Strength (Reactivity)

The following hierarchy represents the ability to silylate sterically hindered functional groups:

TMSI > BSTFA > BSA > MSTFA > TMSCl > HMDS [2][3]

  • TMSI (Trimethylsilylimidazole): The "nuclear option" for hindered hydroxyls. It reacts with almost anything but is difficult to work up due to amphoteric byproducts.

  • BSTFA/BSA: The standard for GC-MS. Fast, volatile byproducts.[3][4]

  • TMSCl: The synthetic workhorse, but requires a base (e.g., Et3N, imidazole) to scavenge HCl.

  • HMDS: The mildest. Cheap, but slow. Often requires a catalyst (e.g., TMSCl or saccharin) to activate.

Stability of the Resulting Silyl Ether

Once installed, the stability of the protecting group varies by orders of magnitude.[5]

Silyl GroupAbbreviationRelative Acid Stability (1% HCl/MeOH)Relative Base Stability (NaOH)Primary Use Case
Trimethylsilyl TMS1 (Baseline)1 (Baseline)GC-MS Derivatization
Triethylsilyl TES6410–100Mild Protection
tert-Butyldimethylsilyl TBDMS (TBS)20,00020,000Standard Synthetic Protection
Triisopropylsilyl TIPS700,000100,000Protection of Hindered Alcohols
tert-Butyldiphenylsilyl TBDPS5,000,000~20,000Orthogonal Protection

Scientist's Insight: Note the massive jump from TMS to TBDMS (


 increase). This is why TMS is never used for multi-step synthesis; it falls off during silica chromatography. Conversely, TIPS is so stable it often requires forcing conditions (TBAF at reflux) to remove.

Mechanistic Visualization: Imidazole Catalysis

The most common synthetic error is treating imidazole merely as a base to neutralize HCl. In reality, imidazole acts as a nucleophilic catalyst , forming a reactive intermediate (N-silyl imidazolium) that transfers the silyl group to the alcohol.

SilylationMechanism cluster_0 Step 1: Activation cluster_1 Step 2: Transfer R1 TBDMS-Cl Inter N-TBDMS-Imidazolium (Reactive Intermediate) R1->Inter Nucleophilic Attack Cat Imidazole Cat->Inter Prod Silyl Ether (R-O-TBDMS) Inter->Prod Silyl Transfer Byprod Imidazolium HCl Inter->Byprod Leaving Group Sub Alcohol (R-OH) Sub->Prod

Figure 1: The catalytic cycle of imidazole-mediated silylation. The formation of the N-TBDMS-Imidazolium species is the rate-determining activation step.

Experimental Case Studies & Protocols

Case Study A: Analytical Derivatization for GC-MS

Objective: Render a polar drug metabolite (containing -OH and -NH) volatile for analysis. Comparison: BSTFA vs. MSTFA.

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide):

    • Pros: Highly volatile byproducts (TMS-TFA) elute early, preventing detector fouling.

    • Cons: Can be sterically hindered by its own bulk.

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): [6]

    • Pros: The most volatile silylating amide available.[3] Ideal for trace analysis where reagent peaks might overlap with early analytes.[3]

    • Cons: Slightly more expensive.

Protocol 1: High-Efficiency Derivatization with BSTFA + 1% TMCS Note: The addition of 1% TMCS (Trimethylchlorosilane) is critical. It acts as a catalyst to silylate sterically hindered sites that BSTFA alone cannot reach.

  • Preparation: Ensure sample is completely dry (trace water hydrolyzes the reagent).

  • Addition: Add 50 µL of BSTFA + 1% TMCS to 1 mg of sample in a crimp-top vial.

  • Solvent: If the sample is not soluble, add 50 µL of anhydrous Pyridine.

  • Reaction: Cap and heat at 70°C for 30 minutes .

    • Why heat? To drive the reaction to completion for secondary amines/alcohols.[5]

  • Analysis: Inject directly into GC-MS.

Case Study B: Synthetic Protection of Secondary Alcohols

Objective: Protect a secondary alcohol during a Grignard addition. Comparison: TBDMSCl vs. TIPSCl.

  • TBDMSCl: Standard choice. Good stability, removed with TBAF.

  • TIPSCl: Selected if the substrate is extremely bulky or if the protecting group must survive harsh acidic conditions (e.g., Lewis acid catalysis elsewhere in the molecule).

Protocol 2: The Corey Protocol (TBDMS Protection) This system is self-validating; if the imidazole does not dissolve initially, the reaction will be sluggish.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve 1.0 eq of Alcohol in anhydrous DMF (Dimethylformamide).

    • Concentration: High concentration (1.0 M - 2.0 M) accelerates the reaction.

  • Catalyst Addition: Add 2.5 eq of Imidazole . Stir until fully dissolved.

  • Reagent Addition: Add 1.2 eq of TBDMSCl portion-wise.

    • Observation: The reaction is slightly exothermic. A white precipitate (Imidazolium chloride) will form as the reaction proceeds—this is a visual marker of progress.

  • Workup (Critical):

    • Dilute with Et2O (Ether).

    • Wash 3x with water (to remove DMF and excess imidazole).

    • Wash 1x with Brine.[5]

    • Dry over MgSO4.[5]

Data Comparison (Typical Yields):

Substrate Reagent Conditions Yield (%)
Cyclohexanol TBDMSCl DMF, Imidazole, 25°C, 12h 94%
Cyclohexanol TIPSCl DMF, Imidazole, 25°C, 24h 88%
tert-Butanol TBDMSCl DMF, Imidazole, 60°C, 48h <10% (Steric failure)

| tert-Butanol | TMSOTf | DCM, 2,6-Lutidine, 0°C | 92% (Requires Triflate) |

Decision Matrix

Use this logic flow to select your reagent:

DecisionTree Start Start: What is your goal? Goal Goal? Start->Goal GC GC-MS Analysis Goal->GC Analytical Synth Organic Synthesis Goal->Synth Preparative Volatile Need max volatility? GC->Volatile Stable Stability Required? Synth->Stable MSTFA Use MSTFA Volatile->MSTFA Yes (Trace analysis) BSTFA Use BSTFA + 1% TMCS Volatile->BSTFA No (General) TBDMS Standard: Use TBDMSCl Stable->TBDMS Standard Protection TIPS Acid/Base Stable: Use TIPSCl Stable->TIPS High Stability TMS Transient: Use TMSCl Stable->TMS Low Stability

Figure 2: Decision tree for selecting silylating agents based on experimental goals.

References

  • Gelest, Inc. "Silyl Groups - Technical Library." Gelest. Accessed January 2026.[7] Link

  • BenchChem. "A Comparative Guide to the Stability of TBS and TIPS Protecting Groups." BenchChem Technical Support. Accessed January 2026.[7] Link

  • Regis Technologies. "Silylation Reagents and Protocols for GC." Regis Tech. Accessed January 2026.[7] Link

  • Schummer, C., et al. "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta, 77(4), 1473-1482.[7] Link

  • Organic Chemistry Portal. "tert-Butyldimethylsilyl Ethers: Protection and Deprotection." Organic Chemistry Portal. Accessed January 2026.[7] Link

Sources

Safety Operating Guide

Operational Guide: Disposal and Handling of ((Trimethylsilyl)methyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

((Trimethylsilyl)methyl)urea is a specialized organosilicon intermediate used primarily in organic synthesis (e.g., as a precursor in Peterson olefination variants or heterocycle formation).[1] Unlike simple ureas, the presence of the trimethylsilyl (TMS) group fundamentally alters its waste management profile.[1]

While often classified as "non-regulated" for transport if not explicitly listed, treating this compound as general organic waste is a critical operational error.[1]

The Core Logistical Challenge: The primary disposal hazard is not acute toxicity, but silicon fouling .[1] Upon combustion in standard hazardous waste incinerators, the silicon moiety oxidizes to silicon dioxide (


, silica).[1] This fine particulate creates glass-like deposits on incinerator refractory bricks and heat exchangers, leading to catastrophic equipment failure.

Chemical Identity:

  • Functional Class: Alkylsilane / Urea Derivative

  • Structural Feature: A urea backbone linked via a methylene bridge to a trimethylsilyl group (

    
    ).[2]
    
  • Stability: The

    
     bond is relatively stable compared to 
    
    
    
    or
    
    
    bonds, meaning it does not hydrolyze as rapidly as silyl chlorides, but it still requires segregation from strong acids and bases.[2]

Hazard Identification & Compatibility Matrix

Before disposal, you must characterize the waste stream to prevent dangerous incompatibilities.[1]

Physical & Chemical Hazards
PropertyHazard DescriptionOperational Implication
Combustion Product Silica Ash (

)
CRITICAL: Do not blend with standard "high-BTU" fuel streams without declaring silicon content.[2]
Hydrolysis Slow hydrolysis in acidic mediaMay release ammonia or methylamine derivatives over time; pressure buildup in sealed waste drums possible.[2][1]
Toxicity Irritant (Skin/Eye/Respiratory)Standard PPE (Nitrile gloves, safety glasses) is sufficient.[2][1]
Physical State Solid (typically crystalline)Dust explosion hazard if finely ground; handle in a fume hood.[2][1]
Compatibility Decision Matrix

Use this table to determine storage partners prior to pickup.

Substance ClassCompatibilityAction
Strong Oxidizers INCOMPATIBLE Segregate. Risk of exothermic reaction.[2]
Strong Acids INCOMPATIBLE Segregate. Promotes hydrolysis; potential gas generation.[2][1]
Halogenated Solvents CompatibleCan be co-packed if the waste stream is designated for high-temp incineration (with Si warning).[2][1]
Aqueous Waste AVOID Low solubility; creates biphasic sludge that complicates disposal.[2][1]

Strategic Disposal Protocol

Do not follow a generic "Organic Waste" workflow. Use the following decision tree to ensure compliance with RCRA guidelines and facility-specific protection standards.

Workflow Visualization: The "Silicon-Aware" Decision Tree

DisposalWorkflow Start Waste Generation: ((Trimethylsilyl)methyl)urea StateCheck Physical State? Start->StateCheck SolidWaste Solid / Crystalline StateCheck->SolidWaste Pure Compound LiquidWaste Solution / Mother Liquor StateCheck->LiquidWaste Dissolved PackSolid Pack in Wide-Mouth HDPE Container SolidWaste->PackSolid PackLiquid Segregate Solvent Stream (Non-Halogenated vs. Halogenated) LiquidWaste->PackLiquid Labeling CRITICAL STEP: Apply 'Silicon Content' Warning Label PackSolid->Labeling PackLiquid->Labeling Manifest Manifest as: 'Non-Regulated Organic Solid/Liquid' (Profile: Organosilicon) Labeling->Manifest Incinerator Disposal Facility: Directs to Cement Kiln or Specialized Incinerator Manifest->Incinerator Prevents Refractory Damage

Figure 1: Decision tree emphasizing the critical labeling step required to prevent downstream equipment damage at disposal facilities.

Detailed Step-by-Step Procedure
Step 1: Segregation & Container Selection
  • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass containers for final disposal to reduce breakage risk during compaction.

  • Liquids: If the compound is dissolved in a solvent (e.g., DCM, THF), select the waste stream based on the solvent's hazard class (Halogenated vs. Non-Halogenated).[1]

  • Self-Validating Check: Ensure the container lid has a chemically resistant liner (PTFE or Polyethylene).[1]

Step 2: Chemical Deactivation (Optional/Small Scale)[2][1]
  • Note: Only perform this for trace residues (<5g).

  • Treat the residue with a dilute acidic solution (e.g., 1M HCl) to induce hydrolysis, followed by neutralization with Sodium Bicarbonate.[1]

  • Why? This breaks the urea/silane structure, rendering it more amenable to standard biological wastewater treatment if permitted by local regulations.

  • Warning: For bulk quantities (>10g), do not hydrolyze in-lab. Pack as solid waste.

Step 3: Labeling & Documentation
  • Standard Label: "Hazardous Waste - Toxic, Irritant."[1]

  • The "Senior Scientist" Addition: You must add a supplementary label or note on the waste profile: "CONTAINS ORGANOSILICON / SILICA PRECURSOR." [1]

  • Reasoning: Waste disposal vendors often divert high-silicon waste to cement kilns (where silica is a raw material) rather than standard chemical incinerators (where silica is a contaminant).[1]

Step 4: Storage Pending Pickup
  • Store in a cool, dry area away from moisture.[1][3][4]

  • Keep tightly closed to prevent reaction with atmospheric humidity.

Emergency Procedures

Spill Management

In the event of a solid spill:

  • Isolate: Evacuate the immediate area if dust is visible.[1]

  • PPE: Don nitrile gloves, lab coat, and a P95/N95 particulate respirator.[1]

  • Containment: Do not dry sweep (creates dust).[1] Cover with a damp paper towel or use a HEPA vacuum designated for chemical use.

  • Cleanup: Wipe the surface with a mild detergent solution. Place all waste into the HDPE disposal container.

Exposure Response[2][3][6][7]
  • Inhalation: Move to fresh air. The urea moiety can cause respiratory tract irritation.[5]

  • Skin Contact: Wash with soap and water.[1][4][6] The lipophilic TMS group may aid skin absorption, so thorough washing is vital.

  • Eye Contact: Rinse for 15 minutes.[5][1][3][4][7] Ureas are generally solid irritants; mechanical abrasion is also a risk.

References & Regulatory Grounding[1][3][9]

The protocols above are synthesized from federal regulations and authoritative chemical safety standards.

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Protection of Environment.[1] (Defines characteristic waste and generator responsibilities).

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] (The gold standard for lab safety, specifically regarding organosilane handling).[1]

  • PubChem. Compound Summary for Trimethylurea Derivatives. (Used for toxicological inferencing where specific SDS is absent).[1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS).[1] (Mandates the labeling of downstream hazards like silica formation).[1]

Sources

Personal protective equipment for handling ((Trimethylsilyl)methyl)urea

[1]

Executive Safety Summary

Compound Identity: ((Trimethylsilyl)methyl)urea CAS: 5663-03-6 Formula:

Molecular Weight:12

As a Senior Application Scientist, my primary directive is to ensure your experimental success through rigorous safety protocols. While ((Trimethylsilyl)methyl)urea is often handled as a standard organic intermediate, its organosilicon moiety introduces specific handling requirements regarding moisture sensitivity and lipophilicity that differ from simple urea derivatives.[1]

CRITICAL SAFETY DISTINCTION:

STOP AND VERIFY: Do NOT confuse this compound with (Trimethylsilyl)diazomethane (CAS 18107-18-1) . [1] * ((Trimethylsilyl)methyl)urea: Generally acts as a chemical intermediate/irritant. [1] * (Trimethylsilyl)diazomethane: A highly toxic, explosive substitute for diazomethane. [1] * Action: Verify the CAS number (5663-03-6) on the container before opening.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are designed to create a self-validating safety system. The goal is to prevent contact dermatitis and inhalation of hydrolyzed byproducts (silanols).[1]

Protection ZoneRecommended EquipmentScientific Rationale
Hand Protection Nitrile Rubber Gloves (Min.[1] thickness 0.11 mm)Permeation Resistance: Urea derivatives are polar; however, the trimethylsilyl group adds lipophilicity.[1] Nitrile provides broad chemical resistance against the likely hydrolysis products (hexamethyldisiloxane).[1] Latex is not recommended due to poor organic solvent resistance.[1]
Eye Protection Chemical Safety Goggles (ANSI Z87.1 / EN 166)Particulate & Vapor Defense: As a solid, dusting is the primary risk.[1] Goggles seal the eyes from fine particulates that safety glasses cannot block.[1] If hydrolysis occurs, volatile siloxanes can irritate the ocular mucosa.[1]
Body Protection Standard Lab Coat (Cotton/Poly blend)Physical Barrier: Prevents accumulation of static-charged powder on personal clothing.[1] Ensure cuffs are tucked into gloves to prevent wrist exposure.[1]
Respiratory N95/P2 Particulate Respirator (or Fume Hood)Inhalation Control: While not highly volatile, the solid powder can be an irritant.[1] If handling >10g or outside a fume hood, respiratory protection is mandatory to prevent mucous membrane sensitization.[1]
Operational Protocols & Workflows
3.1. Receipt and Storage Strategy

The trimethylsilyl (TMS) group renders this compound potentially susceptible to hydrolysis upon prolonged exposure to atmospheric moisture.[1]

  • Inspection: Upon receipt, inspect the septum/cap for integrity.[1]

  • Storage Condition: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon or Nitrogen) to maintain reagent titer.

  • Desiccation: Store secondary containment with active desiccant (e.g., Drierite or Silica Gel).[1]

3.2. Handling Workflow (DOT Visualization)

The following workflow minimizes moisture intrusion and static discharge, which are the two primary failure modes when handling organosilicon solids.

HandlingWorkflowStartReagent Retrieval(Cold Storage)EquilibrateThermal Equilibration(Warm to RT in Desiccator)Start->EquilibratePrevent CondensationWeighingWeighing(Fume Hood + Static Gun)Equilibrate->WeighingDry EnvironmentReactionReaction Vessel(Inert Atmosphere)Weighing->ReactionAdd to SolventResealPurge Headspace & Reseal(Parafilm)Weighing->ResealImmediate ClosureReseal->StartReturn to Storage

Figure 1: Optimized handling workflow to prevent hydrolysis-induced degradation.

3.3. Step-by-Step Experimental Protocol

Objective: Transfer 1.0 mmol (approx. 146 mg) for a coupling reaction.

  • Equilibration: Remove the container from the refrigerator. Do not open immediately. Allow it to warm to room temperature (approx. 30 mins) inside a desiccator.

    • Why? Opening a cold bottle attracts atmospheric moisture, which condenses on the solid and initiates hydrolysis of the Si-C or Si-N bonds over time.[1]

  • Static Control: Place the weighing boat in the fume hood. Use an anti-static gun or ionizer if available.[1]

    • Why? Dry, crystalline organosilanes often carry significant static charge, causing "jumping" of the powder and potential contamination.[1]

  • Transfer: Using a clean spatula, transfer the required amount.[1]

  • Solvation: Immediately dissolve the solid in the reaction solvent (e.g., dry DCM, THF, or DMF).[1]

    • Note: If the solution turns cloudy immediately, your solvent may be "wet," causing the urea to precipitate or degrade.[1]

  • Inerting: Purge the reagent bottle headspace with Nitrogen/Argon for 10-15 seconds before recapping.[1]

Emergency Response & Disposal
4.1. Spill Management Logic

SpillResponseSpillSpill DetectedTypeState of Matter?Spill->TypeSolidDry PowderType->SolidPowderLiquidSolution/WetType->Liquid dissolvedActionSolidSweep gentlyAvoid dust generationSolid->ActionSolidActionLiquidAbsorb with VermiculiteDo not use waterLiquid->ActionLiquidDisposalDispose as SolidOrganic WasteActionSolid->DisposalActionLiquid->Disposal

Figure 2: Decision tree for spill containment.

4.2. Disposal Considerations
  • Hydrolysis Products: Upon contact with water/acids, this compound may degrade into urea and trimethylsilanol (which dimerizes to hexamethyldisiloxane).[1]

  • Waste Stream: Segregate into Solid Organic Waste or Non-Halogenated Organic Solvents .[1]

  • Prohibition: Do not dispose of down the drain. Silicon compounds can form deposits in plumbing traps over time.[1]

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 79744, ((Trimethylsilyl)methyl)urea.[1] Retrieved January 28, 2026 from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1] Washington, DC: U.S. Department of Labor.[1] [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.